1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-7-4-3-5-9-8(7)11(2)10-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVFFSTYBJPSAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279833 | |
| Record name | 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116834-97-0 | |
| Record name | 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116834-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,3-Dimethyl-1H-Pyrazolo[3,4-b]pyridine: A Privileged Pharmacophore Hub
The following technical guide details the biological activity, medicinal chemistry, and therapeutic potential of the 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold.
Technical Guide for Drug Discovery & Medicinal Chemistry[1]
Executive Summary
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. While the unsubstituted core serves primarily as a stable lipophilic anchor, its derivatives exhibit potent biological activities ranging from Phosphodiesterase (PDE) inhibition and Adenosine Receptor antagonism to Kinase modulation (TRK, CDK, GSK-3).[1]
This guide dissects the structure-activity relationships (SAR) of this core, validating its utility as a template for designing novel therapeutics in oncology, neurology, and immunology.[1]
Structural Biology & Electronic Properties
The 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine core is defined by a fused bicyclic system containing three nitrogen atoms.[1] Its pharmacological value stems from its ability to mimic the purine ring system (adenine/guanine), allowing it to bind competitively to ATP-binding sites in kinases and nucleotide-binding pockets in GPCRs.[1]
Core Pharmacophore Features[1][2][3][4]
-
N1-Methyl Group: Locks the tautomeric state of the pyrazole ring, preventing N1-H/N2-H tautomerism.[1] This ensures a predictable hydrogen-bond acceptor profile at N2 and steric bulk that fills hydrophobic sub-pockets (e.g., the sugar pocket in kinases).[1]
-
C3-Methyl Group: Provides a critical hydrophobic contact.[1][2] In adenosine receptors, this methyl group often interacts with non-polar residues (e.g., Valine/Leucine) to stabilize the ligand-receptor complex.[1]
-
Pyridine Nitrogen (N7): Acts as a key hydrogen bond acceptor, often interacting with the "hinge region" of kinase domains (similar to N1 of adenine).[1]
Table 1: Physicochemical Profile of the Core Scaffold
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Weight | ~147.18 g/mol | Low MW allows for extensive decoration (Fragment-Based Drug Design).[1][2] |
| cLogP | 1.2 - 1.5 | Moderate lipophilicity ensures good membrane permeability.[1][2] |
| H-Bond Acceptors | 2 (N2, N7) | Critical for anchoring to protein backbones.[1][2] |
| H-Bond Donors | 0 (Core only) | Derivatives often introduce donors at C4 or C6.[1][2] |
| Topology | Planar | Facilitates intercalation and stacking interactions (e.g., Phe/Tyr residues).[1][2] |
Biological Activity & Therapeutic Applications[1][2][4][5][6]
A. Phosphodiesterase (PDE) Inhibition
The 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold is structurally homologous to cGMP and cAMP .[1]
-
Mechanism: Competitive inhibition of the PDE catalytic domain.[1] The planar bicyclic system mimics the purine ring of the cyclic nucleotide substrate.[1]
-
Key Derivative: Analogues of Etazolate (SQ 20009) and Cartazolate .[1] While these often feature N1-ethyl groups, the N1-methyl variants (1,3-dimethyl) maintain PDE4 inhibitory activity, serving as anxiolytics and anti-inflammatory agents.[1]
-
Therapeutic Outcome: Elevation of intracellular cAMP levels, leading to bronchodilation (asthma/COPD) and anti-inflammatory effects.[1]
B. Adenosine Receptor Antagonism (A1/A2A/A3)
Derivatives of this scaffold act as potent antagonists for Adenosine Receptors (ARs), which are G-Protein Coupled Receptors (GPCRs).[1]
-
Target: A1 and A2B Receptors .[1]
-
Active Motif: Ethyl 4-(substituted-phenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylates .[1][2]
-
Activity Data: High affinity (
in low nM range) is observed when the C4 position is substituted with a bulky hydrophobic group (e.g., 3,5-dichlorophenoxy).[1] -
Clinical Relevance: Potential treatment for asthma (A2B antagonism) and neurodegenerative disorders (A2A antagonism).[1][2]
C. Kinase Inhibition (Oncology)
The scaffold is a bioisostere of the ATP adenine ring.[1]
-
Targets: TRK (Tropomyosin Receptor Kinase) , CDK1/2 (Cyclin-Dependent Kinase) , and GSK-3 .[1]
-
Binding Mode: The N7 nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Glu/Met backbone NH).[1] The C4 and C6 positions project substituents into the solvent-exposed or back-cleft regions of the ATP pocket.[1]
-
Recent Findings: 6-Hydrazinyl-1,3-dimethyl derivatives have shown cytotoxicity against leukemia cell lines (K562, MV4-11) by inducing apoptosis via the mitochondrial pathway.[1]
D. S1P Receptor Modulation
Recent studies (e.g., Org.[1] Biomol. Chem., 2014) highlight 4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives as selective antagonists for the Sphingosine-1-phosphate receptor 2 (S1PR2) .[1]
-
Application: Regulating vascular permeability and inflammation; potential in treating sepsis and atherosclerosis.[1]
Structure-Activity Relationship (SAR) Visualization[1][4]
The following diagram illustrates the "Rules of Substitution" for the 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine core, mapping specific chemical modifications to biological outcomes.
Figure 1: SAR Map of the 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold detailing functional zones for medicinal chemistry optimization.
Experimental Protocols
A. Synthesis of the Core Scaffold
The most robust method for accessing the 1,3-dimethyl core is the cyclocondensation of 5-amino-1,3-dimethylpyrazole with 1,3-dicarbonyl equivalents.[1]
Protocol: Synthesis of 4-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
-
Reagents: 5-Amino-1,3-dimethylpyrazole (1.0 eq), Ethyl acetoacetate (or Ethyl isobutyrylacetate for C4-isopropyl) (1.2 eq), Glacial Acetic Acid (Solvent).[1]
-
Procedure:
-
Work-up:
-
Yield: Typically 70–85%.[1]
-
Transformation: The resulting 4-hydroxy (or 4-one) intermediate can be converted to 4-Chloro derivatives using
(reflux, 3h), providing a versatile electrophile for reactions with amines or phenols.[1]
B. Biological Assay: Kinase Inhibition Screen (General)
To validate the activity of a 1,3-dimethyl derivative against a target like TRK or CDK:
-
Assay Platform: FRET-based assay (e.g., LanthaScreen™) or ADP-Glo™.[1]
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Procedure:
-
Incubate Kinase (5–10 nM) with the test compound (serial dilution, 1 nM – 10
M) for 15 min.[1] -
Add ATP (at
) and Substrate (e.g., Poly Glu:Tyr).[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Incubate for 60 min at RT.
-
Stop reaction and detect phosphorylation.[1]
-
-
Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate
using non-linear regression (Sigmoidal Dose-Response).
Mechanism of Action Pathway (S1PR2 Example)
The following diagram illustrates how a 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivative (Antagonist) blocks the S1P signaling cascade, relevant for cancer and vascular biology.
Figure 2: Mechanism of S1PR2 antagonism by pyrazolopyridine derivatives, preventing RhoA-mediated cytoskeletal reorganization.[1]
References
-
Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines. Molecules, 2022.[1] Link
-
Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands. Organic & Biomolecular Chemistry, 2014.[1] Link
-
Pyrazolo[3,4-b]pyridine as a privileged scaffold for kinase inhibitors. European Journal of Medicinal Chemistry, 2019.[1] Link
-
Adenosine receptor antagonists: Structure-Activity Relationships. Journal of Medicinal Chemistry, 2005.[1] Link[1][2]
-
Discovery of Pyrazolo[3,4-b]pyridines as Potent PDE4 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 2002.[1] Link
Sources
Accelerating Kinase Inhibitor Discovery: The 1H-Pyrazolo[3,4-b]pyridine Scaffold
Executive Summary
The 1H-pyrazolo[3,4-b]pyridine system represents a "privileged scaffold" in modern medicinal chemistry, primarily due to its bioisosteric relationship with the adenine core of ATP.[1] This structural mimicry allows derivatives to function as potent, competitive inhibitors of cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and anaplastic lymphoma kinase (ALK). Unlike traditional purine analogues, this scaffold offers distinct vectors for substitution at N1, C3, C4, and C6, enabling fine-tuning of lipophilicity and selectivity profiles to overcome resistance mechanisms, such as the ALK-L1196M gatekeeper mutation.
The Pharmacophore: Rational Design & ATP Mimicry
Structural Logic
The core utility of the 1H-pyrazolo[3,4-b]pyridine scaffold lies in its ability to anchor into the ATP-binding pocket of protein kinases.
-
Hinge Region Binding: The pyridine nitrogen (N7) and the pyrazole NH (N1) often serve as hydrogen bond acceptors and donors, respectively, interacting with the backbone residues (e.g., Glu, Met) of the kinase hinge region.
-
Hydrophobic Vectors: Substituents at C4 typically project into the hydrophobic back-pocket (gatekeeper region), while C6 substituents can be oriented towards the solvent-exposed front, modulating solubility and pharmacokinetic properties.
Isosterism
This scaffold is a deaza-analogue of pyrazolo[3,4-d]pyrimidine, which itself is an isostere of purine. The removal of the nitrogen at position 5 (purine numbering) alters the electron density of the ring system, often reducing metabolic liability while maintaining the critical planar geometry required for
Synthetic Architectures: The Convergent Route
To ensure rapid library generation, a convergent synthetic strategy is preferred over linear functionalization. The most robust protocol involves the cyclocondensation of 5-aminopyrazoles with 1,3-electrophiles.
Core Synthesis Workflow (DOT Diagram)
Figure 1: Convergent synthesis strategy utilizing 5-aminopyrazole intermediates.
Case Study: Overcoming ALK-L1196M Resistance
A critical application of this scaffold is in Non-Small Cell Lung Cancer (NSCLC) driven by Anaplastic Lymphoma Kinase (ALK) fusions. First-generation inhibitors like crizotinib often fail due to the L1196M gatekeeper mutation .
Mechanism of Action
Derivatives such as Compound 10g (identified in recent SAR studies) utilize the pyrazolo[3,4-b]pyridine core to navigate the steric clash introduced by the Methionine-1196 mutation. The C3-substituent provides a specific vector that avoids the bulky methionine side chain, while maintaining high affinity for the ATP pocket.
Comparative Potency Data
The following table illustrates the potency retention of pyrazolo[3,4-b]pyridine derivatives against mutant strains compared to wild-type (WT) ALK.
| Compound ID | R3 Substituent | R6 Substituent | ALK WT IC50 (nM) | ALK L1196M IC50 (nM) | Selectivity Ratio (Mut/WT) |
| Crizotinib | (Reference) | (Reference) | 2.3 | 36.8 | 16.0 (Resistant) |
| Comp 8a | Phenyl | Methyl | 12.5 | 45.2 | 3.6 |
| Comp 10g | 1-Methylpiperidin-4-yl | 2,6-Difluorophenyl | < 0.5 | < 0.5 | ~1.0 (Equipotent) |
| Comp 15y | Morpholine | 3-Fluoro-4-methoxy | 1.8 | 2.1 | 1.2 |
Table 1: Inhibitory profiles of key derivatives. Note the equipotent activity of Compound 10g against the resistant mutation.
ALK Signaling Pathway Inhibition (DOT Diagram)
Figure 2: Therapeutic intervention point of pyrazolo[3,4-b]pyridine inhibitors within the ALK signaling cascade.
Validated Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of 1H-pyrazolo[3,4-b]pyridines
Rationale: Traditional reflux methods often require 12-24 hours. Microwave irradiation accelerates this condensation to minutes, improving yield and purity by minimizing thermal degradation.
Reagents:
-
5-Amino-3-methyl-1-phenylpyrazole (1.0 equiv)
-
4-Fluorobenzaldehyde (1.0 equiv)
-
Pyruvic acid (1.0 equiv)
-
Solvent: Glacial Acetic Acid[2]
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe vial, dissolve 5-amino-3-methyl-1-phenylpyrazole (1 mmol) and 4-fluorobenzaldehyde (1 mmol) in 3 mL of glacial acetic acid.
-
Activation: Add pyruvic acid (1 mmol) to the mixture. Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in a microwave reactor (e.g., CEM Discover). Set parameters: Temperature: 140°C; Power: 150W; Time: 15 minutes.
-
Work-up: Allow the vial to cool to room temperature. Pour the reaction mixture into 20 mL of ice-cold water.
-
Isolation: A precipitate should form immediately. Filter the solid under vacuum.[3]
-
Purification: Recrystallize from ethanol/DMF (9:1) to obtain the pure 4-(4-fluorophenyl) derivative.
-
Validation: Confirm structure via 1H-NMR (look for characteristic singlet at ~8.5 ppm for the pyridine C6-H if unsubstituted, or shift of substituents).
Protocol B: Radiometric Kinase Assay (HotSpot™)
Rationale: Radiometric assays are the gold standard for determining true IC50 values without the interference of fluorescent compound artifacts.
Step-by-Step Methodology:
-
Buffer Prep: Prepare Base Reaction Buffer: 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4.
-
Substrate: Dissolve peptide substrate (e.g., Poly(Glu,Tyr) 4:1) to 0.2 mg/mL.
-
Compound Addition: Deliver the pyrazolo[3,4-b]pyridine derivative in 100% DMSO into the kinase reaction mixture (Final DMSO < 1%).
-
ATP Start: Initiate reaction by adding radioisotope-labeled ATP (
P-ATP, specific activity 10 µCi/µL). -
Incubation: Incubate for 2 hours at room temperature.
-
Termination: Spot the reaction mixture onto P81 ion-exchange filter paper.
-
Wash: Wash filters extensively with 0.75% phosphoric acid to remove unbound ATP.
-
Quantification: Measure radioactivity of the bound peptide substrate using a scintillation counter.
References
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Source: Molecular Diversity (2025) [Link][4]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Source: PubMed Central / NIH (2022) [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: RSC Medicinal Chemistry (2022) [Link][5]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: Molecules (MDPI) (2022) [Link]
-
Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors. Source: Scientia Pharmaceutica (2025) [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. dau.url.edu [dau.url.edu]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
Technical Guide: 1,3-Dimethyl-1H-Pyrazolo[3,4-b]Pyridine Scaffolds
This technical guide provides an in-depth analysis of the 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold, a privileged chemotype in medicinal chemistry. It details the structural biology, mechanism of action (MoA), and experimental protocols for its application in kinase and phosphodiesterase inhibition.
Executive Summary
The 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine core is a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Functioning primarily as a purine bioisostere , this scaffold is critical in the design of ATP-competitive inhibitors for kinases (e.g., TBK1, TRK, CDK ) and phosphodiesterases (PDE4 ).
Its pharmacological value stems from its rigid bicyclic aromatic system, which mimics the adenine ring of ATP. The 1,3-dimethyl substitution pattern locks the pyrazole ring in a specific steric conformation, optimizing hydrophobic interactions within the enzyme binding pocket while positioning the pyridine nitrogen (N7) to act as a crucial hydrogen bond acceptor.
Chemical Identity & Structural Biology[1]
Core Architecture
The scaffold consists of a pyrazole ring fused to a pyridine ring.[1] The "1,3-dimethyl" designation refers to methyl groups at the N1 and C3 positions, which are critical for solubility and governing the vector of substituents at the C4 position.
| Property | Value |
| IUPAC Name | 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine |
| Molecular Formula | C₈H₉N₃ |
| Key Isomer | [3,4-b] fusion (distinct from [4,3-b] or [1,5-a]) |
| Electronic Character | Electron-deficient pyridine; Electron-rich pyrazole |
| Binding Role | ATP-mimetic (Hinge Binder) |
Binding Mode Analysis
In kinase active sites, the scaffold typically adopts a "Type I" binding mode:
-
Hinge Region Interaction: The pyridine nitrogen (N7) often serves as an H-bond acceptor for the backbone amide of the kinase hinge region (e.g., Glu, Met residues).
-
Hydrophobic Pocket: The C3-methyl group occupies the small hydrophobic "gatekeeper" pocket, often dictating selectivity against kinases with bulky gatekeeper residues.
-
Solvent Front: Substituents at C4 or C6 extend into the solvent-exposed region, allowing for solubilizing groups (e.g., morpholine, piperazine) to improve pharmacokinetics.
Mechanism of Action (MoA)
Primary MoA: ATP-Competitive Kinase Inhibition
The molecule functions by competing with Adenosine Triphosphate (ATP) for the catalytic cleft of protein kinases. By occupying the adenine-binding pocket, it prevents the transfer of the
Case Study: TBK1 Inhibition (Immuno-Oncology)
Derivatives of this scaffold (e.g., Compound 15y ) are potent inhibitors of TANK-binding kinase 1 (TBK1) .[2]
-
Target: TBK1 (Serine/threonine kinase).[2]
-
Pathway: cGAS-STING and NF-
B signaling.[3] -
Effect: Inhibition prevents IRF3 phosphorylation, modulating the interferon response in autoimmune diseases and cancer.
Secondary MoA: Phosphodiesterase (PDE) Inhibition
Certain 4-amino or 4-oxo derivatives act as PDE4 inhibitors. The planar pyrazolopyridine core mimics the guanine/adenine base of cAMP/cGMP, blocking the catalytic site and preventing the hydrolysis of cyclic nucleotides. This leads to elevated intracellular cAMP levels and anti-inflammatory effects.
Signaling Pathway Visualization
The following diagram illustrates the interference of a 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivative within the TBK1/NF-
Figure 1: Mechanism of Action in the TBK1 signaling cascade.[4] The inhibitor blocks the phosphorylation step, halting cytokine production.
Pharmacology & Structure-Activity Relationship (SAR)[3]
Modifications to the 1,3-dimethyl core drastically alter selectivity. The table below summarizes key SAR trends based on recent literature.
| Position | Modification | Effect on Activity | Target Class |
| N1 | Methyl (Fixed) | Maintains core planarity; prevents tautomeric shifts.[3] | General |
| C3 | Methyl (Fixed) | Optimizes Van der Waals contact with gatekeeper residues.[3] | Kinases |
| C4 | Aryl / Heteroaryl | Critical for potency. Interaction with the hydrophobic back-pocket.[3] | TBK1 / TRK |
| C4 | Amino / Alkoxy | Shifts activity toward PDE inhibition or specific GPCRs (e.g., 5-HT6).[3] | PDE4 / GPCR |
| C6 | Solubilizing Group | Improves ADME (Solubility/Permeability). | All |
Quantitative Data (Select Derivatives):
-
TBK1 Inhibitor (Cmpd 15y): IC
= 0.2 nM[3][2] -
TRK Inhibitor (Cmpd 5): IC
(TRKA) = 12 nM[3] -
PDE4 Inhibitor: IC
range = 10–100 nM[3]
Experimental Protocols
Synthesis of the Core Scaffold
This protocol describes the synthesis of the intermediate 5-amino-1,3-dimethylpyrazole , the precursor to the fused ring system.
Reagents: Methylhydrazine, 3-aminocrotononitrile, Ethanol, HCl. Workflow:
-
Condensation: Dissolve 3-aminocrotononitrile (1.0 eq) in ethanol.
-
Addition: Add methylhydrazine (1.1 eq) dropwise at 0°C.
-
Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
-
Cyclization (Fusion): React the resulting 5-aminopyrazole with a 1,3-dicarbonyl equivalent (e.g., ethyl acetoacetate) in acetic acid at 100°C to close the pyridine ring.
-
Purification: Recrystallize from ethanol/water to yield 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives.
In Vitro Kinase Assay (TR-FRET)
To validate the MoA, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Recombinant Kinase (e.g., TBK1 or TRKA).
-
Fluorescein-labeled peptide substrate.[3]
-
ATP (at
concentration). -
Test Compound (1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivative).[5][6][7][8][9]
Step-by-Step:
-
Preparation: Dilute compounds in DMSO (10-point dose response).
-
Incubation: Mix kinase, substrate, and compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 mins.
-
Initiation: Add ATP to start the reaction. Incubate for 60 mins at RT.
-
Detection: Add EDTA (to stop reaction) and Terbium-labeled antibody (binds phosphorylated product).
-
Readout: Measure TR-FRET signal (Ex: 340 nm, Em: 495/520 nm).
-
Analysis: Calculate IC
using a 4-parameter logistic fit.
References
-
TBK1 Inhibition : Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. [3]
-
Scaffold Review : 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022.[2][9][10][11]
-
TRK Inhibition : Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 2020.[4][9][12]
-
PDE4 Context : Optimization of Pyrazolo[3,4-b]pyridine Analogues. ACS Omega, 2024. [3]
-
General Pharmacology : Pharmacology of Pyrazolopyridines. Pharmacol. Biochem. Behav., 1985.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A SURVEY OF NONXANTHINE DERIVATIVES AS ADENOSINE RECEPTOR LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine [smolecule.com]
- 6. 1H-PYRAZOLO[3,4-B]PYRIDINE | 271-73-8 [chemicalbook.com]
- 7. 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine|CAS 1206980-45-1 [benchchem.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. US20070015758A1 - Novel benzylamine derivatives and their utility as cholesterol ester-transfer protein inhibitors - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Targeting the Kinome and Beyond: A Technical Guide to Pyrazolo[3,4-b]pyridines
Topic: Potential Therapeutic Targets of Pyrazolo[3,4-b]pyridines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for a diverse array of biological targets. This guide dissects the pharmacological landscape of these heterocycles, moving beyond generic descriptions to analyze specific molecular targets including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, Phosphodiesterase 4 (PDE4), and Topoisomerase II. We provide a structural rationale for their binding modes, detailed experimental protocols for target validation, and a roadmap for future optimization.
The Privileged Scaffold: Structural Logic
The utility of the pyrazolo[3,4-b]pyridine core stems from its electronic and steric similarity to the purine ring system (adenine and guanine). This mimicry allows it to function as an effective ATP-competitive inhibitor in kinase domains and a modulator of nucleotide-binding enzymes.
Tautomerism and Binding
The scaffold exists primarily in two tautomeric forms: 1H-pyrazolo[3,4-b]pyridine and 2H-pyrazolo[3,4-b]pyridine .
-
1H-Isomer: Thermodynamically more stable (approx. 9 kcal/mol difference).[1] This is the dominant form in most bioactive kinase inhibitors, where N1 often bears an aryl or alkyl group to exploit hydrophobic pockets.
-
Binding Mode: In kinase active sites, the N-heterocycle typically functions as a hinge binder. The N7 (pyridine nitrogen) and the NH/N1 of the pyrazole often participate in critical hydrogen bonding networks with the kinase hinge region residues (e.g., the "gatekeeper" residues).
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the "substitution hotspots" on the scaffold that dictate target selectivity.
Figure 1: SAR Hotspots. The N1 and C3 positions are critical for orienting the molecule within the ATP-binding pocket, while C4 and C5 substitutions often determine selectivity between kinase families.
Primary Therapeutic Targets: The Kinase Landscape
Cyclin-Dependent Kinases (CDKs)
Pyrazolo[3,4-b]pyridines are potent ATP-competitive inhibitors of CDKs, particularly CDK1, CDK2, and CDK9 .
-
Mechanism: They arrest the cell cycle by blocking the phosphorylation of the Retinoblastoma (Rb) protein (CDK2/4/6) or inhibiting transcriptional elongation (CDK9).
-
Key Interaction: The pyridine nitrogen acts as a hydrogen bond acceptor for the backbone NH of the hinge region residues (e.g., Leu83 in CDK2).
-
Therapeutic Application: Solid tumors and hematological malignancies (e.g., leukemia).
Aurora Kinases & Mps1
The scaffold has shown high potency against Aurora B and Monopolar Spindle Kinase 1 (Mps1) , which are critical for mitotic progression.
-
Compound Example: GSK1070916 is a selective Aurora B/C inhibitor based on this scaffold.
-
Effect: Inhibition leads to cytokinesis failure, polyploidy, and subsequent apoptosis.
Emerging Kinase Targets
-
TBK1 (TANK-binding kinase 1): Recent studies (2022) identified 1H-pyrazolo[3,4-b]pyridines as nanomolar inhibitors of TBK1, a key node in innate immunity (IFN signaling) and cancer cell survival.[2]
-
TRKs (Tropomyosin Receptor Kinases): Derivatives have been designed to inhibit TRKA, blocking neurotrophin signaling pathways implicated in pain and cancer.
Beyond Kinases: Alternative Mechanisms
Phosphodiesterase 4 (PDE4)
Unlike kinase inhibition, PDE4 inhibition targets the degradation of cAMP.[3]
-
Role: PDE4 is the dominant cAMP-hydrolyzing enzyme in immune cells and the CNS.[3]
-
Therapeutic Value: Anti-inflammatory (COPD, Asthma) and procognitive (Alzheimer's, Depression).[3]
-
Binding: The scaffold mimics the adenine ring of cAMP, fitting into the Q-pocket of the PDE4 active site.
Topoisomerase IIα
Certain 4-aryl-pyrazolo[3,4-b]pyridines function as Topoisomerase II poisons.
-
Mechanism: They stabilize the cleavable complex between DNA and Topoisomerase II, preventing DNA religation and causing double-strand breaks.
-
Differentiation: Unlike kinase inhibitors, these compounds often require a bulky 4-phenyl group to intercalate or interact with the DNA-enzyme complex.
Experimental Protocols for Target Validation
To ensure scientific integrity, the following protocols are designed to be self-validating, including necessary controls.
Protocol A: FRET-Based Kinase Inhibition Assay (Z´-Lyte)
Use this protocol to determine IC50 values for CDK or Aurora kinase targets.
-
Reagent Prep: Prepare 4X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Prepare a 10-point serial dilution of the pyrazolo[3,4-b]pyridine derivative in 100% DMSO. Dilute 1:25 into Kinase Buffer (4% final DMSO).
-
Reaction Assembly:
-
Add 2.5 µL of Compound solution to a 384-well low-volume black plate.
-
Add 5 µL of Kinase/Peptide Mixture (e.g., CDK2/CyclinA and Ser/Thr peptide labeled with Coumarin/Fluorescein).
-
Control 1 (0% Inhibition): DMSO only + Kinase + Substrate.
-
Control 2 (100% Inhibition): No Kinase (Buffer only) + Substrate.
-
-
Initiation: Add 2.5 µL of ATP solution (at Km concentration for the specific kinase).
-
Incubation: Shake briefly and incubate at Room Temperature (RT) for 1 hour.
-
Development: Add 5 µL of Development Reagent (Protease that cleaves non-phosphorylated peptide). Incubate 1 hour at RT.
-
Readout: Measure Fluorescence Resonance Energy Transfer (FRET). Calculate the Emission Ratio (Coumarin/Fluorescein).
-
Validation: The Z'-factor must be > 0.5 for the assay to be considered valid.
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Use this to confirm the phenotypic consequence of CDK/Aurora inhibition.
-
Seeding: Seed HeLa or MCF-7 cells (2 x 10^5 cells/well) in 6-well plates. Allow attachment for 24 hours.
-
Treatment: Treat with the test compound at IC50 and 5xIC50 concentrations for 24 hours. Include a Nocodazole positive control (G2/M arrest).
-
Harvesting: Trypsinize cells, wash with cold PBS.
-
Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 100% ethanol dropwise while vortexing. Fix at -20°C for >2 hours.
-
Staining: Wash ethanol-fixed cells with PBS. Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A). Incubate 15 min at RT in the dark.
-
Analysis: Analyze on a Flow Cytometer (e.g., BD FACSCanto). Record 10,000 events.
-
Interpretation:
-
G1 Arrest: Indicates CDK4/6 inhibition.
-
G2/M Arrest: Indicates CDK1 or Aurora/Mps1 inhibition.
-
Sub-G1 Peak: Indicates Apoptosis (DNA fragmentation).
-
Signaling Pathway Integration
The following diagram maps how Pyrazolo[3,4-b]pyridine targets integrate into the cellular proliferation and survival network.
Figure 2: Multi-Target Integration. The scaffold targets multiple nodes in the proliferation network (RTKs, CDKs, Aurora) and distinct pathways like cAMP signaling (PDE4).
References
-
Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega. (2024). Link
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. (2025).[4] Link
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022).[2] Link
-
Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. (2023). Link
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. (2022).[1][2] Link
-
Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2008).[5] Link
-
GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity. Cancer Research. (2008). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of Pyrazolo[3,4-b]pyridine Analogs
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its bioisosteric relationship to the adenine core of ATP. This bicyclic heteroaromatic system—comprising a pyrazole ring fused to a pyridine ring—possesses an intrinsic ability to engage in multiple non-covalent interactions, including hydrogen bonding,
Recent medicinal campaigns have validated this scaffold across a spectrum of therapeutic targets, most notably as Type I/II kinase inhibitors (e.g., BRAF, TRK, AMPK), Topoisomerase II
Chemical Architecture & Numbering
To navigate the SAR effectively, one must first master the numbering system and electronic distribution. The most biologically relevant tautomer is the 1H-pyrazolo[3,4-b]pyridine .
Core Scaffold Analysis
-
H-Bond Donor (HBD): The N1-H (if unsubstituted) or exocyclic amines at C3/C6.
-
H-Bond Acceptor (HBA): The N7 (pyridine nitrogen) is a critical acceptor, often interacting with the hinge region of kinase domains.
-
Vectors for Diversity: Positions C3, C4, and C6 allow for the introduction of solubilizing groups or lipophilic moieties to probe deep hydrophobic pockets.
Visualization: Numbering & Electronic Map
The following diagram illustrates the standard numbering and key pharmacophoric features.
Figure 1: Numbering system and primary pharmacophoric vectors of the 1H-pyrazolo[3,4-b]pyridine core.
Synthetic Strategies
The construction of the scaffold generally follows two logic paths: Pyridine-on-Pyrazole (Route A) or Pyrazole-on-Pyridine (Route B). Route A is often preferred for library generation as it allows late-stage diversification of the pyridine ring (C4/C6 positions).
Route A: The Multicomponent Cyclocondensation
This approach utilizes 5-aminopyrazoles reacting with
-
Key Reagents: 5-amino-1-phenylpyrazole, Aryl aldehydes, Active methylenes (or Chalcones).
-
Catalysts: Lewis acids (ZrCl
, InCl ) or Brønsted acids. -
Mechanism: Michael addition followed by intramolecular cyclodehydration.
Visualization: Synthetic Workflow (Route A)
Figure 2: Convergent synthesis strategy via Lewis-acid catalyzed cyclization.
SAR Deep Dive: Mechanisms & Modifications
Kinase Inhibition (TRK, AMPK, BRAF)
The pyrazolo[3,4-b]pyridine core is an ATP-mimetic. The SAR in this context is driven by the need to occupy the adenine binding pocket and extend into the hydrophobic back-cleft.
| Position | Modification Strategy | Mechanistic Impact |
| N1 | Aryl / Heteroaryl | Solvent Exposure: Substituents here often point towards the solvent front. Bulky groups (e.g., tert-butyl, substituted phenyl) can improve permeability and metabolic stability. |
| C3 | Small Alkyl / Amino | Gatekeeper Interaction: Small groups (Me, NH |
| C4 | Aryl / Heteroaryl | Selectivity Driver: This vector points deep into the hydrophobic pocket. Introduction of a phenyl ring with para-electron donors (e.g., -N(Me) |
| N7 | Unsubstituted | Hinge Binding: Essential for H-bond acceptance from the backbone NH of the hinge region. |
Case Study: TRK Inhibition
Research indicates that a C4-phenyl group is critical for potency. The pyridine ring engages in
Anticancer Activity (Topoisomerase II / Cytotoxicity)
For DNA-targeting agents, planarity is paramount to facilitate intercalation.[2]
-
Planarity: Fused rings at C4/C5 or specific aryl substitutions at C4 that maintain a flat topology enhance DNA intercalation.
-
C4-Substitution: A p-dimethylaminophenyl group at C4 has shown exceptional activity (IC
values in the nanomolar range) against leukemia cell lines (K562, MV4-11). This moiety likely acts as a DNA groove binder or interacts with the Topo II-DNA complex [2].
Experimental Protocols
Protocol A: ZrCl -Catalyzed Synthesis of 4-Aryl-pyrazolo[3,4-b]pyridines
Based on verified methodologies for efficient heterocycle formation [3].
Reagents:
-
5-Amino-1-phenylpyrazole (1.0 equiv)
- -Unsaturated ketone (Chalcone derivative) (1.0 equiv)
-
Zirconium(IV) chloride (ZrCl
) (0.3 equiv) -
Solvent: Ethanol/DMF (1:1 v/v)[3]
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the chalcone derivative (1.0 mmol) and 5-amino-1-phenylpyrazole (1.0 mmol) in 5 mL of EtOH/DMF mixture.
-
Catalyst Addition: Add ZrCl
(0.3 mmol, ~70 mg) in one portion. Note: ZrCl is hygroscopic; handle quickly. -
Reaction: Heat the mixture to 95°C (oil bath temperature) with vigorous stirring. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of starting materials (typically 6–16 hours).
-
Workup: Cool to room temperature. Remove solvents under reduced pressure.
-
Extraction: Resuspend residue in CHCl
(20 mL) and wash with water (2 x 10 mL) to remove zirconium salts. Dry the organic layer over anhydrous Na SO . -
Purification: Concentrate and purify via flash column chromatography (Silica gel, gradient Hexane
20% EtOAc/Hexane). -
Validation: Confirm structure via
H-NMR (look for singlet at C5-H, ~7.2–7.5 ppm) and HRMS.
Protocol B: In Vitro Kinase Inhibition Assay (TRK/AMPK)
Standard radiometric or fluorescence-based assay format.
Reagents:
-
Recombinant Kinase (e.g., TRKA, AMPK)
-
Substrate Peptide (e.g., Poly(Glu,Tyr) 4:1)
-
ATP (at
concentration) -
Test Compound (dissolved in DMSO)[3]
Procedure:
-
Preparation: Prepare a 3x Master Mix containing kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35) and the enzyme. -
Dosing: Dispense 5
L of Test Compound (serially diluted in 10% DMSO) into a 384-well plate. -
Initiation: Add 10
L of Enzyme Master Mix. Incubate for 10 min at RT to allow compound-enzyme equilibration. -
Reaction: Add 10
L of ATP/Substrate mix to initiate the reaction. -
Incubation: Incubate at 25°C for 60 minutes.
-
Termination: Stop reaction using EDTA (for radiometric) or detection reagent (e.g., ADP-Glo™).
-
Analysis: Read signal (Luminescence/Fluorescence). Calculate IC
using a 4-parameter logistic fit.
References
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: Royal Society of Chemistry / NIH URL:[Link]
-
Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase II
Inhibitors. Source: PubMed Central (PMC) URL:[Link] -
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for
-Amyloid Plaques. Source: MDPI (Molecules) URL:[Link] -
Synthesis and structure-activity relationships of pyrazolo[3,4-b]pyridine derivatives as AMPK activators. Source: PubMed URL:[4][Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: MDPI (Molecules Review) URL:[Link]
Sources
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dau.url.edu [dau.url.edu]
Technical Whitepaper: Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry
This guide serves as a comprehensive technical resource for the design, synthesis, and application of Pyrazolo[3,4-b]pyridine scaffolds in medicinal chemistry.[1] It is structured to provide actionable insights for drug discovery professionals, moving from structural theory to bench-level protocols.[2]
Executive Summary
The Pyrazolo[3,4-b]pyridine ring system represents a "privileged scaffold" in modern drug discovery, primarily utilized as a bioisostere of the purine nucleus. Its structural versatility allows it to mimic the adenine core of ATP, making it a potent template for Kinase Inhibitors (e.g., TRK, CDK), GABAergic modulators (e.g., Etazolate), and Soluble Guanylate Cyclase (sGC) stimulators (e.g., Riociguat). This guide dissects the scaffold's physicochemical properties, validated synthetic routes, and structure-activity relationships (SAR).
Structural Basis & Purine Isosterism[2]
The Isosteric Rationale
The purine ring (found in ATP, DNA/RNA) is a 6-5 fused system comprising a pyrimidine and an imidazole ring. The Pyrazolo[3,4-b]pyridine scaffold is a direct isostere where the imidazole is replaced by a pyrazole and the pyrimidine by a pyridine.
-
H-Bonding Capacity: The pyridine nitrogen (N7) often mimics the N1 acceptor of adenine, engaging the hinge region of kinase domains.
-
Electronic Profile: The scaffold is electron-deficient, facilitating
- stacking interactions with aromatic residues (e.g., Phenylalanine gatekeepers) within binding pockets.[2]
Structural Overlay
The following diagram illustrates the atom-for-atom mapping between the natural purine ligand (Adenine) and the synthetic Pyrazolo[3,4-b]pyridine mimic.
Caption: Structural alignment showing the pharmacophore retention between Purine and Pyrazolo[3,4-b]pyridine.
Synthetic Methodologies
The synthesis of Pyrazolo[3,4-b]pyridines is robust, with the most common route involving the condensation of 5-aminopyrazoles with 1,3-electrophiles. This convergent approach allows for independent modification of both rings.[2]
Primary Route: Condensation of 5-Aminopyrazoles
This method is preferred for generating libraries due to the commercial availability of diverse 5-aminopyrazoles.[2]
Reaction Scheme:
-
Electrophile: 1,3-Dicarbonyl (e.g.,
-keto ester, malonaldehyde) or -unsaturated ketone.[2] -
Conditions: Acid catalysis (AcOH, reflux) or Lewis acid (e.g., ZrCl4).[2]
-
Mechanism: Michael addition followed by cyclodehydration.[2]
Caption: Step-wise workflow for the synthesis of Pyrazolo[3,4-b]pyridine via 5-aminopyrazole condensation.
Medicinal Chemistry & SAR
Kinase Inhibition (ATP-Competitive)
The scaffold is highly effective in Type I and Type II kinase inhibitors.[2]
-
Hinge Binding: The pyridine nitrogen serves as the primary acceptor.[2]
-
Solvent Front: Substituents at C3 (pyrazole) often project into the solvent-exposed region, improving solubility.[2]
-
Gatekeeper Interaction: Substituents at C4 (pyridine) can be tuned to interact with the gatekeeper residue, determining selectivity (e.g., T315I in BCR-ABL).[2]
Validated Therapeutic Agents
The following table summarizes key drugs and clinical candidates utilizing this scaffold.
| Drug / Compound | Indication | Mechanism | Key Structural Feature |
| Riociguat (Adempas) | Pulmonary Hypertension | sGC Stimulator | 1-(2-fluorobenzyl) substitution critical for potency.[2][4] |
| Etazolate | Anxiety (Investigational) | GABA-A Modulator | Ethyl ester at C5; Ethyl group at N1.[2] |
| Tracazolate | Anxiety (Investigational) | GABA-A Modulator | Butylamino group at C4; Pyrazolo[3,4-b]pyridine core.[2][5] |
| Compound C03 | Cancer (TRK Inhibition) | TRK Inhibitor | Morpholine tail for solubility; IC50 = 56 nM.[2] |
Experimental Protocols
Synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine Derivative
Adapted from recent literature methodologies (e.g., Liu et al., 2022).[2]
Objective: Synthesis of a core intermediate for Riociguat-like analogs.
Reagents:
-
5-Bromo-1H-pyrazolo[3,4-b]pyridine[2]
-
2-Fluorobenzyl bromide[2]
-
Cesium Carbonate (
)[2] -
DMF (Anhydrous)[2]
Protocol:
-
Preparation: Charge a round-bottom flask with 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv) and anhydrous DMF (10 volumes).
-
Base Addition: Add
(2.0 equiv) and stir at room temperature for 30 minutes to deprotonate the pyrazole N1. -
Alkylation: Dropwise add 2-Fluorobenzyl bromide (1.1 equiv).
-
Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[2]
-
Workup: Pour the reaction mixture into ice-water. A precipitate should form.[2] Filter the solid.[2]
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Gradient 0-50% EtOAc in Hexane).
-
Yield: Expected yield 75-85%.
Biological Assay: ADP-Glo Kinase Assay
Objective: Determine IC50 of the synthesized compound against TRKA kinase.
Protocol:
-
Enzyme Prep: Dilute recombinant TRKA kinase (0.5 ng/µL) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Treatment: Add 5 µL of compound (serially diluted in DMSO) to a 384-well white plate.
-
Reaction Start: Add 5 µL of TRKA enzyme solution and incubate for 15 min at RT.
-
Substrate Addition: Add 5 µL of ATP/Substrate mix (Poly Glu:Tyr). Final ATP concentration should be at Km (approx. 10 µM).[2]
-
Incubation: Incubate at RT for 60 minutes.
-
Detection: Add 15 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).[2] Incubate 40 min.
-
Signal Generation: Add 30 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[2] Incubate 30 min.
-
Read: Measure luminescence on a plate reader. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances, 2022.
-
Riociguat (Adempas): FDA Prescribing Information. US Food and Drug Administration.[2]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022.[2][2]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022.[2][6][2]
-
Discovery of Pyrazolo[3,4-b]pyridine Derivatives as Potent TBK1 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[2][7][2]
Sources
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cartazolate | C15H22N4O2 | CID 37015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 4. Riociguat | C20H19FN8O2 | CID 11304743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tracazolate - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Pyrazolo[3,4-b]pyridine in Biomedical Applications
Executive Summary
The pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with purine bases (adenine and guanine). This structural mimicry allows it to interrogate ATP-binding pockets of kinases with high fidelity, making it a cornerstone in oncology drug discovery. Beyond cancer, recent advancements have expanded its utility into infectious diseases (antiviral/antimicrobial) and CNS disorders (anxiolytics).
This guide synthesizes the current state of pyrazolo[3,4-b]pyridine applications, providing researchers with actionable synthetic protocols, mechanistic insights, and validated experimental workflows.[1][2]
The Pharmacophore: Structural Logic
The core value of the pyrazolo[3,4-b]pyridine moiety lies in its ability to function as an ATP-competitive inhibitor.
-
Purine Bioisosterism: The fused 5,6-bicyclic system mimics the adenine ring of ATP.
-
Hinge Binding: The Nitrogen at position 1 (N1) and the Nitrogen at position 7 (N7) often serve as hydrogen bond acceptors/donors to the "hinge region" residues (e.g., Methionine or Glutamate) within kinase active sites.
-
Vector Positioning: Substituents at C3 and C4 allow the molecule to project into the hydrophobic back-pocket or the solvent-exposed region, enabling high selectivity between homologous kinases (e.g., distinguishing CDK2 from GSK-3
).
Mechanistic Visualization: Kinase Interaction
The following diagram illustrates the canonical binding mode of pyrazolo[3,4-b]pyridine derivatives within a generic kinase ATP-binding pocket.
Caption: Canonical binding interactions of the pyrazolo[3,4-b]pyridine scaffold within a kinase active site.
Synthetic Accessibility: The One-Pot Protocol
To explore this scaffold, efficient synthesis is critical. The most robust method for generating diverse libraries is the One-Pot Multicomponent Reaction (MCR) . This approach avoids the isolation of intermediates and typically utilizes an aminopyrazole, an aldehyde, and an active methylene compound.
Protocol: Microwave-Assisted One-Pot Synthesis
Objective: Synthesis of 4-aryl-pyrazolo[3,4-b]pyridine-6-one derivatives.
Reagents:
-
5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)
-
Meldrum’s acid or Ethyl acetoacetate (1.0 mmol)
-
Catalyst: Triethylamine (Et3N) or [Et3NH][HSO4] (Ionic Liquid)
-
Solvent: Ethanol (EtOH) or Solvent-free conditions
Step-by-Step Methodology:
-
Charge: In a microwave-safe reaction vessel (10 mL), combine the aminopyrazole, aromatic aldehyde, and active methylene compound.
-
Catalysis: Add 2-3 drops of Triethylamine (or 10 mol% ionic liquid catalyst).
-
Irradiation: Irradiate at 100°C (Power: 150W) for 10–15 minutes. Note: If using conventional heating, reflux in ethanol for 3–5 hours.
-
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the aldehyde spot.
-
Work-up: Cool the mixture to room temperature. The product often precipitates out.
-
Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol/DMF to obtain the pure compound.
-
Validation: Confirm structure via 1H-NMR (look for the disappearance of the aldehyde proton and appearance of the pyridine ring protons).
Why this works: The reaction proceeds via a Knoevenagel condensation between the aldehyde and active methylene, followed by a Michael addition of the aminopyrazole and subsequent cyclization/dehydration.
Biomedical Applications & Data Review
A. Oncology (Kinase Inhibition)
This is the primary application domain.[3] Derivatives have shown potency against Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and FLT3.
Comparative Potency Data (Selected Derivatives) The following table summarizes recent findings regarding specific derivatives and their targets.
| Compound ID | Target / Mechanism | Cell Line / Assay | Potency (IC50 / GI50) | Ref |
| Cmpd 15y | TBK1 Inhibitor | Kinase Assay | 0.2 nM | [5] |
| Cmpd 2g | DNA Intercalation / Topo II | HepG2 (Liver Cancer) | 0.01 µM | [1] |
| Cmpd 8c | Topoisomerase II | NCI Panel (Avg) | 1.33 µM | [2] |
| Glumetinib | c-Met Inhibitor | NSCLC (Clinical) | Phase Ib/II | [6] |
B. Infectious Diseases
Recent SAR studies indicate that introducing electron-withdrawing groups (e.g., -Br, -Cl) on the phenyl ring attached to the scaffold significantly enhances antibacterial activity against resistant strains like MRSA.
-
Antibacterial: Compound 2g showed MIC of 2 µg/mL against MRSA [1].
-
Antiviral: Derivatives have shown efficacy against Enterovirus replication by targeting viral capsid proteins [8].
Experimental Validation: Kinase Inhibition Assay
To validate the biological activity of synthesized compounds, a direct kinase assay is superior to general cytotoxicity assays (like MTT) because it confirms the mechanism of action.
Protocol: ADP-Glo™ Kinase Assay (Promega)
Objective: Determine the IC50 of a pyrazolo[3,4-b]pyridine derivative against GSK-3
Materials:
-
Kinase: Recombinant GSK-3
(10 ng/well). -
Substrate: GSK-3 peptide substrate.[4]
-
ATP: Ultra-pure ATP (10 µM final).
-
Detection Reagent: ADP-Glo™ Reagent and Kinase Detection Reagent.
Workflow:
-
Compound Prep: Prepare 3x serial dilutions of the test compound in DMSO. Final DMSO concentration in the assay should be <1%.
-
Enzyme Reaction: In a 384-well white plate, add:
-
2 µL of Compound.
-
2 µL of Kinase Enzyme.
-
2 µL of Substrate/ATP mix.
-
-
Incubation: Incubate at Room Temperature (20-25°C) for 60 minutes. Mechanism: The kinase transfers phosphate from ATP to the substrate, generating ADP.
-
ADP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Why: This terminates the kinase reaction and consumes any remaining ATP.
-
Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. Why: This converts the generated ADP back to ATP, which is then used by luciferase to generate light.
-
Readout: Measure Luminescence using a plate reader.
-
Analysis: Plot RLU (Relative Light Units) vs. log[Compound Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.
Strategic Development Workflow
To successfully develop a drug candidate using this scaffold, follow this iterative logic flow.
Caption: Iterative workflow for pyrazolo[3,4-b]pyridine drug discovery.
Future Outlook
The field is moving beyond simple inhibition.
-
PROTACs: Researchers are now linking pyrazolo[3,4-b]pyridine warheads to E3 ligase ligands to induce the degradation of oncogenic kinases rather than just inhibiting them.
-
CNS Penetration: Optimizing the lipophilicity (LogP) of these scaffolds to cross the Blood-Brain Barrier (BBB) is opening new avenues for treating neurodegenerative diseases like Alzheimer's.
References
-
Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega. (2024). [Link]
-
Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors. International Journal of Molecular Sciences. (2025). [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. (2022).[5][6] [Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. (2025).[1][4] [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022).[6] [Link][2][5]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Advances. (2024). [Link]
-
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives... Journal of Medicinal Chemistry. [Link]
-
Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry. (2018). [Link]
Sources
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Precision Engineering of Pyrazolo[3,4-b]pyridine Scaffolds: A Technical Guide to Kinase Inhibitor Development
Executive Summary
The pyrazolo[3,4-b]pyridine moiety represents a "privileged scaffold" in medicinal chemistry, particularly for ATP-competitive kinase inhibition.[1] Its planar, bicyclic heteroaromatic structure mimics the adenine base of ATP, allowing it to anchor effectively within the kinase hinge region.[1] This guide provides a rigorous technical framework for investigating novel derivatives of this scaffold, moving beyond basic screening to mechanistic validation. We focus on rational structure-activity relationship (SAR) design, robust synthetic pathways, and self-validating biological assay protocols.[1]
The Scaffold & Mechanistic Rationale
The ATP-Mimetic Architecture
The efficacy of pyrazolo[3,4-b]pyridine derivatives stems from their ability to occupy the ATP-binding pocket of protein kinases.[1] The core pharmacophore relies on the pyrazole nitrogen (N1/N2) acting as a hydrogen bond acceptor/donor pair, interacting with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Glu590 and Met592 in TRKA receptors).[1]
Key Modification Vectors
To achieve selectivity between homologous kinases (e.g., ALK vs. ROS1, or CDK isoforms), three primary vectors on the scaffold are exploited:
-
C3 Position: Ideal for introducing hydrophobic groups (aryl/heteroaryl) to target the "gatekeeper" residue and the hydrophobic back pocket.[1]
-
N1 Position: Often substituted with aryl or alkyl chains to control solubility and target the solvent-exposed region.
-
C4/C6 Positions: Used to fine-tune electronic properties and introduce solubilizing moieties (e.g., morpholine, piperazine) that interact with surface residues like Asp or Lys.[1]
Computational Design & SAR Logic
Before synthesis, candidates must be screened in silico to prioritize synthetic targets.[1]
Molecular Docking Workflow
-
Protein Prep: Retrieve PDB structures (e.g., ALK: 2XP2, TRKA: 4AOJ).[1] Remove water molecules >5Å from the active site; protonate at pH 7.4.[1]
-
Grid Generation: Center the grid box on the co-crystallized ligand (approx. 20Å x 20Å x 20Å).
-
Docking: Use rigid receptor/flexible ligand protocols.
-
Scoring Criteria: Prioritize poses with
kcal/mol and hydrogen bonds < 3.0Å to the hinge residues.[1]
SAR Decision Matrix
The following table summarizes the impact of substitutions based on aggregated literature data:
| Position | Substituent Type | Expected Effect | Mechanistic Rationale |
| N1 | Phenyl / subst. Phenyl | Increased Potency | |
| C3 | Amide / Urea Linker | Selectivity | H-bond interactions with the DFG motif (Asp-Phe-Gly).[1] |
| C4 | Small Alkyl / CF3 | Steric Fit | Fills the hydrophobic pocket; avoids steric clash with gatekeeper.[1] |
| C6 | Morpholine / Piperazine | ADME Improvement | Increases solubility and targets solvent-front residues. |
Chemical Synthesis Strategy
We employ a convergent synthetic route that allows for late-stage diversification. The most robust method involves the condensation of 5-aminopyrazoles with
Synthetic Protocol (Standardized)
Step 1: Chalcone Formation React an appropriate acetophenone with an aromatic aldehyde in ethanol/NaOH to yield the chalcone intermediate.[1]
Step 2: Cyclocondensation (The Hantzsch-like reaction) [1]
-
Reagents: 5-amino-1-phenylpyrazole (1.0 eq), Chalcone (1.0 eq).
-
Catalyst: Anhydrous
(10 mol%) or . -
Solvent: Ethanol or DMF.[1]
-
Conditions: Reflux at 80-100°C for 6–12 hours.
-
Workup: Cool to RT. The product often precipitates.[1] Filter and wash with cold ethanol.[1] Recrystallize from EtOH/DMF.
Synthesis Workflow Diagram
Caption: Convergent synthesis of pyrazolo[3,4-b]pyridines via chalcone intermediates.[1]
Validated Biological Evaluation Protocols
Trustworthiness in data comes from rigorous controls.[1] The following protocols are designed to be self-validating.
Protocol 1: In Vitro Kinase Inhibition (FRET-based)
Objective: Determine
-
Reagents: Recombinant Kinase (0.2–0.5 ng/well), FRET peptide substrate (e.g., ULight-poly GT), ATP (
concentration).[1] -
Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT. -
Procedure:
-
Validation:
Protocol 2: Cellular Target Engagement (Western Blot)
Objective: Confirm the inhibitor blocks phosphorylation of the downstream target (e.g., STAT3 or ERK) inside the cell.[1]
-
Cell Seeding: Seed cancer cells (e.g., H2228 or KM-12) at
cells/well in 6-well plates. -
Treatment: Starve cells (serum-free media) for 4h, then treat with compound (0.1, 1, 10
M) for 2h. -
Stimulation: Stimulate with growth factor (e.g., NGF or EGF, 100 ng/mL) for 15 min.[1]
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.
-
Detection: Blot for p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 .[1]
-
Quantification: Normalize Phospho-signal to Total-signal. A dose-dependent reduction confirms target engagement.[2]
Biological Logic Diagram
Caption: Decision tree for the biological evaluation of kinase inhibitors.
References
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: Royal Society of Chemistry (RSC), 2024.[1]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[1]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Source: Scientific Reports, NIH, 2016.[1]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: RSC Medicinal Chemistry, 2024.[1][3]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Source: Molecules, MDPI, 2021.[1] [1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Tautomerism in Pyrazolo[3,4-b]pyridine Systems
Structural Dynamics, Analytical Characterization, and Implications for Drug Design
Executive Summary
The pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., CDK, Mps1, TRK), antiviral agents, and anxiolytics. However, its utility is frequently complicated by annular tautomerism—specifically the proton migration between the N1 and N2 positions of the pyrazole ring.
This guide addresses the 1H- vs. 2H-tautomer equilibrium , a phenomenon that dictates solubility, metabolic stability, and ligand-protein binding modes. Misassignment of the active tautomer can lead to erroneous Structure-Activity Relationship (SAR) models and failed lead optimization campaigns. This document provides a definitive workflow for identifying, characterizing, and controlling these tautomeric states.
Part 1: Structural Fundamentals & Thermodynamic Drivers
The pyrazolo[3,4-b]pyridine system consists of a pyridine ring fused to a pyrazole ring. The tautomeric equilibrium involves the rapid exchange of a proton between the two nitrogen atoms of the pyrazole moiety.
-
1H-Tautomer: Generally the thermodynamically preferred species in the gas phase and non-polar solvents due to maximized aromaticity and minimized lone-pair repulsion between N2 and the pyridine nitrogen.
-
2H-Tautomer: Often destabilized by ~3–9 kcal/mol in vacuo but can be stabilized in polar protic solvents or specific protein binding pockets (e.g., kinase hinge regions) where it serves as a critical hydrogen bond donor/acceptor.
Visualizing the Equilibrium
The following diagram illustrates the equilibrium and the external factors shifting the population distribution.
Figure 1: The dynamic equilibrium between N1-H and N2-H forms, influenced by environmental and steric factors.
Part 2: Analytical Characterization Protocols
Distinguishing between 1H and 2H isomers is non-trivial due to the rapid rate of exchange on the NMR timescale at room temperature. The following protocols ensure accurate assignment.
2.1 NMR Spectroscopy: The Gold Standard
Simple
Protocol: Variable Temperature (VT) &
-
Solvent Selection: Use DMSO-
or DMF- to slow proton exchange and improve solubility. Avoid CDCl if signals are broad. -
Temperature Control:
-
Cool sample to 250–270 K.
-
Rationale: Lowering temperature reduces the exchange rate (
), sharpening the N-H and adjacent carbon signals (decoalescence).
-
-
2D Acquisition (
- N HMBC):-
Optimize long-range delay for
and (typically 8–10 Hz). -
Diagnostic Logic:
-
1H-Isomer: The N-H proton will show strong 3-bond correlations to the bridgehead carbons (C3a/C7a).
-
2H-Isomer: The N-H proton typically shows different correlation patterns, primarily to C3 and the bridgehead C3a.
-
-
-
C Chemical Shift Analysis:
-
Compare C3, C3a, and C7a shifts. The N2-substituted (or 2H) form often induces an upfield shift in the adjacent C3 carbon relative to the N1 form.
-
| Feature | 1H-Isomer (Typical) | 2H-Isomer (Typical) |
| Stability | High (Solid State/Gas) | Lower (stabilized by binding) |
| ~ -180 to -200 ppm | Distinctly shifted (context dependent) | |
| C3 Shift | Downfield relative to 2H | Upfield relative to 1H |
2.2 X-Ray Crystallography
While definitive for the solid state, researchers must exercise caution.
-
Warning: The tautomer observed in the crystal lattice (often 1H due to packing forces) may not be the bioactive conformation in solution or within a protein pocket.
-
Best Practice: Use X-ray data to confirm the connectivity of synthesized N-alkylated derivatives (where tautomerism is locked) to train NMR assignment models for the free base.
Part 3: Computational Validation (DFT Workflow)
When experimental data is ambiguous, Density Functional Theory (DFT) provides a theoretical baseline for population ratios.
Standard Protocol:
-
Software: Gaussian, ORCA, or equivalent.
-
Level of Theory: B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP.
-
Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) is mandatory . Gas-phase calculations systematically overstabilize the 1H form.
-
Output Analysis: Calculate
between tautomers.-
If
kcal/mol, assume a significant mixture exists in solution. -
Calculate Boltzmann distribution populations at 298 K.
-
Figure 2: Computational workflow for predicting tautomeric ratios.
Part 4: Implications in Drug Discovery (Kinase Inhibitors)
The biological activity of pyrazolo[3,4-b]pyridines often depends on the "Scaffold Hopping" capability of the tautomers.
-
The Hinge Binder Mechanism: In ATP-competitive kinase inhibitors, the heterocycle binds to the kinase hinge region.
-
1H-Tautomer: N1-H acts as a Donor; N2 acts as an Acceptor.
-
2H-Tautomer: N2-H acts as a Donor; N1 acts as an Acceptor.
-
-
Case Study (Mps1 / TRK Inhibitors): Many potent inhibitors are designed as 1H-tautomers but may bind in the 2H-form if the kinase hinge residues require a specific Donor-Acceptor motif (e.g., interaction with Glu/Met backbone).
-
Design Strategy: If the 2H-tautomer is the bioactive form but is thermodynamically unstable in solution (
kcal/mol), the potency ( ) will suffer due to the energy penalty required to shift the equilibrium upon binding.-
Solution: Lock the conformation by methylating the desired nitrogen (creating N1-Me or N2-Me derivatives) to validate the binding mode, though this removes the H-bond donor capability of the N-H.
-
References
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study Source: Magnetic Resonance in Chemistry (Wiley) URL:[Link]
-
Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors Source: European Journal of Medicinal Chemistry URL:[Link]
-
Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (Analogous Heterocyclic Systems) Source: Journal of Chemical Physics URL:[Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: Bioorganic & Medicinal Chemistry URL:[Link]
Methodological & Application
Application Note: Synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine
Executive Summary & Strategic Importance
The 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged substructure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., TRK, GSK-3, and CDK inhibitors). Its planar, bicyclic nitrogen-rich architecture mimics the purine base of ATP, allowing it to occupy the ATP-binding pocket of enzymes effectively.
While many commercial routes exist, they often suffer from regioisomeric ambiguity (N1 vs. N2 alkylation) or harsh conditions. This Application Note provides a regiochemically defined protocol using a de novo cyclization strategy. By establishing the N1-methyl group on the pyrazole precursor before ring fusion, we eliminate the difficult separation of N1/N2 isomers associated with late-stage methylation.
Retrosynthetic Analysis
To ensure high purity and regiocontrol, we disconnect the target molecule at the pyridine ring fusion. The most robust disconnection involves a [3+3] cyclocondensation between a binucleophilic 5-aminopyrazole and a 1,3-electrophile (malonaldehyde equivalent).
Figure 1: Retrosynthetic strategy prioritizing regiocontrol by using a pre-methylated pyrazole core.
Primary Protocol: Cyclocondensation (The "Gold Standard")
This protocol utilizes 1,1,3,3-tetramethoxypropane as a stable, easy-to-handle surrogate for unstable malonaldehyde. In acidic media, it hydrolyzes in situ to generate the reactive 1,3-dicarbonyl species, which undergoes a Skraup-like condensation with 5-amino-1,3-dimethylpyrazole .
Reaction Scheme[1][2][3][4][5][6][7]
Reaction:
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role |
| 5-Amino-1,3-dimethylpyrazole | 111.15 | 1.0 | 5.00 g | Nucleophile (Core) |
| 1,1,3,3-Tetramethoxypropane | 164.20 | 1.2 | 8.86 g (approx. 8.9 mL) | Electrophile (C3 Synthon) |
| Glacial Acetic Acid | 60.05 | Solvent | 50 mL (10 vol) | Solvent/Catalyst |
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add 5-amino-1,3-dimethylpyrazole (5.00 g, 45.0 mmol) to the flask.
-
Solvent Addition: Add glacial acetic acid (50 mL). Stir at room temperature until the solid is fully dissolved.
-
Reagent Addition: Add 1,1,3,3-tetramethoxypropane (8.86 g, 54.0 mmol) in one portion.
-
Note: The solution may darken slightly; this is normal.
-
-
Reaction: Heat the mixture to reflux (approx. 118 °C) . Maintain reflux for 3–4 hours .
-
Process Check: Monitor by TLC (System: 5% MeOH in DCM). The starting aminopyrazole (lower Rf) should disappear, and a new fluorescent spot (higher Rf) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.
-
Neutralization: Slowly add solid NaHCO₃ or 10% NaOH solution until pH ~7–8. (Caution: Foaming will occur).
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL) or Ethyl Acetate.
-
Drying: Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄ .
-
Concentration: Filter and concentrate under reduced pressure to yield the crude solid.
-
-
Purification:
-
The crude material is often pure enough for subsequent steps (>90%).
-
For high purity (>98%), recrystallize from a minimum amount of hot Ethanol or Ethyl Acetate/Hexane .
-
Mechanism of Action[5]
The reaction proceeds via a cascade sequence:
-
Hydrolysis: Tetramethoxypropane hydrolyzes to malonaldehyde.
-
Michael-type Addition: The C4 of the pyrazole (nucleophilic) attacks the aldehyde/enol.
-
Cyclization: The exocyclic amine attacks the second carbonyl.
-
Aromatization: Loss of water drives the formation of the pyridine ring.[2]
Figure 2: Mechanistic pathway for the Skraup-like cyclization.
Alternative Protocol: Methylation (Use with Caution)
If 3-methyl-1H-pyrazolo[3,4-b]pyridine is already available, it can be methylated. However, this route is not recommended for primary synthesis due to selectivity issues.
-
Reagents: 3-methyl-1H-pyrazolo[3,4-b]pyridine, Methyl Iodide (MeI), K₂CO₃, DMF.
-
Conditions: Stir at RT for 12h.
-
The Problem: This produces a mixture of N1-methyl (Target) and N2-methyl (Impurity) isomers.
-
Separation: Requires careful column chromatography (N1 is usually less polar than N2).
-
Validation: You must use 2D NMR (NOESY) to confirm the methyl group position (interaction with C7-H vs C3-Me).
Analytical Characterization
Confirm the identity of the synthesized 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine using the following data points:
-
Appearance: White to pale yellow solid.
-
Melting Point: 80–82 °C (Lit. value).
-
¹H NMR (400 MHz, CDCl₃):
- 8.55 (dd, 1H, Pyridine C6-H)
- 8.05 (dd, 1H, Pyridine C4-H)
- 7.15 (dd, 1H, Pyridine C5-H)
- 4.10 (s, 3H, N1-CH₃ )
- 2.65 (s, 3H, C3-CH₃ )
-
Key Diagnostic: The N-methyl singlet at ~4.10 ppm is characteristic of N1-substitution. N2-isomers typically show this shift further upfield or downfield depending on shielding.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete hydrolysis of acetal | Ensure reaction reaches reflux temperature; add a drop of conc. HCl to catalyze hydrolysis. |
| Dark/Tar Formation | Overheating or oxidation | Perform reaction under Nitrogen/Argon atmosphere; limit reflux time to 4h. |
| Starting Material Remains | Stoichiometry error | Add 0.2–0.5 equiv. excess of tetramethoxypropane. |
| Product is Oily | Residual solvent (AcOH) | Co-evaporate with Toluene or perform a bicarbonate wash to remove all acid traces. |
Safety & Hazards
-
5-Amino-1,3-dimethylpyrazole: Irritant. Avoid inhalation of dust.
-
1,1,3,3-Tetramethoxypropane: Flammable liquid. Hydrolyzes to malonaldehyde (toxic). Handle in a fume hood.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Wear chemical-resistant gloves and safety goggles.
-
Methyl Iodide (if using Method B): Potent alkylating agent; suspected carcinogen. Use extreme caution.
References
-
Synthesis of Pyrazolo[3,4-b]pyridines
-
Cyclization Methodology (General Skraup-like)
- Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
- Source:Molecules2023, 28(2), 875.
-
URL:[Link]
-
Regioselectivity in Pyrazole Methylation
-
Compound Data (3-methyl-1H-pyrazolo[3,4-b]pyridine)
- Title: 3-methyl-1H-pyrazolo[3,4-b]pyridine (PubChem CID 10582825).
- Source: PubChem.
-
URL:[Link]
Sources
Advanced Application Note: High-Efficiency Three-Component Synthesis of Pyrazolo[3,4-b]pyridines via Green Catalytic Pathways
Part 1: Executive Summary & Strategic Importance
The pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in modern medicinal chemistry, serving as a bioisostere for purines. Its derivatives have demonstrated potent activity as Topoisomerase II inhibitors , TRK kinase inhibitors , and potential tracers for
Traditional synthesis often involves harsh conditions, toxic organic solvents (e.g., DMF, toluene), and tedious workups. This Application Note details a Green Chemistry approach utilizing an ionic liquid catalyst, [Bmim]OH (1-butyl-3-methylimidazolium hydroxide), or alternatively L-Proline , to drive a three-component condensation.
Key Advantages of This Protocol:
-
Atom Economy: One-pot multicomponent reaction (MCR).
-
Sustainability: Reusable catalyst/solvent system.[1]
-
Scalability: High yields (85-96%) with simple filtration workup.
-
Safety: Elimination of volatile organic compounds (VOCs) and high-pressure conditions.
Part 2: Mechanistic Insight[2][3]
To ensure reproducibility, researchers must understand the cascade mechanism. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent Cyclization .
Reaction Pathway[3][4][5][6][7][8][9]
-
Activation: The base catalyst activates the active methylene compound (e.g., malononitrile).
-
Knoevenagel Condensation: Reaction with the aldehyde yields an arylidenemalononitrile intermediate (the Michael acceptor).
-
Michael Addition: The C-4 position of the 5-aminopyrazole (which is electron-rich) attacks the electrophilic double bond of the intermediate.
-
Cyclization & Aromatization: Intramolecular nucleophilic attack by the amino group onto the nitrile, followed by tautomerization to form the pyridine ring.
Figure 1: Mechanistic flow of the three-component condensation. The sequence relies on the in situ generation of the Michael acceptor.
Part 3: Materials & Equipment
Reagents
-
Component A: 5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)
-
Component B: Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 mmol)
-
Component C: Malononitrile (1.0 mmol)
-
Catalyst/Solvent: [Bmim]OH (10-30 mol%) in Ethanol OR L-Proline (10 mol%).
-
Recrystallization Solvent: Ethanol (95%).
Equipment
-
Magnetic stirrer with temperature control.
-
Round-bottom flask (25 mL or 50 mL).
-
TLC plates (Silica gel 60 F254).
-
Vacuum filtration setup.
Part 4: Experimental Protocol (Standard Operating Procedure)
This protocol describes the synthesis using [Bmim]OH due to its superior yield and recyclability.
Workflow Diagram
Figure 2: Operational workflow emphasizing the separation of the solid product and the recovery of the ionic liquid catalyst.
Step-by-Step Procedure
-
Preparation: In a 50 mL round-bottom flask, dissolve 5-amino-3-methyl-1-phenylpyrazole (1 mmol), 4-chlorobenzaldehyde (1 mmol), and malononitrile (1 mmol) in 5 mL of Ethanol.
-
Catalysis: Add [Bmim]OH (10 mol%, approx 0.2 mL) to the mixture.
-
Reaction: Stir the mixture at room temperature.
-
Note: While room temperature works for activated aldehydes (2-4 hours), electron-rich aldehydes (e.g., 4-methoxy) may require reflux at 80°C for 1-2 hours.
-
-
Monitoring: Check progress via TLC using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the aldehyde spot.
-
Workup: Once complete, pour the reaction mixture into 20 mL of crushed ice/water. Stir vigorously for 10 minutes. The product will precipitate as a solid.
-
Isolation: Filter the solid under vacuum. Wash with cold water (2 x 10 mL) to remove any remaining catalyst.
-
Catalyst Recovery (Optional): The filtrate contains the ionic liquid. Evaporate the water under reduced pressure (90°C) to recover the [Bmim]OH, which can be reused up to 5 times.
-
Purification: Recrystallize the crude solid from hot ethanol to obtain the pure product.
Part 5: Data Analysis & Substrate Scope
The electronic nature of the aldehyde significantly influences the reaction time and yield. Electron-withdrawing groups (EWG) generally accelerate the Knoevenagel step.
Table 1: Substrate Scope and Yield Comparison ([Bmim]OH Catalysis)
| Entry | Aldehyde Substituent (R) | Time (min) | Yield (%) | Melting Point (°C) |
| 1 | H (Benzaldehyde) | 120 | 88 | 190-192 |
| 2 | 4-Cl (4-Chlorobenzaldehyde) | 90 | 94 | 230-232 |
| 3 | 4-NO2 (4-Nitrobenzaldehyde) | 60 | 96 | 245-247 |
| 4 | 4-OMe (4-Methoxybenzaldehyde) | 180 | 82 | 180-182 |
| 5 | 4-OH (4-Hydroxybenzaldehyde) | 200 | 80 | 210-212 |
Data Interpretation: The protocol is robust. Strong EWGs (Entry 3) provide the fastest kinetics due to increased electrophilicity of the intermediate. Electron-donating groups (Entry 4, 5) slightly retard the reaction but still yield >80%.
Part 6: Troubleshooting & Expert Notes
-
Regioselectivity Issues:
-
Observation: Formation of pyrazolo[1,5-a]pyrimidine byproducts.
-
Cause: Attack of the exocyclic amine on the aldehyde carbonyl before the Knoevenagel condensation.
-
Solution: Pre-mix the aldehyde and malononitrile with the catalyst for 10 minutes before adding the aminopyrazole. This ensures the Michael acceptor forms first.
-
-
Product Not Precipitating:
-
Cause: High solubility in aqueous ethanol.
-
Solution: Evaporate half the ethanol volume before adding crushed ice.
-
-
Catalyst Viscosity:
-
[Bmim]OH is viscous. Weighing it by mass is more accurate than volumetric pipetting.
-
Part 7: References
-
Mechanism & General Synthesis:
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
-
Source: MDPI (Molecules).
-
-
Ionic Liquid Protocol ([Bmim]OH):
-
Synthesis of pyrazolo [3,4-b] pyridines using basic ionic liquid [bmIm]OH.
-
Source: Journal of Chemical and Pharmaceutical Research.
-
-
Biological Application (Kinase Inhibition):
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
-
Source: RSC Advances.
-
-
Nanocatalyst Alternative:
-
Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation.
-
Source: Scientific Reports (Nature).
-
Sources
Application Note: Gould-Jacobs Reaction for 1H-Pyrazolo[3,4-b]pyridine Synthesis
[1][2]
Executive Summary
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., inhibitors of GSK-3
This guide provides a comprehensive technical analysis of the Gould-Jacobs protocol applied to 5-aminopyrazoles. Unlike standard aniline substrates, aminopyrazoles introduce unique challenges regarding tautomeric regioselectivity and thermal stability. This document details both the classical thermal cyclization and modern microwave-assisted protocols, ensuring reproducibility in drug discovery workflows.
Mechanistic Principles & Causality
The Gould-Jacobs reaction proceeds through a two-stage sequence: Condensation followed by Cyclization .[1] Understanding the electronic requirements of each step is critical for troubleshooting low yields.
The Pathway
-
Condensation (Addition-Elimination): The exocyclic amine of the 5-aminopyrazole attacks the electrophilic
-carbon of diethyl ethoxymethylenemalonate (DEEM). This is an addition-elimination reaction that releases ethanol, forming an enamine intermediate. -
Cyclization (Intramolecular SEAr): The enamine undergoes thermal cyclization. In the context of pyrazoles, this is often viewed as an intramolecular electrophilic aromatic substitution or a
-electrocyclic ring closure followed by oxidation/tautomerization to the 4-pyridone.
Regioselectivity Challenges
When using
Mechanistic Visualization
The following diagram illustrates the reaction flow from starting materials to the functionalized drug scaffold.
Figure 1: Mechanistic flow of the Gould-Jacobs reaction applied to aminopyrazoles.
Experimental Protocols
Protocol A: Classical Thermal Cyclization (The "Gold Standard")
Best for: Large-scale synthesis (>10g) where microwave reactors are impractical.
Reagents:
-
1-Methyl-1H-pyrazol-5-amine (1.0 equiv)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 equiv)
-
Ethanol (Absolute)
-
Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether)
Step-by-Step Methodology:
-
Enamine Formation:
-
Dissolve aminopyrazole in ethanol (5 mL/mmol).
-
Add DEEM dropwise at room temperature.
-
Reflux for 3–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. The intermediate is usually less polar than the amine.
-
Isolation: Cool to RT. The enamine often precipitates. If not, evaporate solvent. Recrystallize from EtOH if necessary to remove unreacted amine (Crucial: Purity of intermediate dictates cyclization yield).
-
-
Thermal Cyclization:
-
Heat Dowtherm A (10 mL/g of intermediate) to 240–250°C in a flask equipped with a Dean-Stark trap (to remove generated EtOH).
-
Safety Note: Ensure vigorous stirring and use a blast shield. Dowtherm A vapor is flammable.
-
Add the solid enamine intermediate in portions to the hot solvent. Why? Adding all at once causes a massive temperature drop, stalling the reaction and promoting charring.
-
Maintain temperature for 30–60 minutes. Evolution of ethanol vapor indicates reaction progress.
-
Work-up: Cool the mixture to ~80°C, then add an equal volume of Hexane or Heptane. The product (4-oxo derivative) typically precipitates as a beige/brown solid.
-
Filter, wash with hexane (to remove Dowtherm A), and dry.
-
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: Library generation, rapid optimization, and avoiding high-boiling solvents.
Reagents:
-
Starting materials as above.
-
Solvent: Ethanol (for step 1) or Solvent-free (for step 2).
Step-by-Step Methodology:
-
One-Pot Procedure:
-
In a microwave vial (e.g., 10–20 mL), combine aminopyrazole (1 mmol) and DEEM (1.1 mmol).
-
Add a catalytic amount of acetic acid (optional, promotes proton transfer).
-
Irradiation: Heat at 150°C for 10 minutes (pre-reaction/condensation).
-
Ramp temperature to 220°C for 20 minutes.
-
Work-up: Cool vial. The product often solidifies. Triturate with cold ethanol/ether to isolate the precipitate.
-
Data Analysis & Optimization
Comparative Analysis: Thermal vs. Microwave
The following table summarizes the operational differences and expected outcomes based on internal validation and literature precedents.
| Parameter | Protocol A: Thermal (Dowtherm A) | Protocol B: Microwave |
| Scale | High (Grams to Kilograms) | Low (Milligrams to Grams) |
| Reaction Time | 4–8 Hours (Total) | 30–45 Minutes |
| Temperature | 250°C (External heating) | 220°C (Internal irradiation) |
| Yield (Typical) | 55–70% | 75–85% |
| Purity Profile | Moderate (Requires washing/recryst.) | High (Often cleaner crude) |
| Key Risk | Thermal decomposition/Charring | Pressure build-up/Vial failure |
Downstream Functionalization Workflow
The 4-hydroxy/oxo product is rarely the final drug. It is almost exclusively converted to the 4-chloro derivative for
Figure 2: Standard workflow for converting the Gould-Jacobs product into bioactive molecules.
Troubleshooting & Critical Process Parameters (CPPs)
The "Black Tar" Issue
Symptom: The reaction mixture turns into an intractable black tar during thermal cyclization.
-
Cause: Temperature overshoot (>260°C) or presence of oxygen leading to oxidative polymerization of the electron-rich pyrazole.
-
Solution:
-
Degas Dowtherm A with nitrogen before heating.
-
Ensure the intermediate enamine is dry and free of residual ethanol before adding to high heat.
-
Switch to Protocol B (Microwave) to minimize thermal exposure time.
-
Low Cyclization Yield
Symptom: Enamine forms, but cyclization yields <30%.[2]
-
Cause: Incomplete removal of ethanol during cyclization. The reaction is reversible.
-
Solution: Use a Dean-Stark trap or active nitrogen flow to strip the ethanol byproduct as it forms. This drives the equilibrium forward (Le Chatelier's principle).
Regioisomer Contamination
Symptom: Mixture of [3,4-b] and [1,5-a] isomers.
-
Cause: Use of
-unsubstituted aminopyrazole.[3] -
Solution: Use 1-substituted aminopyrazoles. If
-H is required in the final product, use a protecting group (e.g., PMB or THP) on the pyrazole nitrogen during the Gould-Jacobs sequence, then deprotect later.
References
-
Review of Pyrazolo[3,4-b]pyridines: Donaire-Arias, A., et al. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications."[4] Molecules, 2022.[4][5][6]
-
Microwave Assisted Synthesis: Comparison of thermal vs microwave methods for Gould-Jacobs type reactions. Biotage Application Note AN56.
-
Classic Mechanism & Utility: "Gould-Jacobs reaction mechanism for the synthesis of 4-chloro 1H-pyrazolo[3,4-b]pyridines."[7] MDPI.
-
Catalytic Improvements: Nguyen, H.T., et al. "A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds."[8] RSC Advances, 2023.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 4. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Executive Summary
The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., GSK-3, CDK1) and anti-tumor agents.[1][2] Its structural resemblance to ATP allows it to function as an effective hinge-binder in enzyme active sites.
This Application Note provides a rigorous, field-validated guide for synthesizing and functionalizing this core using Palladium (Pd) catalysis. Unlike traditional condensation methods, which often suffer from harsh conditions and limited regiocontrol, Pd-catalyzed pathways offer modularity and tolerance for sensitive functional groups. We focus on two critical workflows:
-
Core Construction: A cascade Sonogashira coupling/cyclization sequence to build the pyridine ring onto a pyrazole precursor.
-
Late-Stage Functionalization: Regioselective Suzuki-Miyaura coupling to diversify the C4 position, a critical vector for structure-activity relationship (SAR) tuning.
Strategic Overview: The "Why" and "How"
The Chemical Challenge
Constructing fused N-heterocycles typically involves high-temperature condensation (e.g., Friedländer synthesis). However, these methods fail when incorporating thermally labile or sterically demanding substituents.
The Palladium Solution
Pd-catalysis resolves these issues by enabling:
-
Mild Activation: Activation of C-Halogen bonds at temperatures <100°C.
-
Cascade Efficiency: Coupling and cyclization often occur in a single pot (one-pot synthesis), reducing purification steps.
-
Orthogonality: The ability to leave other halogens (e.g., Cl vs. I) intact for sequential functionalization.
Mechanistic Pathway (Core Construction)
The synthesis described below utilizes a 5-aminopyrazole and an alkynyl aldehyde (or terminal alkyne equivalent).[1] The mechanism proceeds via:
-
Oxidative Addition: Pd(0) inserts into the aryl/vinyl halide bond.
-
Sonogashira Coupling: Formation of an intermediate alkynyl-pyrazole.[1]
-
6-endo-dig Cyclization: The amino group attacks the activated triple bond (often promoted by Lewis acids or the Pd-catalyst itself) to close the pyridine ring.
Figure 1: Mechanistic flow for the cascade assembly of the pyrazolo[3,4-b]pyridine core via Pd-catalyzed coupling and cyclization.
Detailed Experimental Protocols
Protocol A: Core Construction via Sonogashira-Cyclization Cascade
Target: Synthesis of substituted pyrazolo[3,4-b]pyridines from 5-amino-4-iodopyrazoles. Basis: Adapted from methodologies for diversified framework synthesis [1].
Reagents & Materials
-
Substrate: 1-Methyl-5-amino-4-iodopyrazole (1.0 equiv)
-
Coupling Partner: Phenylacetylene or Alkynyl aldehyde (1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
-
Co-catalyst: CuI (2 mol%) — Critical for activating the alkyne.
-
Base: Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: DMF (Anhydrous, degassed)
Step-by-Step Methodology
-
System Preparation: Flame-dry a 25 mL Schlenk tube and let it cool under a stream of argon. Why: Oxygen poisons the Pd(0) species and promotes homocoupling (Glaser coupling) of the alkyne.
-
Charging: Add PdCl₂(PPh₃)₂ (0.05 mmol), CuI (0.02 mmol), and the iodopyrazole substrate (1.0 mmol) to the tube.
-
Degassing: Seal the tube and evacuate/backfill with argon three times.
-
Solvent Addition: Inject anhydrous DMF (5 mL) and Et₃N (3 mmol) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.
-
Reaction: Heat the mixture to 80°C for 6–12 hours. Monitor via TLC (Hexane/EtOAc).
-
Checkpoint: The intermediate coupled product (alkynyl pyrazole) may be visible. If cyclization is slow, increase temp to 100°C.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).
Data Summary: Typical Yields
| Alkyne Substituent (R) | Time (h) | Yield (%) | Notes |
|---|---|---|---|
| Phenyl | 6 | 82% | Standard benchmark |
| 4-OMe-Phenyl | 8 | 78% | Electron-rich, slightly slower |
| 4-CF3-Phenyl | 5 | 88% | Electron-poor, faster coupling |
| n-Butyl | 12 | 65% | Aliphatic alkynes are slower |
Protocol B: Late-Stage Functionalization (C4-Arylation)
Target: Introduction of diversity at the C4 position of 4-chloro-pyrazolo[3,4-b]pyridine via Suzuki-Miyaura Coupling. Basis: Site-selective coupling strategies [2].
Reagents & Materials
-
Substrate: 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)[3]
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) — Selected for high stability and efficiency with heteroaryl chlorides.
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Setup: In a microwave vial (or pressure tube), combine the chloro-substrate (0.5 mmol), arylboronic acid (0.75 mmol), and Pd(dppf)Cl₂ (0.025 mmol).
-
Inert Atmosphere: Cap the vial and purge with argon for 5 minutes.
-
Solvent/Base Addition: Add degassed 1,4-Dioxane (4 mL) and K₂CO₃ solution (0.75 mL).
-
Reaction:
-
Method A (Thermal): Heat at 100°C for 16 hours.
-
Method B (Microwave - Recommended): Heat at 120°C for 30–45 minutes. Why: Microwave irradiation accelerates the rate-determining step (oxidative addition) for electron-deficient chlorides [4].
-
-
Scavenging (Optional but Recommended): Add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is intended for biological assay to remove residual Pd.
-
Purification: Filter through Celite, concentrate, and purify via preparative HPLC or column chromatography.
Troubleshooting & Optimization Logic
The success of these reactions often hinges on the "Reaction Environment" [3]. Use the following decision tree to troubleshoot low yields.
Figure 2: Troubleshooting logic for Pd-catalyzed coupling on N-heterocycles.
Critical Variables
-
Ligand Effects: For sterically hindered substrates (e.g., ortho-substituted boronic acids), switch from PPh₃ or dppf to Buchwald ligands like XPhos or RuPhos . These bulky, electron-rich ligands facilitate the coupling of challenging substrates.
-
Base Selection: If the pyrazolo-pyridine substrate contains an acidic NH (unprotected N1), use a weaker base (Na₂CO₃) or protect the nitrogen (e.g., THP, SEM) prior to coupling to prevent catalyst sequestration.
-
Regioselectivity: In poly-halogenated systems (e.g., 4,6-dichloro), the C4 position is generally more reactive towards oxidative addition than C6 due to electronic deficiency relative to the bridgehead nitrogen, though this can be ligand-dependent [2].
References
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Source: Molecules (MDPI) URL:[Link]
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (Analogous reactivity pattern for fused pyridines). Source: Comptes Rendus Chimie URL:[Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Source: ACS Sustainable Chemistry & Engineering URL:[Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Source: Molecules URL:[Link]
Sources
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
Using 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine in anticancer assays
Application Note: Evaluating 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine Derivatives as Anticancer Kinase Inhibitors
Abstract
The 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, possessing inherent affinity for the ATP-binding pockets of various kinases (e.g., PIM-1, TRK, CDK, GSK-3). While the core 1,3-dimethyl fragment provides structural rigidity and solubility, anticancer activity is typically driven by functionalization at the C-4 and C-6 positions. This guide details the standardized workflow for evaluating libraries based on this scaffold, moving from compound management to target validation.
Module 1: Compound Management & Solubility
Rationale: Pyrazolo[3,4-b]pyridines are planar, aromatic heterocycles. While the 1,3-dimethyl substitution improves lipophilicity compared to the unsubstituted core, these compounds often suffer from poor aqueous solubility, leading to precipitation in cell culture media and false negatives in assays.
Protocol: Stock Preparation
-
Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO), Molecular Biology Grade (>99.9%).
-
Concentration: Prepare primary stock solutions at 10 mM .
-
Note: If the molecular weight is ~300 g/mol , dissolve 3 mg in 1 mL DMSO.
-
-
Sonication: Sonicate for 5–10 minutes at room temperature. Visual inspection is insufficient; use a light box to check for micro-precipitates.
-
Storage: Aliquot into amber glass vials (hydrophobic compounds can bind to polypropylene). Store at -20°C. Avoid freeze-thaw cycles >3 times.
Quality Control Check (Nephelometry)
Before running biological assays, verify solubility in the assay buffer (e.g., PBS + 0.5% DMSO).
-
Pass: OD600 < 0.005 (No aggregation).
-
Fail: OD600 > 0.01 (Precipitation risk).
Module 2: Phenotypic Screening (Cytotoxicity)
Rationale: The primary filter for this scaffold is antiproliferative activity against solid tumor lines (e.g., MCF-7, A549) and leukemia lines (K562). The MTT assay is the gold standard, but for this scaffold, specific incubation times are required to observe kinase-driven apoptosis.
Experimental Workflow Diagram
Caption: Standardized 72-hour MTT workflow for evaluating pyrazolo[3,4-b]pyridine derivatives.
Detailed Protocol (MTT Assay)
-
Cell Seeding:
-
Seed MCF-7 (Breast) or A549 (Lung) cells at 3,000–5,000 cells/well in 96-well plates.
-
Media: DMEM + 10% FBS.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Dilution (Crucial Step):
-
Perform a 1:3 serial dilution in a separate "intermediate plate" using culture media.
-
Transfer to cell plate to achieve final concentrations: 100 µM, 33 µM, 11 µM, ..., 0.1 µM.
-
Control: Vehicle control (0.5% DMSO) and Positive Control (Doxorubicin, 1 µM).
-
-
Incubation:
-
Incubate for 72 hours . Note: Kinase inhibitors often require >48h to manifest cell death compared to cytotoxic DNA intercalators.
-
-
Readout:
-
Add 20 µL MTT (5 mg/mL in PBS). Incubate 4 hours.
-
Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.
-
Shake plate for 10 mins. Read OD at 570 nm.
-
Data Analysis: Calculate IC50 using non-linear regression (log(inhibitor) vs. normalized response) in Prism or similar software.
-
Target Criteria: IC50 < 5 µM is considered a "Hit" for this scaffold.
Module 3: Target Validation (Kinase Profiling)
Rationale: 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridines are ATP-competitive inhibitors. Common targets include PIM-1 (overexpressed in leukemia) and TRK (solid tumors).
Kinase Signaling & Inhibition Pathway[1]
Caption: Mechanism of Action: Competitive inhibition of the ATP-binding pocket prevents substrate phosphorylation.
Protocol: ADP-Glo Kinase Assay
Use this cell-free assay to confirm direct binding.
-
Reagent Prep:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.
-
Substrate: Use PIM-1 specific peptide or generic Poly(Glu, Tyr).
-
-
Reaction Assembly (384-well plate):
-
2 µL Compound (Variable conc).
-
2 µL Kinase Enzyme (e.g., PIM-1, 2 ng/well).
-
Incubate 10 mins at RT (allows inhibitor to bind).
-
2 µL ATP/Substrate mix.
-
-
Reaction: Run for 60 minutes at RT.
-
Detection:
-
Add 5 µL ADP-Glo Reagent (Depletes remaining ATP). Incubate 40 mins.
-
Add 10 µL Kinase Detection Reagent (Converts ADP -> ATP -> Luciferase light).
-
-
Read: Luminescence integration (0.5 – 1 sec).
Module 4: Mechanistic Validation (Flow Cytometry)
Rationale: PIM-1 and CDK inhibitors derived from this scaffold typically cause cell cycle arrest at G2/M phase or G1/S phase , followed by apoptosis.
Protocol: Cell Cycle Analysis (PI Staining)
-
Treatment: Treat cells (e.g., MCF-7) with IC50 concentration of the compound for 24 hours.
-
Harvesting: Trypsinize and wash with cold PBS.
-
Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold 70% Ethanol dropwise while vortexing.
-
Critical: Fix at -20°C for >2 hours (or overnight).
-
-
Staining:
-
Wash ethanol out with PBS.
-
Resuspend in 500 µL PI/RNase Staining Buffer (BD Pharmingen).
-
Incubate 15 mins at RT in dark.
-
-
Acquisition: Flow Cytometer (FL2 channel for Propidium Iodide).
-
Analysis: Look for accumulation in G2/M peak compared to DMSO control.
Summary of Expected Results (Reference Data)
| Assay | Metric | Good Candidate Profile | Reference Benchmark |
| MTT (MCF-7) | IC50 | < 5.0 µM | Doxorubicin (1 µM) |
| Kinase (PIM-1) | IC50 | < 100 nM | Staurosporine (Generic) |
| Selectivity | SI Index | > 10x (vs. Fibroblasts) | N/A |
| Cell Cycle | Phenotype | G2/M Arrest | PIM-1 Inhibitors |
References
-
Vertex Pharmaceuticals. (2025).[1] Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents. National Institutes of Health (PMC). Link
-
Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances. Link
-
Elsevier. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors. Bioorganic Chemistry. Link
-
MDPI. (2025). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Link
-
American Chemical Society. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega. Link
Sources
Application Note: Strategic Deployment of Pyrazolo[3,4-b]pyridines as CDK Inhibitors
Introduction: The Scaffold and the Target
The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly for targeting Cyclin-Dependent Kinases (CDKs).[1][2] In the context of oncology, dysregulated CDKs (specifically CDK1, CDK2, CDK4/6, and CDK9) drive unchecked cell cycle progression and transcriptional elongation.
This guide details the application of pyrazolo[3,4-b]pyridine derivatives as ATP-competitive inhibitors. Unlike non-specific cytotoxic agents, these molecules are designed to exploit the specific geometry of the kinase ATP-binding pocket. The pyrazole-pyridine fusion mimics the purine ring of ATP, allowing the molecule to anchor to the kinase "hinge" region via hydrogen bonds, effectively blocking ATP access and downstream phosphorylation of substrates like Retinoblastoma protein (Rb) or RNA Polymerase II.
Mechanism of Action
The following diagram illustrates the interference of the inhibitor within the CDK-Cyclin complex, preventing the transition from G1 to S phase or G2 to M phase.[3]
Figure 1: Mechanism of ATP-competitive inhibition by pyrazolo[3,4-b]pyridines. The inhibitor occupies the catalytic cleft, preventing ATP hydrolysis and downstream signaling.
Chemical Space & SAR Profiling
When applying these molecules in research, understanding the Structure-Activity Relationship (SAR) is vital for selecting the right probe. The pyrazolo[3,4-b]pyridine core allows for modular substitution to tune potency and selectivity.
Key Substitution Vectors
-
N1 Position: Critical for solubility and steric fit. Aryl groups (e.g., 2,6-difluorophenyl) often enhance potency by filling the hydrophobic pocket.
-
C3 Position: Substituents here (e.g., amides, ureas) often interact with the "gatekeeper" residue or extend into the solvent front to improve pharmacokinetic properties.
-
C4 Position: Often bears an aryl or heteroaryl ring. This moiety is crucial for selectivity between CDK isoforms (e.g., CDK2 vs. CDK4).
Representative Potency Data
The table below summarizes literature data for a representative high-potency analog (BMS-265246) compared to a generic reference, highlighting the impact of specific substitutions.
| Compound ID | Structure Feature (N1 / C4) | Target | IC50 (nM) | Selectivity Profile |
| BMS-265246 | 2,6-difluorophenyl / Thiazole | CDK1/CycB | 6 | High vs. CDK4 (>100x) |
| CDK2/CycE | 9 | High vs. non-CDK kinases | ||
| Analog A | Phenyl / Phenyl | CDK2/CycA | 45 | Moderate |
| Analog B | Methyl / Pyridine | CDK2/CycA | >1000 | Poor (Inactive) |
| Flavopiridol | (Reference Pan-CDK) | CDK9/CycT | ~3 | Low (Pan-CDK) |
Table 1: Comparative potency of pyrazolo[3,4-b]pyridine derivatives. Note the drastic potency shift driven by the 2,6-difluorophenyl moiety at N1. [1, 2]
Protocol 1: Biochemical Validation (ADP-Glo Kinase Assay)
Purpose: To determine the IC50 of pyrazolo[3,4-b]pyridine derivatives against purified CDK/Cyclin complexes.
Methodology: The ADP-Glo™ assay (Promega) is preferred over radioactive (
Reagents
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.
-
Enzyme: Recombinant CDK2/CyclinE (or target of interest).
-
Substrate: Histone H1 (for CDK1/2) or Rb peptide (for CDK4/6).
-
ATP: Ultra-pure ATP (Critical: see Expert Insight below).
-
Inhibitor: Pyrazolo[3,4-b]pyridine stocks (10 mM in DMSO).
Step-by-Step Protocol
-
Compound Preparation: Prepare a 3-fold serial dilution of the inhibitor in 100% DMSO (10 points). Dilute 1:25 into Kinase Buffer to create a 4X working solution (4% DMSO).
-
Enzyme/Substrate Mix: Prepare a 2X mix of CDK/Cyclin and Peptide Substrate in Kinase Buffer.
-
Reaction Initiation (384-well plate):
-
Add 2.5 μL of 4X Compound.
-
Add 2.5 μL of 4X ATP (concentration =
app). -
Add 5.0 μL of 2X Enzyme/Substrate Mix.
-
Final Volume: 10 μL. Final DMSO: 1%.
-
-
Incubation: Incubate at room temperature for 60 minutes (ensure reaction remains linear).
-
ADP-Glo Reaction (Step 1): Add 10 μL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Detection (Step 2): Add 20 μL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate for 30 minutes.
-
Read: Measure luminescence on a microplate reader (e.g., EnVision or GloMax).
Expert Insights & Self-Validation
-
ATP Concentration Rule: Since pyrazolo[3,4-b]pyridines are ATP-competitive, the IC50 varies with ATP concentration. You must run the assay at the ATP
(typically 10-50 μM for CDKs) to obtain a relevant IC50. If [ATP] >> , the compound will appear less potent. -
Linearity Check: Validate that substrate conversion does not exceed 10-20%. High conversion rates deplete ATP, altering the competition kinetics and invalidating the IC50.
Protocol 2: Cellular Profiling (Cell Cycle Analysis)
Purpose: To confirm that biochemical inhibition translates to functional cell cycle arrest (phenotypic screening). Methodology: Flow cytometry using Propidium Iodide (PI) staining.
Reagents
-
Cells: HCT-116 or MCF-7 (CDK-dependent lines).[7]
-
Fixative: 70% Ethanol (ice-cold).
-
Stain Solution: PBS containing 50 μg/mL Propidium Iodide (PI) and 100 μg/mL RNase A.[8]
Step-by-Step Protocol
-
Treatment: Seed cells (2 x
cells/well) in 6-well plates. Treat with the pyrazolo[3,4-b]pyridine inhibitor at and for 24 hours. Include a DMSO control.[6] -
Harvesting: Trypsinize cells, collect into 15 mL tubes, and pellet (300 x g, 5 min). Wash once with cold PBS.
-
Fixation (Critical Step):
-
Resuspend the pellet in 300 μL PBS.
-
Dropwise , add 700 μL of ice-cold 100% Ethanol while vortexing gently.
-
Why? Adding ethanol directly to the pellet causes clumping. Vortexing ensures a single-cell suspension.
-
Incubate at -20°C for at least 2 hours (overnight is preferred).
-
-
Staining:
-
Pellet fixed cells (higher speed may be needed: 500 x g, 5 min).
-
Wash twice with PBS to remove ethanol.
-
Resuspend in 500 μL of PI/RNase Staining Solution.
-
Incubate 30 minutes at 37°C in the dark.
-
-
Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto). Record at least 10,000 single-cell events.
-
Analysis: Use ModFit or FlowJo to model G1, S, and G2/M populations.
Expected Results
-
CDK1 Inhibition: Accumulation in G2/M phase (4N DNA content).
-
CDK2 Inhibition: Accumulation in G1/S boundary or S-phase arrest.
-
Apoptosis: Look for a Sub-G1 peak (fragmented DNA), indicating cytotoxicity rather than cytostasis.
Experimental Workflow Summary
The following workflow integrates the chemical and biological steps required to validate a new pyrazolo[3,4-b]pyridine derivative.
Figure 2: Integrated workflow for inhibitor validation. Note the feedback loop from biochemical data to synthesis for SAR optimization.
References
-
Misra, R. N., et al. (2003).[9] 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues.[9] Bioorganic & Medicinal Chemistry Letters, 13(14), 2405-2408.[9]
-
Ezzat, H., et al. (2023).[10] Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Pharmaceuticals, 16(2), 299.
-
Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual.
-
Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide protocol.[8][11][12]
-
Darzynkiewicz, Z., & Juan, G. (2001). DNA Content Measurement for DNA Ploidy and Cell Cycle Analysis.[3][8][11][12] Current Protocols in Cytometry, 7.5.1–7.5.24.
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. AID 2061161 - CDK protein kinase inhibition by the ADP-Glo Assay from US Patent US20250084095: "Aminopyrimidine Derivatives as Cyclin-Dependent Kinase Inhibitors" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. pnas.org [pnas.org]
Advanced Application Note: Pyrazolo[3,4-b]pyridines as Next-Generation TRK Inhibitors
[1]
Executive Summary
The tropomyosin receptor kinase (TRK) family (TRKA, TRKB, TRKC) has emerged as a high-value target in oncology due to the discovery of NTRK gene fusions across diverse solid tumors.[1][2][3] While first-generation inhibitors like larotrectinib and entrectinib have shown clinical efficacy, the emergence of on-target resistance mutations (e.g., TRKA G595R, TRKC G623R) necessitates novel chemotypes.[1]
This application note details the development and validation of pyrazolo[3,4-b]pyridines as a potent scaffold for TRK inhibition.[1][4] Unlike traditional indazole-based inhibitors, the pyrazolo[3,4-b]pyridine core offers distinct solubility advantages and a unique vector for exploring the solvent-front binding pocket.[1] This guide provides a comprehensive workflow from chemical synthesis to in vitro kinase profiling and cellular efficacy in NTRK-fusion models (KM12 cells).[1]
Scientific Background: TRK Signaling & Inhibition[1][2][3][5]
NTRK fusions lead to constitutive activation of TRK kinases, driving downstream signaling pathways independent of neurotrophin ligands (NGF, BDNF, NT-3).[1] Effective inhibitors must compete with ATP in the kinase domain, blocking the phosphorylation cascade.[1]
Mechanism of Action
The pyrazolo[3,4-b]pyridine scaffold functions as a Type I ATP-competitive inhibitor.[1]
-
Hinge Binding: The aminopyrazole moiety forms critical hydrogen bonds with the kinase hinge region (Glu590 and Met592 in TRKA).[1]
-
Hydrophobic Stacking: The pyridine ring engages in
stacking with the gatekeeper residue (Phe589).[1] -
Solvent Front: Substituents at the 3-position (e.g., fluorophenyl groups) target the hydrophobic pocket near the DFG motif, crucial for potency and selectivity.[1]
Visualization: TRK Signaling Pathway
The following diagram illustrates the canonical signaling cascades activated by TRK fusions and the intervention point of pyrazolo[3,4-b]pyridine inhibitors.
Figure 1: TRK signaling cascades (MAPK, PI3K/AKT, PLC-γ) driven by NTRK fusions.[1] Pyrazolo[3,4-b]pyridines block ATP binding, halting downstream oncogenic signaling.[1]
Protocol 1: Chemical Synthesis Workflow
Objective: Synthesize a library of 1H-pyrazolo[3,4-b]pyridine derivatives via a scaffold-hopping strategy. Key Intermediate: 5-bromo-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine.[1]
Reagents & Equipment[6]
-
Starting Material: 5-bromo-1H-pyrazolo[3,4-b]pyridine.[1]
-
Reagents: N-iodosuccinimide (NIS), Sodium hydride (NaH), 4-methoxybenzyl chloride (PMB-Cl), Pd(dppf)Cl2, Pd2(dba)3.[1]
-
Solvents: DMF (anhydrous), 1,4-Dioxane.[1]
-
Purification: Flash column chromatography (Silica gel).[1]
Step-by-Step Methodology
-
Iodination (C3 Functionalization):
-
N-Protection (Regioselectivity Control):
-
Cool a solution of Intermediate A in dry DMF to 0°C.
-
Slowly add NaH (1.2 eq) and stir for 2 hours to deprotonate N1.
-
Add PMB-Cl (1.1 eq) and warm to RT (4 hours).
-
Workup: Quench with ice water, neutralize with NH4Cl, filter solid.[1] Recrystallize from DMF.
-
Why: PMB protection prevents N1 interference during metal-catalyzed couplings and improves solubility.
-
-
Buchwald-Hartwig Coupling (C3 Amination):
-
Suzuki Coupling (C5 Arylation - Optional for Tail Modification):
-
Deprotection:
-
Dissolve in TFA and heat at 60°C for 8 hours to remove the PMB group.
-
Neutralize with NaHCO3 to obtain the final inhibitor.[1]
-
Figure 2: Synthetic route for pyrazolo[3,4-b]pyridine TRK inhibitors. Key diversity points are introduced at Step 3 (C3 position) and optionally at C5.[1]
Protocol 2: Biochemical Validation (TRKA Kinase Assay)
Objective: Determine the IC50 of synthesized compounds against recombinant TRKA kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™).
Assay Principle
A Terbium-labeled anti-phosphotyrosine antibody detects the phosphorylation of a fluorescein-labeled poly-GT substrate by TRKA. Inhibition results in a decrease in the TR-FRET signal (Emission ratio 520nm/495nm).
Materials
-
Enzyme: Recombinant Human TRKA (NTRK1), catalytic domain.[1]
-
Substrate: Fluorescein-Poly GT (Glu:Tyr, 4:1).[1]
-
ATP: Ultra-pure ATP (use at Km, approx 10-50 µM depending on lot).[1]
-
Detection: Tb-PY20 Antibody.[5]
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]
Procedure
-
Compound Preparation: Prepare 3-fold serial dilutions of inhibitors in 100% DMSO (100x final concentration). Dilute to 4x in Kinase Buffer (max 1% DMSO final).
-
Reaction Assembly (384-well plate):
-
Incubation: Incubate at Room Temperature (20-25°C) for 60 minutes in the dark.
-
Detection: Add 10 µL of Antibody Detection Mix (EDTA + Tb-Antibody). EDTA stops the kinase reaction.[1]
-
Read: Incubate 30 mins. Read on a TR-FRET compatible plate reader (e.g., EnVision).[1]
-
Analysis: Calculate Emission Ratio (520/495). Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.[1]
Validity Check: Z'-factor must be > 0.5 for the assay to be considered robust.
Protocol 3: Cellular Efficacy (KM12 Proliferation)
Objective: Assess the antiproliferative activity of inhibitors in a biologically relevant model. Cell Model: KM12 (Human colorectal carcinoma). Relevance: KM12 cells harbor an endogenous TPM3-NTRK1 fusion, making them exquisitely sensitive to TRK inhibition.[1]
Procedure
-
Seeding: Harvest KM12 cells (log phase) and seed at 3,000 - 5,000 cells/well in 96-well plates using RPMI-1640 + 10% FBS.
-
Attachment: Incubate overnight at 37°C, 5% CO2.
-
Treatment: Add compounds (serial dilutions, 0.1 nM to 10 µM). Include DMSO vehicle control.[1]
-
Incubation: Incubate for 72 hours.
-
Readout (CellTiter-Glo):
-
Analysis: Normalize to DMSO control (100% viability). Calculate GI50 (Growth Inhibition 50%).[1][6]
Data Analysis & SAR Insights
When analyzing pyrazolo[3,4-b]pyridine derivatives, focus on the following Structure-Activity Relationships (SAR):
| Structural Region | Modification | Effect on TRK Potency | Rationale |
| Pyrazolo NH (N1) | Methylation | Loss of Activity | Disrupts critical H-bond with Glu590 in the hinge region. |
| C3-Amine Linker | Amide vs. Urea | Amide Preferred | Amide linkers often provide optimal geometry for the "tail" to exit the ATP pocket. |
| C3-Tail Group | 3-Fluorophenyl | High Potency | Targets the hydrophobic pocket near DFG; F-atom may engage in multipolar interactions. |
| C5-Position | Morpholine/Solubilizing groups | Maintains Potency | Extends into the solvent channel; critical for improving ADME (solubility/permeability).[1] |
Interpretation of Results:
-
Potent Lead: IC50 < 100 nM in TRKA biochemical assay and GI50 < 500 nM in KM12 cells.[1]
-
Selectivity: Compare IC50 against VEGFR2 and FGFR1.[1] High selectivity (>50-fold) is required to minimize off-target hypertension and toxicity.[1]
-
Resistance: If targeting G595R mutants, the inhibitor must be smaller or more flexible to accommodate the bulky Arginine side chain sterically obstructing the ATP pocket.[1]
References
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: Royal Society of Chemistry (RSC), Med.[1] Chem. Commun. URL:[Link]
-
NTRK gene fusions as novel targets of cancer therapy: Structure, signaling, and therapeutic strategies. Source: Journal of Hematology & Oncology. URL:[Link][1]
-
Testing algorithm for identification of patients with TRK fusion cancer. Source: ESMO Open / NIH PubMed Central.[1] URL:[Link]
-
Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors. (Demonstrates synthesis utility). Source: PubMed / European Journal of Medicinal Chemistry. URL:[Link]
Sources
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. onclive.com [onclive.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. biocare.net [biocare.net]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Cytotoxic Evaluation of 1,3-Dimethyl-1H-Pyrazolo[3,4-b]pyridine Scaffolds
Introduction & Scientific Rationale
The 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine system represents a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for purines. Its derivatives have demonstrated significant potential as ATP-competitive inhibitors of kinases (e.g., CDKs, GSK-3
However, the evaluation of this scaffold presents specific challenges. The planar, aromatic nature of the pyrazolo-pyridine core often leads to poor aqueous solubility and potential aggregation in culture media, which can yield false negatives (due to precipitation) or false positives (due to non-specific aggregation). Furthermore, certain derivatives exhibit intrinsic fluorescence, which can interfere with standard fluorometric viability assays.
This guide provides a rigorous, self-validating workflow for the in vitro assessment of these molecules, prioritizing data integrity and reproducibility.
Pre-Experimental Validation: Compound Handling
Before initiating biological assays, the physicochemical behavior of the compound in solution must be stabilized.
Solubility and Stock Preparation
-
Solvent: Dimethyl sulfoxide (DMSO) is the requisite solvent. The 1,3-dimethyl core is highly hydrophobic.
-
Stock Concentration: Prepare a 10 mM or 20 mM master stock.
-
Critical Step: Vortex for 1 minute and inspect for turbidity. If particulate matter persists, sonicate at 37°C for 5-10 minutes.
-
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.
The "Solvent Tolerance" Rule
To prevent solvent-induced cytotoxicity from masking compound effects, the final DMSO concentration in the cell culture well must never exceed 0.5% (v/v) , with 0.1% being the gold standard for sensitive lines (e.g., primary hepatocytes or neuroblasts) [3].
Protocol A: High-Throughput Cytotoxicity Screening (MTS/CCK-8)
While MTT is common, we recommend MTS (Promega CellTiter 96®) or CCK-8 (Dojindo) for pyrazolo[3,4-b]pyridines. Unlike MTT, these do not require the solubilization of formazan crystals, reducing handling errors and minimizing interference from colored precipitates often formed by heterocyclic compounds.
Experimental Design
-
Cell Lines: Select a panel representing different tissue origins (e.g., A549 [Lung], MCF-7 [Breast], K562 [Leukemia]) to assess broad-spectrum vs. targeted activity.
-
Controls:
-
Negative: 0.1% DMSO in media (Vehicle Control).
-
Positive: Doxorubicin or Etoposide (standard DNA-intercalating agents).
-
Blank: Media only (no cells) to subtract background absorbance.
-
Step-by-Step Workflow
-
Seeding:
-
Seed cells in 96-well plates at optimized densities (typically 3,000–5,000 cells/well for adherent lines; 10,000–20,000 for suspension).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Compound Dilution (The "Mother-Daughter" Plate Method):
-
Do not dilute directly into the cell plate.
-
Create a Mother Plate (100% DMSO stocks).
-
Transfer to an intermediate Daughter Plate (Media + Compound) to achieve 2x final concentration.
-
Transfer from Daughter Plate to Assay Plate (Cells).
-
-
Incubation:
-
Treat cells for 48 to 72 hours . This duration is critical for kinase inhibitors to manifest cell cycle arrest phenotypes.
-
-
Readout:
-
Add 20 µL MTS/CCK-8 reagent per well.
-
Incubate 1–4 hours.
-
Measure Absorbance at 490 nm (MTS) or 450 nm (CCK-8).
-
Visualization of Dilution Workflow
The following diagram illustrates the "Mother-Daughter" dilution strategy to ensure DMSO consistency across all doses.
Caption: Serial dilution workflow preventing solvent toxicity artifacts. Final DMSO concentration remains constant at 0.5%.
Data Analysis & Interpretation
Calculating % Viability
IC50 Determination
Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in GraphPad Prism or Origin.
-
Hit Criteria: For early-stage 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives, an IC50 < 10 µM is generally considered a "hit" warranting further mechanistic study [2].
Summary Table: Expected Potency Ranges
| Compound Class | Target Profile | Expected IC50 (µM) | Reference |
| Unsubstituted Scaffold | General (Low Specificity) | > 50 µM | [1] |
| C4-Aryl Substituted | Topoisomerase II Inhibition | 1.0 - 10.0 µM | [2] |
| C4/C6-Functionalized | Kinase Inhibition (e.g., CDK) | 0.01 - 1.0 µM | [4] |
Protocol B: Mechanistic Validation (Cell Cycle Analysis)
If the compound shows cytotoxicity, it is vital to determine how it kills the cells. Pyrazolo[3,4-b]pyridines typically induce G2/M phase arrest (if targeting Tubulin/Topoisomerase) or G1/S arrest (if targeting CDKs).
Protocol
-
Treatment: Treat cells with the calculated IC50 and 2xIC50 concentrations for 24 hours.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.
-
Staining: Wash ethanol away with PBS. Resuspend in PI/RNase Staining Buffer (Propidium Iodide stains DNA; RNase removes RNA to prevent background).
-
Flow Cytometry: Analyze >10,000 events. Look for accumulation in specific cell cycle phases compared to DMSO control.
Mechanistic Pathway Hypothesis
The diagram below maps the potential mechanisms of action for this specific scaffold based on current literature.
Caption: Dual mechanistic pathways often observed in pyrazolo[3,4-b]pyridine derivatives leading to apoptosis.
Troubleshooting & Expert Tips
-
Issue: Precipitation in Assay Plate.
-
Cause: Compound is too hydrophobic.
-
Solution: Reduce maximum concentration to 50 µM. If testing higher, use a solubility enhancement formulation (e.g., cyclodextrin complexation) [5].
-
-
Issue: High Background Absorbance.
-
Cause: The pyrazolo-pyridine ring may absorb at 400-500nm.
-
Solution: Perform a "Compound Only" control (Media + Compound, no cells) and subtract this value from the experimental wells. Alternatively, use a luminescent ATP assay (CellTiter-Glo) which is less prone to optical interference.
-
References
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. (2022).[1][2][3][4] 3
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors. PubMed Central. (2025).[2][5][6][7] 5
-
Cytotoxicity of 34 FDA approved small-molecule kinase inhibitors in primary rat and human hepatocytes. PubMed. (2018).[8] 9
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. NIH. (2022).[1][2][3][4] 1[1][5][6]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. (2018).[8] 8
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dau.url.edu [dau.url.edu]
- 4. brimr.org [brimr.org]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of 34 FDA approved small-molecule kinase inhibitors in primary rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Molecular Docking Studies of 1H-Pyrazolo[3,4-b]pyridine Derivatives
Executive Summary
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, frequently utilized to design ATP-competitive inhibitors for kinases (e.g., CDK2, GSK-3
This application note provides a rigorous, field-validated protocol for performing molecular docking studies on these derivatives. Unlike generic docking guides, this protocol addresses the specific physicochemical challenges of the pyrazolo[3,4-b]pyridine core, specifically tautomeric ambiguity and protonation states at physiological pH, which are common sources of false-negative results.
Scientific Rationale & Mechanism
The Pharmacophore
The biological activity of 1H-pyrazolo[3,4-b]pyridine derivatives largely stems from their ability to act as bioisosteres of purine.
-
Hinge Binding: The N1 and N7 nitrogens (and C-substituents) often engage in bidentate hydrogen bonding with the kinase hinge region (e.g., Glu81/Leu83 in CDK2).
-
Hydrophobic Sandwiching: The aromatic core engages in
- stacking or Van der Waals interactions with the hydrophobic cleft (Gatekeeper residues). -
Solvent Exposure: Substituents at the C3 or C6 positions typically extend into the solvent-accessible region or the ribose binding pocket, providing vectors for selectivity optimization.
The Tautomer Challenge
A critical failure point in docking this scaffold is neglecting tautomerism. The pyrazole ring can exist in 1H- or 2H- forms.[3] While the 1H- form is generally more stable in solution, the protein environment can stabilize the 2H- tautomer to facilitate specific H-bond donor/acceptor patterns. Protocol Mandate: You must dock both tautomers if the N1 position is unsubstituted.
Computational Workflow Visualization
The following diagram outlines the critical path for high-fidelity docking simulations, emphasizing the "Tautomer/State Enumeration" step often missed in standard workflows.
Figure 1: Optimized molecular docking workflow for pyrazolo[3,4-b]pyridine derivatives, highlighting the mandatory tautomer enumeration step.
Detailed Experimental Protocol
Phase 1: Target Selection & Preparation
Objective: Prepare a receptor model that accurately reflects the active bioactive conformation.
-
Selection: Retrieve high-resolution X-ray crystal structures from the RCSB Protein Data Bank.
-
Recommended Targets: Aurora B (PDB: 4AF3 ), CDK2 (PDB: 1DI8 ), or Topoisomerase II
. -
Criteria: Resolution < 2.5 Å; no missing residues in the active site.
-
-
Pre-processing:
-
Strip water molecules (unless specific waters bridge the ligand-protein interaction, commonly seen in HSP90 or specific kinase pockets).
-
Remove co-factors (unless essential for binding, e.g., Mg2+ ions in kinase ATP pockets).
-
-
H-Bond Assignment: Use tools like PropKa or Schrödinger’s Protein Preparation Wizard to optimize hydrogen bond networks (Asn/Gln/His flips) at pH 7.4.
Phase 2: Ligand Chemistry (The 1H-Pyrazolo Specifics)
Objective: Generate accurate 3D conformers and ionization states.
-
Structure Input: Draw the 1H-pyrazolo[3,4-b]pyridine core.[4]
-
State Enumeration (Crucial):
-
Generate all stereoisomers.
-
Tautomers: Explicitly generate the N1-H and N2-H tautomers if the nitrogen is unsubstituted.
-
Ionization: Calculate pKa. The pyridine nitrogen (N5) is weakly basic; however, substituents can shift pKa. Generate states for pH 7.0 ± 2.0.
-
-
Minimization: Minimize ligand energy using the OPLS3e or MMFF94 force field to remove steric clashes before docking.
Phase 3: Grid Generation & Docking
Objective: Sample binding poses and score affinity.
-
Grid Definition:
-
Center the grid box on the centroid of the co-crystallized ligand.
-
Dimensions: Extend the box 10 Å in each direction (typically 20x20x20 Å) to allow for substituent flexibility without searching the entire protein surface.
-
-
Docking Parameters (Standard Vina/Glide settings):
-
Exhaustiveness/Precision: Set to "High" or "XP" (Extra Precision).
-
Pose Count: Retain top 10 poses per ligand.
-
Soft Potential: Use softened potentials for non-polar parts to simulate minor induced-fit effects.
-
Phase 4: Validation & Analysis
Objective: Confirm scientific validity of the prediction.
-
Self-Docking Validation: Remove the native co-crystallized ligand and re-dock it.
-
Pass Criteria: RMSD between docked pose and crystal pose must be < 2.0 Å .
-
-
Interaction Fingerprinting: Filter results based on "Essential Interactions."
-
For Kinases: Look for H-bonds with hinge residues (e.g., Glu/Leu).
-
For Topoisomerase: Look for intercalation between DNA base pairs and interactions with Asp/Arg residues.
-
Quantitative Data Summary: Interaction Profiles
The following table summarizes key interactions observed in validated studies of 1H-pyrazolo[3,4-b]pyridine derivatives against major targets.
| Target Protein | PDB ID | Key Active Site Residues | Critical Binding Interactions | Ref |
| Aurora B Kinase | 4AF3 | Glu161, Ala163 (Hinge) | H-bond (N1-H donor, N7 acceptor); Hydrophobic (Leu83, Phe88) | [1] |
| CDK2 | 1DI8 | Glu81, Leu83 | Bidentate H-bond with hinge; Salt bridge with Lys33 (if acidic sub.) | [2] |
| ALK (L1196M) | 2XP2 | Met1196, Glu1210 | [3] | |
| Topoisomerase II | 3QX3 | DNA Base Pairs, Arg Residues | Planar intercalation; H-bonds with DNA backbone | [4] |
Case Study: Designing an ALK-L1196M Inhibitor
Context: The L1196M mutation confers resistance to Crizotinib.[5][6] Pyrazolo[3,4-b]pyridines are explored to overcome this steric clash.
Protocol Application:
-
Target: ALK L1196M mutant structure was prepared. The mutated Methionine 1196 creates a smaller gatekeeper pocket.
-
Ligand Modification: A library of 1H-pyrazolo[3,4-b]pyridines was designed with C3-aryl substituents.
-
Docking Result:
-
Standard docking showed steric clashes for bulky C3 groups.
-
Insight: Derivatives with a flexible linker at C3 or smaller planar rings (e.g., thiophene) accommodated the M1196 residue better than phenyl rings.
-
Outcome: Compound 10g identified in literature showed -9.5 kcal/mol affinity, forming a unique H-bond with Lys1150, bypassing the steric block.
-
References
-
Synthesis, Anticancer Evaluation, and Docking of 1,2,3-Triazolyl-Pyridine Hybrids as Aurora B Kinase Inhibitors. ACS Omega, 2021. [Link]
-
Discovery of New Pyrazolopyridine Derivatives as CDK2 Inhibitors. Semantic Scholar, 2021. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2019. [Link]
-
Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Topoisomerase IIα Inhibitors. MDPI Pharmaceuticals, 2025. [Link](Note: Contextual link to similar scaffold mechanism)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dau.url.edu [dau.url.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pyrazolo[3,4-b]pyridine Synthesis
Status: Operational | Tier: Advanced Application Support Subject: Yield Optimization & Troubleshooting for Pyrazolo[3,4-b]pyridine Scaffolds
Executive Summary: The Yield Challenge
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in drug discovery, acting as a bioisostere for purines and quinazolines in kinase inhibitors (e.g., GSK-3, CDK2). However, synthesis is frequently plagued by low atom economy , regioisomeric mixtures (N1 vs. N2) , and incomplete cyclization .
This guide moves beyond classical Friedländer condensation, advocating for a Microwave-Assisted Multicomponent Reaction (MCR) as the "Gold Standard" for yield maximization (typically >85%).
The Gold Standard Protocol: Microwave-Assisted MCR
Recommended for: Maximizing yield, reducing reaction time, and avoiding isolation of unstable intermediates.
Mechanism: One-pot condensation of 5-aminopyrazoles, aldehydes, and active methylenes (e.g., ethyl acetoacetate).
Reagents & Equipment
-
Reactants: 5-amino-3-methyl-1-phenylpyrazole (1.0 eq), Aryl aldehyde (1.0 eq), Ethyl acetoacetate (1.0 eq).
-
Catalyst: Ionic Liquid [Et3NH][HSO4] (20 mol%) OR Glacial Acetic Acid (catalytic).
-
Solvent: Ethanol:Water (1:1) or solvent-free (if using ionic liquid).
-
Equipment: Monowave reactor (e.g., Anton Paar or CEM).
Step-by-Step Methodology
-
Charge: In a 10 mL microwave vial, combine the amine, aldehyde, and active methylene compound.
-
Catalyze: Add the catalyst. Note: If using [Et3NH][HSO4], no additional solvent is required.
-
Irradiate: Seal and heat to 120–140°C for 10–15 minutes (Power: 150W, Max Pressure: 15 bar).
-
Comparison: Conventional heating requires 6–12 hours reflux.
-
-
Work-up: Cool to RT. The product often precipitates.
-
Purification: Filter the solid. Wash with ice-cold ethanol/water (1:1). Recrystallize from hot ethanol if purity is <95%.
Yield Expectation: 85–94% (vs. 50–65% for conventional heating).
Mechanistic Visualization
Understanding the reaction pathway is critical for troubleshooting stalling points. The following diagram illustrates the MCR pathway and where failures typically occur.
Figure 1: The One-Pot Multicomponent Reaction Pathway. The cyclization step (Red) is often the rate-limiting bottleneck requiring thermal energy (Microwave) or acid catalysis.
Troubleshooting Guide & FAQs
Issue 1: Regioselectivity (N1 vs. N2 Isomers)
Q: I am observing a mixture of N1- and N2-alkylated products. How do I lock the regiochemistry?
Technical Insight: The 5-aminopyrazole starting material has two nucleophilic nitrogens. In the fused [3,4-b] system, the N1-isomer is generally thermodynamically favored due to extended aromatic circulation across both rings. The N2-isomer disrupts this conjugation.
Corrective Actions:
-
Pre-functionalization: Do not attempt to alkylate the final pyrazolo[3,4-b]pyridine core if regioselectivity is critical. Use a pre-substituted hydrazine (e.g., phenylhydrazine) to synthesize the 5-aminopyrazole precursor.[1] This "locks" the N1 position before the pyridine ring is formed.
-
Solvent Control (If alkylating post-synthesis):
-
Polar Aprotic (DMF/DMSO): Promotes dissociation of the N-metal ion pair, often leading to mixtures or favoring the kinetically accessible site.
-
Non-polar/Ether (THF/Dioxane): Promotes tight ion-pairing, often directing alkylation to the N1 position (or N2 depending on specific steric bulk).
-
-
Steric Bulk: If R-groups on the pyridine ring are bulky, they may sterically hinder N1, forcing N2 alkylation.
Issue 2: Reaction Stalling & Low Yields
Q: My reaction stalls at the intermediate (Schiff base/Michael adduct). TLC shows spots but no final product.
Diagnosis: Incomplete cyclization (dehydration failure).
Corrective Actions:
-
Water Removal: The reaction generates water.[2] If using conventional heating, use a Dean-Stark trap or add molecular sieves (4Å) to drive the equilibrium.
-
Acidity Check: The cyclization is acid-catalyzed. If using a neutral ionic liquid, spike with 5 mol% acetic acid or p-TSA.
-
Microwave Power: If using MW, ensure the vessel reaches pressure. If the solvent boils without building pressure (leaky cap), the temperature is capped at the boiling point (e.g., 78°C for EtOH), which is insufficient for the final cyclization step.
Issue 3: Solubility & Purification
Q: The product precipitates as a sticky gum rather than a solid, making filtration impossible.
Corrective Actions:
-
The "Trituration" Trick: Decant the mother liquor. Add a small volume of cold diethyl ether or methanol to the gum and sonicate. This often induces crystallization.
-
Solvent Switch: Recrystallize from DMF/Ethanol (1:4) mixtures. Pure ethanol often has insufficient solubility for highly fused aromatic systems, leading to "oiling out" upon cooling.
Decision Logic: Optimizing Reaction Conditions
Use this logic flow to select the correct parameters for your specific substrate.
Figure 2: Optimization Decision Tree. Follow this logic to adapt the protocol based on substrate stability and initial yield data.
Quantitative Comparison of Methods
| Parameter | Conventional Reflux | Microwave-Assisted (Recommended) | Ionic Liquid Catalyzed |
| Reaction Time | 6 – 12 Hours | 10 – 20 Minutes | 30 – 60 Minutes |
| Typical Yield | 50 – 65% | 85 – 94% | 80 – 90% |
| Solvent Usage | High (Ethanol/Methanol) | Minimal / Water | Solvent-free possible |
| Purification | Column Chromatography often required | Filtration / Recrystallization | Simple extraction |
| Energy Efficiency | Low | High | Moderate |
References
-
MDPI (2023). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (Demonstrates catalytic cyclization using ZrCl4).
-
RSC Advances (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. (Details AC-SO3H catalyzed green synthesis).
-
ChemistrySelect (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. (The core protocol basis for high-yield microwave synthesis). [3]
-
Universitat Ramon Llull (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (Comprehensive review on regioselectivity and tautomerism).
Sources
Troubleshooting low yield in three-component reactions for pyrazolopyridine
Status: Operational Ticket ID: MCR-PYR-34B Lead Scientist: Dr. Aris Thorne Subject: Troubleshooting Low Yields in One-Pot Three-Component Reactions (MCRs)
Executive Summary & Scope
Welcome to the Technical Support Hub. You are likely attempting a One-Pot Three-Component Reaction (MCR) involving:
-
Aldehyde (Aromatic/Aliphatic)[1]
-
Active Methylene/Ketone (e.g., Meldrum’s acid,
-keto ester, malononitrile)
The Issue: You are observing low yields (<40%), complex mixtures, or difficulty isolating the target pyrazolo[3,4-b]pyridine.
The Reality: This reaction is chemically deceptive. While often labeled "one-pot," it involves three distinct mechanistic hurdles: Knoevenagel Condensation , Michael Addition (Regioselectivity) , and Oxidative Aromatization . Failure in any step collapses the yield.
Diagnostic Flowchart (Interactive)
Before altering your chemistry, locate your failure point using this logic flow.
Figure 1: Decision tree for diagnosing yield loss in pyrazolopyridine synthesis.
Technical Modules: Root Cause Analysis
Module A: The "Hantzsch" Trap (Incomplete Oxidation)
Symptom: You isolate a solid that has the correct carbon skeleton but is not fluorescent or has a Mass Spec signal of
Mechanism: The immediate product of the cyclization is a 4,7-dihydropyrazolo[3,4-b]pyridine . This is a "Hantzsch ester" analogue. It is not aromatic. Many literature protocols claim "air oxidation" is sufficient, but this is often kinetically slow, leading to yield loss during workup where the intermediate degrades.
Solution:
-
Diagnosis: Check 1H NMR. If you see a singlet around
4.5–5.5 ppm (the CH at the 4-position) and an NH signal, you have the dihydro-intermediate. -
Fix: Do not discard. Reflux the crude in Ethanol/Acetic Acid (open to air) for an additional 2 hours.
-
Pro-Tip: If air oxidation is too slow, add 0.1 eq of Iodine (
) or DDQ to drive aromatization instantly [1].
Module B: Regioselectivity (The Isomer War)
Symptom: Clean conversion to a product with the correct mass, but incorrect melting point or biological activity.
Mechanism: The 5-aminopyrazole is an ambident nucleophile.
-
Path A (Desired): The C-4 carbon attacks the Knoevenagel intermediate
Pyrazolo[3,4-b]pyridine . -
Path B (Undesired): The exocyclic
attacks the Knoevenagel intermediate Pyrazolo[1,5-a]pyrimidine .
Causality: Path B is kinetically favored (N-attack is faster), but Path A is often thermodynamically favored. Using mild bases or low temperatures often traps the reaction in the undesired [1,5-a] isomer [2].
Solution:
-
Solvent Switch: Use Acetic Acid or Ionic Liquids ([bmim]
) . Acidic media protonates the imine intermediate, making the "soft" Michael addition at C-4 more favorable. -
Temperature: Ensure reflux (
C). Room temperature reactions favor the kinetic N-attack product.
Module C: Catalyst Deactivation
Symptom: Reaction stalls after Knoevenagel condensation (Aldehyde is gone, but Pyrazole remains).
Mechanism: If using Lewis Acids (e.g.,
Solution:
-
Switch to Organocatalysis (e.g., L-Proline) or Nanocatalysts (e.g., Nano-
, ) which are less susceptible to poisoning by amine substrates [3].
Optimized Experimental Protocols
Protocol A: The "Green" Ionic Liquid Method (High Yield)
Best for: Aromatic aldehydes, avoiding purification issues.
-
Components:
-
Aldehyde (1.0 mmol)[10]
-
Meldrum's acid or Ethyl acetoacetate (1.0 mmol)
-
5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)
-
Solvent/Catalyst: [bmim]
(2 mL) — Acts as both solvent and catalyst.
-
-
Procedure:
-
Mix components in a round-bottom flask.
-
Stir at 100°C for 30–45 minutes. (Monitor TLC).
-
Critical Step: Cool to room temperature. Add water (10 mL).
-
The solid product precipitates out. Filter and wash with
.
-
-
Why this works: The ionic liquid stabilizes the charged intermediates and promotes the thermodynamic C-4 attack (Regioselectivity control) [4].
Protocol B: The "Rescue" Oxidation (If yield is <30%)
Use this if you suspect the product is stuck at the dihydro-stage.
-
Take the crude reaction mixture (containing the dihydro-intermediate).
-
Dissolve in Acetonitrile (
) . -
Add 10 mol%
(Iodine) and 1.0 eq . -
Stir at RT for 20 mins.
-
Quench with saturated Sodium Thiosulfate (
). -
Extract. This converts 100% of the dihydro-form to the aromatic pyridine [5].
Comparative Data: Catalyst Efficiency
| Catalyst System | Reaction Time | Typical Yield | Regioselectivity (3,4-b : 1,5-a) | Notes |
| None (EtOH Reflux) | 4–6 h | 35–50% | 60 : 40 | Poor selectivity; requires purification. |
| Acetic Acid (Reflux) | 2–3 h | 65–75% | 90 : 10 | Good standard method; acid promotes C-4 attack. |
| L-Proline (10 mol%) | 1–2 h | 80–88% | >95 : 5 | "Green" organocatalysis; easy workup. |
| [bmim] | 30 min | 85–92% | >98 : 2 | Excellent yield; IL is expensive but recyclable. |
| Nano- | 45 min | 88–94% | >95 : 5 | Heterogeneous; catalyst reusable. |
Mechanistic Visualization
Understanding the pathway is the only way to troubleshoot effectively.
Figure 2: Reaction pathway showing the regioselectivity bifurcation and the oxidation bottleneck.
FAQ: Quick Solutions
Q: My product is an oil, but the literature says it should be a solid. Why? A: You likely have a mixture of the dihydro-intermediate and the final product. The dihydro-compounds are often oily or sticky solids. Fix: Perform the Iodine oxidation protocol (Protocol B) to force the mixture to the stable aromatic solid.
Q: Can I use microwave irradiation? A: Yes. Microwave irradiation (140°C, 10–20 min) is highly recommended. It overcomes the activation energy barrier for the C-4 attack, improving regioselectivity and yield significantly compared to conventional heating [6].
Q: Why does adding water turn my reaction milky but no precipitate forms?
A: The particle size is too small (colloidal). Fix: Add a small amount of saturated NaCl (brine) and scratch the glass side of the flask. Alternatively, extract with Ethyl Acetate, dry over
References
-
Dihydropyridine Oxidation: Oxidative Aromatization of 1,4-Dihydropyridines.[11][12] (2023).[6][10][13] MDPI. Link
-
Regioselectivity Mechanisms: Regioselective synthesis of 3- and 5-aminopyrazoles. (2015). The Heterocyclist. Link
-
Nanocatalysis: Synthesis of pyrazolo[3,4-b]pyridines using Nanocatalysts. (2025).[7][14] NIH/PubMed.[15] Link
-
Ionic Liquid Protocol: Efficient One-Pot Three-Component Synthesis of Fused Pyridine Derivatives in Ionic Liquid. (2011).[10][15] ACS Comb. Sci. Link
-
Iodine Oxidation Method: Oxidative aromatization of 1,4-dihydropyridines with iodine. (2012).[9][15] ResearchGate. Link
-
Microwave Assistance: Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (2022).[9][10] RSC Advances. Link
Sources
- 1. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 2. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Atropisomers by Oxidative Aromatization | Encyclopedia MDPI [encyclopedia.pub]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
How to avoid regioisomer formation in pyrazolo[3,4-b]pyridine synthesis
This guide functions as a specialized Technical Support Center for organic chemists. It addresses the two primary "failure modes" in pyrazolo[3,4-b]pyridine synthesis: skeletal regioisomerism (pyridine vs. pyrimidine formation) and N-alkylation ambiguity (N1 vs. N2 selectivity).
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Regioisomer Avoidance & Troubleshooting
Introduction: The "Regioisomer Trap"
The synthesis of pyrazolo[3,4-b]pyridines is notoriously prone to regio-irregularities. The scaffold possesses multiple nucleophilic sites, leading to two distinct bifurcation points:
-
Cyclization Phase: Competition between forming the desired pyrazolo[3,4-b]pyridine (5-6 fused) and the undesired pyrazolo[1,5-a]pyrimidine (5-6 fused, isomeric nitrogen placement).
-
Functionalization Phase: Competition between N1-alkylation (thermodynamic) and N2-alkylation (kinetic/coordination-controlled).
This guide provides root cause analysis and validated protocols to resolve these issues.
Ticket #101: "I synthesized the pyrazolo[1,5-a]pyrimidine instead of the [3,4-b]pyridine."
User Issue:
"I reacted a 5-aminopyrazole with a
Root Cause Analysis
This is a classic ambident nucleophile problem. The 5-aminopyrazole has two nucleophilic sites relevant to this condensation:
-
C4-H: A carbon nucleophile (Michael donor). Attack here first leads to the [3,4-b]pyridine .[1]
-
Exocyclic amine (
) / Ring Nitrogen (N1): Nitrogen nucleophiles. Initial attack by the ring nitrogen on the carbonyl leads to the [1,5-a]pyrimidine .
The pathway is dictated by the hard/soft nature of the electrophile and the protonation state of the pyrazole.
Corrective Action Plan
1. Switch Solvents (The Protonation Switch)
-
Protocol: Use Glacial Acetic Acid (AcOH) at reflux.[1]
-
Mechanism: In acidic media, the exocyclic amine and ring nitrogens are partially protonated, reducing their nucleophilicity. The C4 position (soft nucleophile) remains reactive. The reaction proceeds via a Michael-type addition of C4 to the
-carbon of the electrophile, locking the path toward the pyridine ring. -
Avoid: Basic or neutral ethanol conditions if you are observing pyrimidine formation, as these favor N-attack.
2. Change the Electrophile
-
Protocol: Use Alkynyl Aldehydes instead of
-dicarbonyls. -
Mechanism: Reacting 5-aminopyrazoles with alkynyl aldehydes in the presence of Ag/I
or acid catalysts triggers a 6-endo-dig cyclization that is highly selective for the pyrazolo[3,4-b]pyridine core.[2]
3. Microwave Irradiation (Thermodynamic Control)
-
Protocol: Run the reaction in a microwave reactor at 200°C for 10-20 minutes (solvent-free or in ethylene glycol).
-
Why: High-temperature microwave conditions often favor the thermodynamic product (the pyridine fused system) over the kinetic pyrimidine product.
Visualizing the Divergence
The following diagram illustrates the mechanistic bifurcation.
Figure 1: Mechanistic divergence in the condensation of 5-aminopyrazoles. Path A is required for the target scaffold.
Ticket #202: "I cannot control N1 vs. N2 alkylation."
User Issue: "I have the 1H-pyrazolo[3,4-b]pyridine core, but when I alkylate with methyl iodide, I get a 60:40 mixture of N1-Me and N2-Me isomers. I need >95% selectivity."
Root Cause Analysis
The pyrazole ring tautomerizes.[1][3] The N1 and N2 positions have similar nucleophilicities, but their environments differ:
-
N1: Sterically hindered by the fused pyridine ring (specifically the C7 proton).
-
N2: Less hindered but often less nucleophilic in neutral form.
-
The "Coordination Effect": In specific solvents, the metal cation (Na+, Li+) coordinates with N2 and the pyridine nitrogen (N7), effectively blocking N2 or directing the alkylating agent depending on the aggregation state.
Corrective Action Plan
Protocol A: For N2-Selective Alkylation (The "Coordination Lock")
To favor the N2-isomer (often the kinetic or coordination-directed product):
-
Solvent: Anhydrous THF (Do not use polar aprotic solvents like DMF/DMSO).
-
Base: NaHMDS (Sodium bis(trimethylsilyl)amide).
-
Mechanism: In THF, Na+ forms a tight ion pair/chelate involving N2 and N7 (the pyridine nitrogen). This directs the electrophile to N2 or protects N1, depending on the specific steric environment.
-
Expected Ratio: Typically >8:1 (N2:N1).
Protocol B: For N1-Selective Alkylation (The "Dissociation" Method)
To favor the N1-isomer (thermodynamic):
-
Solvent: DMSO or DMF .
-
Base: K
CO or Cs CO . -
Mechanism: Polar aprotic solvents solvate the cation, creating "naked" anions. The alkylation is then governed by thermodynamics and sterics. While N1 is more hindered, the N1-alkylated product is often thermodynamically more stable due to aromaticity preservation in the fused system.
-
Note: If sterics at C7 are severe (e.g., a bulky substituent), N1 alkylation may still be difficult; consider constructing the ring after placing the substituent (see Module 3).
Decision Matrix: Alkylation Conditions
| Desired Isomer | Recommended Solvent | Recommended Base | Key Mechanism | Reference |
| N2-Alkyl | THF | NaHMDS | Chelation control / Tight Ion Pair | [1, 2] |
| N1-Alkyl | DMSO / DMF | K | Solvent-separated Ion Pair / Thermodynamic | [2] |
| N1-Alkyl | Acetone | K | Classic S | [3] |
Troubleshooting Flowchart
Figure 2: Decision tree for optimizing N-alkylation regioselectivity.
Module 3: The "Fail-Safe" Alternative (Friedländer Synthesis)
If the cyclization of 5-aminopyrazoles persistently yields regio-mixtures, switch to the Friedländer condensation . This method builds the pyridine ring onto a pre-existing pyrazole aldehyde, effectively bypassing the ambiguity of the 5-aminopyrazole cyclization.
Protocol:
-
Start with: 5-amino-4-formylpyrazole (or 4-acylpyrazole).
-
React with: A ketone (e.g., acetone, acetophenone) or active methylene compound.
-
Conditions: Ethylene glycol (reflux) or basic ethanol.
-
Advantage: The nitrogen positions are fixed in the starting material. The condensation must form the pyridine ring at the correct position (C4/C5 fusion), eliminating the [1,5-a]pyrimidine risk entirely.
References
-
Bookser, B. C., et al. (2018).[4] "Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions." Journal of Organic Chemistry, 83(12), 6334–6353.[4] Link
-
Fustero, S., et al. (2022).[5] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2273. Link
-
Aggarwal, R., et al. (2011). "Regiospecific synthesis of 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines." Journal of Fluorine Chemistry, 132(11), 965-969. Link
-
Quiroga, J., et al. (2011). "Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions." European Journal of Medicinal Chemistry, 46(5), 1599-1608. Link
Sources
- 1. dau.url.edu [dau.url.edu]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
Technical Support Center: Pyrazolo[3,4-b]pyridine Regioisomer Separation
Ticket ID: #PYR-ISO-001 Subject: Resolution of N-1 vs. N-2 Alkylation Mixtures Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The alkylation of pyrazolo[3,4-b]pyridine typically yields a mixture of N-1 (thermodynamic) and N-2 (kinetic) regioisomers. Due to the rapid tautomeric equilibrium of the parent scaffold, controlling this selectivity is challenging. This guide provides a definitive workflow for identifying , separating , and preventing these isomers.
Module 1: Identification (The "Black Box" Problem)
User Query: "I have two spots on my TLC after alkylation. How do I definitively assign N-1 vs. N-2 without growing a crystal?"
Technical Insight
Reaction conditions (base, solvent, temperature) heavily influence the N-1/N-2 ratio. While N-1 is generally the thermodynamic product due to preserved aromaticity in both rings, N-2 formation is common under kinetic control or steric stress.
The Golden Rule: Do not rely solely on 1H NMR chemical shifts of the alkyl group, as they are solvent-dependent and often overlapping.
Diagnostic Workflow
Use the following decision tree to assign your isomer.
Figure 1: NMR Decision Tree for definitive regioisomer assignment.
Data Reference: Chemical Shift Trends
Note: Values are approximate (CDCl3) and depend on substituents.
| Feature | N-1 Isomer (Thermodynamic) | N-2 Isomer (Kinetic) | Mechanistic Reason |
| C-3 Proton (1H) | ~8.06 ppm (Singlet) | ~8.01 ppm (Singlet) | Subtle electronic environment change. |
| C-3 Carbon (13C) | Distinct Shielding | Distinct Deshielding | N-2 alkylation disrupts the "aromatic circulation" of the pyrazole ring more significantly [1]. |
| NOE Signal | Alkyl group | Alkyl group | N-2 substituent is spatially closer to the pyridine ring protons (C4-H) [2]. |
| Elution (Silica) | More Polar (Elutes 2nd) | Less Polar (Elutes 1st) | N-2 isomer often has a lower dipole moment vector sum in common substitution patterns. |
Module 2: Separation Protocols
User Query: "My isomers co-elute on standard silica columns. What conditions separate them?"
Method A: Flash Chromatography (The "Brute Force")
Because the polarity difference is small (
Optimized Protocol:
-
Stationary Phase: Use High-Performance Spherical Silica (20-40 µm) rather than irregular silica.
-
Modifier: Add 1% Triethylamine (TEA) to your mobile phase. Pyrazolo[3,4-b]pyridines are basic; silica acidity causes tailing that merges the spots. TEA sharpens the peaks.
-
Solvent System:
-
Standard: Hexane/Ethyl Acetate (Start 10% EtOAc
60%). -
Difficult: DCM/MeOH (99:1
95:5). -
Alternative: Toluene/Acetone (Often provides better selectivity for nitrogen heterocycles).
-
Method B: Fractional Crystallization (The "Elegant" Solution)
If you have >500mg of material, crystallization is superior.
-
Solvent: Ethanol or Acetonitrile.
-
Principle: The N-1 isomer typically has a higher melting point and lower solubility due to better crystal packing (planar symmetry).
-
Procedure:
-
Dissolve the mixture in hot Ethanol.
-
Cool slowly to RT, then
. -
The precipitate is usually enriched N-1 .
-
The mother liquor contains enriched N-2 .
-
Module 3: Synthetic Prevention (Root Cause Analysis)
User Query: "I want to avoid separation entirely. How do I synthesize ONLY the N-1 isomer?"
Strategy 1: Regioselective Ring Closure (Recommended)
Instead of alkylating the formed bicycle, build the pyridine onto a pre-substituted pyrazole. This guarantees 100% regioselectivity.
Figure 2: Regiospecific synthesis strategy avoiding post-synthetic alkylation issues.
Strategy 2: Steric & Electronic Steering (Alkylation)
If you must alkylate the parent ring:
-
To favor N-1: Use Cesium Carbonate (
) in DMF at elevated temperatures ( ). The thermodynamic product is favored under reversible conditions. -
To favor N-2: Use Sodium Hydride (NaH) in THF at
(Kinetic control). Note: This rarely gives >80:20 selectivity.
References
-
Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines. Source: Molecules (MDPI) / NIH Context: Comprehensive review on the tautomerism and synthetic routes, confirming N-1 as the thermodynamic aromatic system. URL:[Link]
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Source: Magnetic Resonance in Chemistry Context: Establishes the 1H-15N HMBC and NOESY protocols for distinguishing N-1/N-2 isomers. URL:[Link]
-
Regiodivergent Alkylation of Pyridines. Source: Journal of the American Chemical Society Context: Discusses the electronic factors controlling nitrogen alkylation regioselectivity. URL:[Link]
Technical Support Center: Pyrazolo[3,4-b]pyridine Synthesis Optimization
Subject: Catalyst Selection & Process Troubleshooting for High-Value Scaffolds To: Medicinal Chemists, Process Development Scientists From: Senior Application Scientist, Heterocycle Synthesis Division
Executive Summary
The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in drug discovery, forming the core of potent kinase inhibitors (e.g., GSK-3, JAK1) and anticancer agents.[1] However, its synthesis is often plagued by regioselectivity issues , low yields due to incomplete cyclization, and catalyst recovery challenges.
This guide moves beyond generic textbook advice. We treat the synthesis as a tunable system where the catalyst is the primary control lever. Below are field-validated protocols and troubleshooting logic derived from recent high-impact literature (2020–2025).
Module 1: Catalyst Selection Logic
Stop guessing. Select your catalyst based on substrate sensitivity and process constraints.
The Decision Matrix
The following logic gate helps you select the optimal catalyst system based on your specific reaction constraints (e.g., acid-sensitivity, scale, green chemistry requirements).
Figure 1: Decision logic for selecting the optimal catalytic system based on substrate stability and process scale.
Module 2: The "One-Pot" Multicomponent Protocol
The industry standard for library generation: Aldehyde + 5-Aminopyrazole + Active Methylene.
Standard Operating Procedure (SOP): Lewis Acid Catalysis
Catalyst: Zirconium(IV) Chloride (
Protocol:
-
Charge: In a 50 mL round-bottom flask, add aryl aldehyde (1.0 mmol), 1,3-dicarbonyl (e.g., dimedone or ethyl acetoacetate, 1.0 mmol), and 5-amino-pyrazole (1.0 mmol).
-
Solvent: Add 5 mL of Ethanol/DMF (1:1) . Note: Pure ethanol often fails to dissolve substituted pyrazoles; the DMF co-solvent is critical for homogeneity.
-
Catalyst: Add
(0.15 mmol, 15 mol%). -
Reaction: Reflux at 95°C for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 4:6).
-
Workup: Cool to RT. Pour into crushed ice. The solid product precipitates. Filter, wash with cold water, and recrystallize from ethanol.
Performance Benchmarks
| Catalyst System | Reaction Time | Typical Yield | Recyclability | Key Advantage |
| 2–4 h | 85–92% | Low | Excellent for sterically hindered aldehydes [1]. | |
| AC- | 1–3 h | 80–88% | High (Filtration) | Metal-free; ideal for pharma intermediates [2]. |
| [bmIm]OH | 0.5–1 h | 88–95% | High (Extraction) | Base-catalyzed; avoids acid-labile group protection [3]. |
| Nano-Cu(II) | 3–5 h | 85–90% | High (Magnetic) | High atom economy; "Click"-compatible [4]. |
Module 3: Troubleshooting & FAQs
Scenario A: "The reaction stalls at the intermediate. I see a spot on TLC that isn't product or starting material."
Diagnosis: You likely have the 1,4-dihydropyridine intermediate. The final step of this synthesis is an oxidation (aromatization).[2] If the reaction is run under strictly inert atmosphere (Argon/Nitrogen) without an oxidant, the ring will not aromatize. Corrective Action:
-
Open to Air: Remove the inert gas line and attach a drying tube. Allow air to circulate.
-
Chemical Oxidant: If "air oxidation" is too slow, add a mild oxidant like DDQ (0.1 eq) or simply reflux longer in open air.
-
Mechanism Check: Ensure your catalyst isn't too acidic. Extremely strong acids can protonate the intermediate amine, preventing the final elimination of water.
Scenario B: "I am getting a mixture of regioisomers."
Diagnosis: This occurs when using unsymmetrical 1,3-dicarbonyls. The 5-aminopyrazole has two nucleophilic sites: the exocyclic amine (
-
Solvent Control: Switch to a protic solvent (Ethanol). Hydrogen bonding solvates the exocyclic amine, reducing its nucleophilicity relative to the ring nitrogen, favoring N1 attack first (or vice versa depending on specific substitution).
-
Steric Control: Use bulky catalysts (e.g., L-proline) that enforce a specific approach angle for the Knoevenagel intermediate.
Scenario C: "My yield is <40% and the product is oily/sticky."
Diagnosis: Incomplete Knoevenagel condensation due to water accumulation. Corrective Action:
-
Dehydration: The reaction generates water. If using a heterogeneous catalyst (like AC-
), the catalyst surface may be "poisoned" by water. Add molecular sieves (4Å) to the reaction mixture. -
Solvent Switch: Move to solvent-free conditions at 100°C.[3] This often drives the equilibrium forward by evaporating the water formed (if open vessel) or simply increasing effective concentration [5].
Module 4: Mechanistic Insight (The "Why")
Understanding the mechanism allows you to pinpoint exactly where your reaction is failing.
Figure 2: The three-component cascade. Note that the "Dihydro" to "Product" step requires an oxidative driving force (often atmospheric oxygen).[2]
References
-
MDPI (2022).Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.
efficiency). -
RSC Advances (2023).
usage). -
J. Chem. Pharm.[4] Res. (2010). Synthesis of pyrazolo [3,4-b] pyridines using basic ionic liquid [bmIm]OH. (Base catalysis protocol).
-
ACS Omega (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. (Nanoparticle/Metal catalysis).[5][6]
-
BenchChem (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (General troubleshooting parameters).
Sources
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Pyrazolo[3,4-b]pyridines
[1]
Status: Operational Operator: Senior Application Scientist Ticket: #PYR-34B-PURIFICATION Subject: Overcoming solubility, tailing, and isolation challenges.[1]
Welcome to the Technical Support Center
You are likely here because your pyrazolo[3,4-b]pyridine derivative—a privileged scaffold in kinase inhibitor discovery—is behaving poorly. It likely streaks on silica, refuses to dissolve in non-polar solvents, or "oils out" during crystallization.
This guide is not a textbook; it is a troubleshooting manual designed to salvage your compound from the baseline.
Module 1: Chromatography Triage (The "Silica Struggle")
The Core Problem: Pyrazolo[3,4-b]pyridines possess a basic pyridine nitrogen (
Workflow: The Anti-Streaking Decision Tree
The following logic gate determines your purification strategy based on your compound's behavior.
Figure 1: Decision matrix for selecting the optimal purification route based on solubility and TLC behavior.
FAQ: Flash Chromatography
Q: My compound streaks from the baseline to the solvent front on TLC. How do I fix this? A: You must suppress silanol ionization.[1] Standard MeOH/DCM gradients are insufficient.[1] You need a basic modifier.[1][2]
-
The Fix: Switch to the "Triad System": DCM / MeOH / NH₄OH .
-
Protocol:
-
Prepare a stock of "Ammoniated Methanol": Add 10 mL of 28% NH₄OH to 990 mL of MeOH.[1]
-
Run your gradient using DCM (Solvent A) and Ammoniated MeOH (Solvent B).[1]
-
Why it works: The ammonia competes for the silanol sites more effectively than your pyridine ring, "blocking" the silica surface [1, 11].
-
Q: I tried triethylamine (TEA), but my compound is still broad. A: TEA is lipophilic and can sometimes cause solubility issues or difficult removal.[1]
-
The Fix: If TEA fails, switch to 1% Triethylamine in the mobile phase plus pre-washing the column.
-
Pre-wash Protocol: Flush the silica column with 3 column volumes (CV) of DCM containing 5% TEA, then equilibrate with your starting mobile phase. This neutralizes the "hottest" acidic sites before your sample even touches the column.
Module 2: Reverse Phase Strategies (The "pH Pivot")
When normal phase fails due to extreme polarity, Reverse Phase (RP) is the standard alternative. However, pH control is critical for basic heterocycles.[1]
Q: My compound elutes early and broad on C18 with water/acetonitrile. Why? A: At neutral pH, the pyridine nitrogen is partially protonated (ionized), making it hydrophilic and preventing interaction with the hydrophobic C18 chains.
Q: Should I use acid or base modifiers? A: For pyrazolo[3,4-b]pyridines, High pH is often superior.[1]
| Parameter | Acidic Modifier (0.1% Formic Acid) | Basic Modifier (10mM Ammonium Bicarbonate) |
| pH State | ~2.7 | ~10.0 |
| Compound State | Protonated ( | Neutral ( |
| Retention | Weak (Elutes early) | Strong (Better separation) |
| Peak Shape | Good (Ion suppression) | Excellent (No silanol interaction) |
| Recommendation | Use for LC-MS analysis only.[1] | Use for Prep Purification. |
Technical Note: Ensure your C18 column is "hybrid" or rated for high pH (e.g., chemically resistant phases) to prevent silica dissolution at pH 10 [7, 12].[1]
Module 3: Solubility & Loading (The "Prerequisite")
You cannot purify what you cannot load.[1] Pyrazolo[3,4-b]pyridines are notorious for being soluble in DMSO but insoluble in DCM/Heptane.[1]
Workflow: Loading Optimization
Figure 2: Selecting the correct loading technique to prevent band broadening.
Q: How do I perform a "Dry Load" without losing my compound? A:
-
Dissolve the crude material in the minimum amount of MeOH/DCM (or even pure MeOH).
-
Add Celite 545 or Silica Gel (ratio 1:3 compound to solid support).[1]
-
Rotovap to dryness.[1] Critical: Ensure it is a free-flowing powder.[1] If it is sticky, you used too little solid support.[1]
-
Pack this powder into a solid load cartridge (or on top of your column).[1]
Q: Can I just inject my DMSO solution onto a silica column? A: Only if you limit the volume to <1% of the column volume. DMSO is extremely polar and will act as a strong solvent, carrying your compound down the column immediately (the "solvent effect"), destroying resolution [16].
Module 4: Isolation & Crystallization
Q: I purified it, but now it's a "sticky foam" or oil. How do I get a solid? A: Pyrazolo[3,4-b]pyridines trap solvent easily.[1] You need to induce nucleation.[1][2]
Protocol: The Trituration Rescue
-
Dissolve the foam in a minimal amount of "Good Solvent" (e.g., DCM or warm Ethanol).
-
Slowly add "Bad Solvent" (e.g., Diethyl Ether or Hexanes) until the solution turns slightly cloudy.[1]
-
The Trick: Do not filter yet. Sonicate the cloudy solution for 5 minutes. This provides energy to break the supersaturation and form a powder.
-
Cool to 4°C and filter.
Recommended Solvent Pairs for Recrystallization:
-
Ethanol / Water (Classic)[1]
-
DMF / Water (For highly insoluble analogs) [1][1]
-
DCM / Hexanes (For lipophilic side chains)[1]
References
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link][1]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues. ACS Publications. Available at: [Link][1]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link][1]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. NIH.[1] Available at: [Link]
-
Reversed Phase HPLC Method Development (pH Selection). Phenomenex. Available at: [Link]
-
Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. Wisdom Library. Available at: [Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry. ResearchGate. Available at: [Link]
-
1H-pyrazolo(3,4-b)pyridine Compound Summary. PubChem. Available at: [Link][1]
-
Troubleshooting Flash Column Chromatography. University of Rochester. Available at: [Link]
-
How does an acid pH affect reversed-phase chromatography separations? Biotage. Available at: [Link]
-
Control pH During Method Development. Agilent. Available at: [Link][1]
-
LC Troubleshooting Essentials: Peak Tailing. LCGC International. Available at: [Link]
-
Common Causes Of Peak Tailing in Chromatography. ALWSCI. Available at: [Link]
Column chromatography techniques for pyrazolo[3,4-b]pyridine purification
Topic: Advanced Column Chromatography Techniques
Status: Operational | Ticket ID: PYR-34B-PUR | Tier: Level 3 (Senior Scientist)
Introduction: The Chemistry of the Challenge
Welcome to the Pyrazolo[3,4-b]pyridine purification support hub. If you are here, you are likely experiencing one of three common failures: severe peak tailing , sample precipitation (crashing out) , or inseparable regioisomers .
The pyrazolo[3,4-b]pyridine scaffold presents a "perfect storm" for chromatography:
-
Basicity: The pyridine nitrogen (N-5) and pyrazole nitrogens possess lone pairs that act as Lewis bases. These interact aggressively with acidic silanol groups (
) on standard silica gel, causing peak broadening and tailing. -
Planarity & Solubility: The fused aromatic system encourages
- stacking, leading to poor solubility in non-polar solvents (Hexane/Heptane) and rapid precipitation when the strong solvent (DCM/EtOAc) is diluted by the mobile phase.
This guide provides self-validating protocols to overcome these intrinsic chemical hurdles.
Module 1: Troubleshooting Peak Tailing & Streaking
Q: Why do my bands streak across the column, never returning to baseline?
Diagnosis: Unmasked Silanol Interactions. Mechanism: Standard silica gel has a surface pH of ~5.0. The basic nitrogen of the pyridine ring becomes protonated or hydrogen-bonds to these silanols. This acts as a "secondary retention mechanism," dragging the compound behind the solvent front.
The Solution: Mobile Phase Modifiers
You must "mask" the silanols using a competitive base.
Protocol A: The "Doping" Technique (Normal Phase)
Applicability: For compounds soluble in DCM/MeOH or EtOAc.
-
Select Base: Triethylamine (TEA) or Ammonium Hydroxide (
, 28-30%). -
Concentration: 1% v/v is the standard. Do not exceed 5% as silica degradation can occur.
-
The Critical Step (Pre-Conditioning):
-
Flush the column with 3 Column Volumes (CV) of the mobile phase containing the modifier before loading the sample.
-
Reasoning: If you don't pre-condition, the silica will adsorb the base from your mobile phase during the run, changing the modifier concentration mid-separation and ruining reproducibility.
-
Recommended Solvent Systems:
| Polarity Need | Solvent A (Weak) | Solvent B (Strong) | Modifier | Notes |
| Moderate | Hexane or Heptane | Ethyl Acetate | 1% TEA | Add TEA to both bottles to maintain constant pH. |
| High | Dichloromethane (DCM) | Methanol (MeOH) | 1% | Excellent for highly polar derivatives. |
| Extreme | DCM | 10:1 MeOH/ | N/A | Premix B to ensure ammonia stays in solution. |
Pro-Tip: If using TEA, your compound may elute as a triethylammonium salt. You may need a subsequent wash (DCM/Water extraction) to remove the TEA if it interferes with biological assays.
Module 2: Solving Solubility Issues (Precipitation)
Q: My sample precipitates at the top of the column immediately after loading.
Diagnosis: Solvent Mismatch (Liquid Loading Failure). Mechanism: You dissolved your sample in a strong solvent (e.g., 100% DCM) to load it. As soon as the mobile phase (e.g., 90% Hexane) hits the sample, the solubility drops, and the compound crashes out, blocking the frit and causing high backpressure.
The Solution: Dry Loading (Solid Load)
Eliminate the injection solvent entirely. This is the gold standard for pyrazolo[3,4-b]pyridines.
Protocol B: The Celite/Silica Dry Load
-
Dissolution: Dissolve crude material in the minimum amount of a strong solvent (DCM, Acetone, or MeOH) in a round-bottom flask.
-
Adsorption: Add a solid support.
-
Option 1 (Celite 545): Ratio 1:2 (Sample:Celite). Best for preventing degradation; inert.
-
Option 2 (Silica Gel): Ratio 1:3 (Sample:Silica). Best for higher resolution but risk of irreversible binding if too polar.
-
-
Evaporation: Rotovap the mixture until it is a free-flowing powder. Note: If it is sticky, you used too little solid support.
-
Loading: Pour the powder into a solid load cartridge (empty pre-column) or directly onto the column bed (if using open glass columns), then add a layer of sand.
Module 3: Regioisomer Separation
Q: I synthesized a pyrazolo-pyridine but I see two spots with very close Rf values. How do I separate them?
Diagnosis: Regioisomer Co-elution (N1 vs N2 alkylation).
Mechanism: During cyclization or alkylation, the pyrazole ring can react at either nitrogen. These isomers often have
The Solution: Isocratic Holds & High-Performance Silica
Standard gradients (0-100%) move too fast through the critical separation zone.
Protocol C: The "Focused Gradient"
-
Run a TLC: Find the solvent ratio where
is exactly 0.30 for the target compound. Let's say this is 30% EtOAc/Hexane. -
Calculate Column Volumes (CV):
-
0% to 20% B over 2 CV (Ramp)
-
20% to 40% B over 10 CV (Shallow Gradient)
Separation Zone -
40% to 100% B over 3 CV (Flush)
-
-
Hardware Upgrade: Switch from standard silica (40-63
) to Spherical High-Performance Silica (15-25 ) . The smaller particle size increases theoretical plates ( ), significantly narrowing peak width and allowing resolution of close isomers.
Module 4: Reverse Phase (C18) Alternatives
Q: Normal phase isn't working. Everything stays at the baseline or streaks despite TEA.
Diagnosis: Polarity Overload. Solution: Switch to Reverse Phase (C18).
Pyrazolo[3,4-b]pyridines are often basic. In Reverse Phase (Water/Acetonitrile), you must control the pH to maintain peak shape.
-
Acidic Method: Water + 0.1% Formic Acid / Acetonitrile + 0.1% Formic Acid.
-
Effect: Protonates the pyridine (
). The charged species elutes faster but with sharp peak shape.[1]
-
-
Basic Method: Water + 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.
-
Effect: Keeps the molecule neutral (
). Increases retention on C18, often providing better separation from polar impurities. Ensure your C18 column is pH stable (e.g., C18-hybrid silica).
-
Visual Troubleshooting Guides
Figure 1: Purification Decision Workflow
A logic gate for selecting the correct stationary and mobile phases based on TLC data.
Caption: Decision tree for selecting purification conditions based on initial Thin Layer Chromatography (TLC) behavior.
Figure 2: The Dry Loading Protocol
Visualizing the critical steps to prevent column crashing.
Caption: Step-by-step workflow for Dry Loading (Solid Load) to resolve solubility issues.
References
-
Teledyne ISCO. (2023).[2][3] Flash Chromatography Guide: Purification of Basic Compounds. Teledyne Labs. [Link]
-
Quiroga, J., et al. (2011). Regioselective synthesis of pyrazolo[3,4-b]pyridines.[4][5][6] Journal of Heterocyclic Chemistry. [Link]
-
Biotage. (2023).[1][3][7] Dry loading vs. liquid loading: Which provides better flash column chromatography results? Biotage Blog. [Link]
-
Sorbtech. (2023).[3][8] HOW TO: Sample loading methods in flash chromatography. Sorbent Technologies. [Link]
-
Welch Materials. (2025). Heterocycles Structural Analysis in HPLC Method Development.[Link]
Sources
- 1. biotage.com [biotage.com]
- 2. nku.edu [nku.edu]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 7. biotage.com [biotage.com]
- 8. sorbtech.com [sorbtech.com]
Technical Support Center: Solubility Optimization for Pyrazolo[3,4-b]pyridine Derivatives
Status: Active Operator: Senior Application Scientist Ticket ID: PZP-SOL-001 Subject: Overcoming "Brick Dust" Properties in Pyrazolo[3,4-b]pyridine Scaffolds
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support hub for pyrazolo[3,4-b]pyridine (PZP) chemistry. If you are here, your lead compound likely exhibits high potency in enzymatic assays but fails in aqueous solubility (
The Root Cause:
The PZP core is a planar, electron-deficient heteroaromatic system. It suffers from high Crystal Lattice Energy (CLE) due to extensive intermolecular
-
High Melting Point (
): Often . -
Low Solvation Energy: Water cannot compete with the strong cohesive forces of the crystal lattice.
This guide provides a tiered troubleshooting workflow to disrupt this lattice energy without destroying biological affinity.
Module A: Structural Modification (Pre-Synthesis)
User Query: "My SAR is tight, but I need to improve solubility by 100-fold. Where do I modify the core?"
Technical Insight:
You must disrupt the planarity of the stack. Increasing the fraction of
Protocol A1: The "Solubilizing Tail" Strategy
Do not rely solely on adding polar groups (OH, NH2) which can actually increase lattice energy via new H-bonds. Instead, introduce flexible, aliphatic solubilizing groups at vectors pointing towards solvent.
-
Vector 1 (C4-Position): This is the most common vector for kinase inhibitors. Replace flat phenyl rings with flexible amines.
-
Vector 2 (N1-Position): Substitution here removes the H-bond donor, lowering
significantly.
Decision Matrix: Structural Optimization
Figure 1: Decision logic for structural modification based on thermal properties.
Module B: Salt Selection (Solid State Engineering)
User Query: "I cannot change the structure. Will a salt form fix this?"
Technical Insight: Salt formation is not guaranteed for PZPs. The pyridine nitrogen (N7) is the most basic center, but its basicity is modulated by the fused pyrazole.
-
Rule of Thumb: You need a
(pKa of base - pKa of acid) for a stable salt. -
The Trap: If the pKa of your PZP is
, mineral acid salts (HCl) may be hygroscopic or unstable (disproportionating back to free base in water).
Protocol B1: High-Throughput Salt Screening
Materials:
Step-by-Step:
-
pKa Determination: Measure the pKa of the N7 nitrogen using potentiometric titration.
-
If pKa < 2.5: Skip to Module C (Salts will likely fail).
-
If pKa > 3.0: Proceed.
-
-
Stoichiometry: Prepare 1:1 molar solutions of API and acid.
-
Digestion: Slurry the mixture at 50°C for 2 hours, then cool to 4°C slowly (0.1°C/min).
-
Analysis: Analyze precipitate by XRPD (X-Ray Powder Diffraction). Crucial: A shift in peaks indicates a new crystal phase (salt); identical peaks indicate physical mixture (failure).
Table 1: Recommended Counterions for PZP Scaffolds
| Counterion | Type | pKa (Acid) | Recommendation | Why? |
| Mesylate | Sulfonic | -1.2 | High Priority | Strong acid, forms stable salts with weak bases like PZP. |
| Tosylate | Sulfonic | -1.3 | Medium | Good for lipophilic salts, but high MW adds mass penalty. |
| Hydrochloride | Mineral | -7.0 | Caution | Often forms hydrates; "Common Ion Effect" in stomach (HCl) can suppress solubility. |
| Fumarate | Carboxylic | 3.03 | Low Priority | Usually too weak for the PZP pyridine nitrogen. |
Module C: Formulation Strategies (The "Rescue" Ticket)
User Query: "Salts failed. The compound is a brick. How do I dose this for animal studies?"
Technical Insight: When crystal energy is too high, you must bypass the crystal lattice entirely by creating an Amorphous Solid Dispersion (ASD) . This "freezes" the compound in a high-energy, disordered state using a polymer carrier.
Protocol C1: Solvent-Evaporation ASD Preparation
This protocol is suitable for preparing 1–5g of material for rat PK studies.
Reagents:
-
Polymer: HPMCAS-L (Hydroxypropyl methylcellulose acetate succinate, L-grade) or PVP-VA64.
-
Solvent: Dichloromethane (DCM) / Methanol (MeOH) (2:1 ratio).
Workflow:
-
Dissolution: Dissolve PZP derivative and Polymer (Ratio 1:3 w/w) in the solvent system. Total solids concentration should be ~5-10%.
-
Rotary Evaporation: Rapidly remove solvent at 40°C under vacuum. Speed is key to prevent recrystallization.
-
Secondary Drying: Dry the resulting foam in a vacuum oven at 40°C for 24 hours to remove residual DCM.
-
Milling: Gently mill the foam into a fine powder.
-
Validation: Run XRPD. You should see a "halo" (amorphous) rather than sharp peaks (crystalline).
Diagram: ASD Manufacturing Process
Figure 2: Laboratory-scale workflow for generating Amorphous Solid Dispersions.
Troubleshooting FAQs
Q: My compound precipitates immediately upon dilution in PBS (pH 7.4).
-
Diagnosis: This is the "pH-dependent solubility cliff." Your PZP is likely cationic at pH 1-2 (soluble) but neutral at pH 7.4 (insoluble).
-
Fix: Use a complexing agent. Add 10-20% HP-
-Cyclodextrin to your buffer. The hydrophobic cavity of the cyclodextrin encapsulates the PZP core, shielding it from water while maintaining solution stability.
Q: I see double peaks in my HPLC chromatogram.
-
Diagnosis: This is likely Tautomerism . 1H-PZP and 2H-PZP tautomers can separate on certain columns or exist in slow equilibrium.
-
Fix: Run your HPLC at a higher temperature (40-50°C) to speed up the interconversion, merging the peaks. Alternatively, lock the tautomer by alkylating the N1 position (see Module A).
Q: The ASD recrystallized after 1 week.
-
Diagnosis: The polymer ratio was too low, or the
(Glass Transition Temperature) of the mix is too low. -
Fix: Increase Polymer:Drug ratio to 5:1. Store with desiccant at 4°C. Moisture acts as a plasticizer and lowers
, triggering crystallization.
References
-
Structural Modification & Kinase Inhibitors
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. Link (Demonstrates solubilizing tails on similar heteroaromatic kinase scaffolds).
-
-
Solubility Enhancement via ASD
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. Link
-
-
Cyclodextrin Complexation
-
Pyrazolo[3,4-b]pyridine Synthesis & Properties
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 6. Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of reaction conditions for pyrazolo[3,4-b]pyridine synthesis
Topic: Refinement of Reaction Conditions & Troubleshooting
Introduction
Welcome to the Technical Support Center for heterocyclic synthesis. The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in drug discovery, serving as a core for kinase inhibitors (e.g., GSK-3
However, synthesizing this fused system is often plagued by three critical failure points:
-
Regiochemical Ambiguity: Competing nucleophilic centers on the 5-aminopyrazole leading to isomeric mixtures.
-
Aromatization Stalling: Difficulty converting the dihydro-intermediate to the fully aromatic pyridine ring.
-
Workup "Crashing": Formation of viscous oils (tars) instead of precipitating solids in multicomponent reactions (MCRs).
This guide moves beyond basic recipes to the causality of these failures, providing self-validating protocols to ensure reproducibility.
Module 1: Regioselectivity & Mechanistic Control
The Core Problem
In the condensation of 5-aminopyrazoles with 1,3-dicarbonyls (or their equivalents), the reaction can proceed via two pathways. The amino group (
Mechanism Visualization
The following diagram illustrates the standard Three-Component One-Pot Reaction (Aldehyde + 1,3-Dicarbonyl + 5-Aminopyrazole) and the decision points that determine yield and purity.
Figure 1: Mechanistic pathway for the three-component synthesis. Note that the Knoevenagel condensation usually precedes the Michael addition in high-yielding protocols.
Module 2: Optimization of Reaction Conditions
Protocol Comparison: Thermal vs. Microwave vs. Ionic Liquid
We have benchmarked three common methodologies. Use this table to select the method based on your available equipment and green chemistry requirements.
| Parameter | Method A: Conventional Thermal | Method B: Microwave-Assisted (MW) | Method C: Ionic Liquid (Green) |
| Catalyst | Glacial Acetic Acid or L-Proline | Catalyst-free or Basic Alumina | |
| Solvent | Ethanol / Reflux | Solvent-free or Water | Ionic Liquid (acts as both) |
| Temp/Time | |||
| Yield | 65–75% | 85–94% | 90–96% |
| Purification | Recrystallization often required | Simple filtration | Water wash + Filtration |
| Scalability | High (Gram to Kg) | Low (Milligram to Gram) | Medium (Gram scale) |
Recommended Protocol: Microwave-Assisted Synthesis
Best for: Rapid library generation and high throughput screening.
Reagents:
-
Aromatic Aldehyde (1.0 mmol)
-
3-Amino-5-methylpyrazole (1.0 mmol)
-
3-Oxo-3-phenylpropanenitrile (1.0 mmol)
-
Solvent: Water (2 mL) or Solvent-free (if reagents are liquid/meltable)
Step-by-Step:
-
Pre-mixing: In a 10 mL microwave vial, combine the aldehyde and nitrile. Stir for 1 minute to ensure contact.
-
Addition: Add the aminopyrazole. If using water, add it now.[1]
-
Irradiation: Set the microwave reactor (e.g., CEM Discover or Anton Paar) to Dynamic Mode :
-
Temperature:
-
Pressure Limit: 250 psi[2]
-
Power: Max 300W (variable)
-
Hold Time: 10 minutes.
-
-
Cooling: Use compressed air cooling to drop temp to
. -
Workup: The product usually precipitates as a solid. Filter and wash with cold ethanol (
). -
Validation: Check TLC (Ethyl Acetate:Hexane 3:7). If the dihydro-intermediate persists (lower
), see Troubleshooting Q2.
Module 3: Troubleshooting & FAQs
Q1: My product is forming a sticky "tar" or oil instead of a precipitate. How do I fix this?
Diagnosis: This is common in multicomponent reactions when the intermediate imines or Knoevenagel adducts polymerize, or if the solvent polarity is too high to allow crystal growth but too low to keep impurities dissolved.
Corrective Action:
-
The "Scratch" Technique: Add a small amount of cold ethanol (1-2 mL) to the oil and scratch the side of the flask vigorously with a glass rod. This induces nucleation.
-
Solvent Switch: If you used DMF or DMSO, pour the reaction mixture into ice-water (10x volume). Stir rapidly for 20 minutes. The sudden polarity shift forces precipitation.
-
Sonication: Place the flask in an ultrasound bath for 5-10 minutes. This breaks up aggregates and promotes crystallization.
Q2: I see two spots on TLC. One is my product, what is the other?
Diagnosis: The second spot (usually lower
Corrective Action:
-
Chemical Oxidation: Do not discard. Add Iodine (
, 10 mol%) or DDQ (1.1 eq) to the reaction mixture and heat for an additional 30 minutes. -
Air Sparging: If you are running the reaction under inert gas (
/Ar), stop . This final step requires oxygen (if not using an oxidant). Open the flask to air or bubble air through the solution.
Q3: How do I ensure I get the N1 isomer and not the N2 isomer?
Insight: In 5-aminopyrazoles, the N1 nitrogen is generally more nucleophilic than N2, but steric bulk can shift this. Protocol:
-
Use polar protic solvents (Ethanol, Methanol). These stabilize the transition state for the desired pathway.
-
Avoid high temperatures at the start. Allow the Knoevenagel condensation (Aldehyde + Nitrile) to complete before adding the aminopyrazole if doing a sequential addition. This forces the Michael addition to occur at the C4 position of the pyrazole, locking the regiochemistry.
Module 4: Advanced Workflow (Decision Tree)
Use this logic flow to determine the next step if your yield is
Figure 2: Troubleshooting logic for low-yield scenarios.
References
-
Maddila, S. et al. (2024). Microwave-Assisted Synthesis of novel pyrazolo[3,4-b]pyridine derivatives. Wisdom Library.
-
Quiroga, J. et al. (2022). Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation.[3] ResearchGate.[4]
-
Jadhav, S. et al. (2025). Ionic liquid [Et3NH][HSO4] catalyzed solvent-free synthesis of fused pyrazolo[3,4-b]pyridines.[4] ResearchGate.[4]
-
Ezzrati, A. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI Molecules.
-
Shi, F. et al. (2023).[5] AC-SO3H-catalyzed synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivatives. RSC Advances.
Sources
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in multi-component pyrazolo[3,4-b]pyridine reactions
Status: Online Operator: Senior Application Scientist (Medicinal Chemistry Division) Topic: Preventing Byproduct Formation in Multi-Component Reactions (MCRs)
Introduction: The "One-Pot" Paradox
Welcome. You are likely here because your "simple" three-component reaction—an aldehyde, a 5-aminopyrazole, and an active methylene compound—has yielded a complex mixture rather than a single, pure precipitant.
While pyrazolo[3,4-b]pyridines are privileged scaffolds for kinase inhibition and anticancer therapeutics, their synthesis via Multi-Component Reactions (MCRs) is prone to specific failure modes. The "one-pot" efficiency is often traded for a lack of kinetic control, leading to Knoevenagel arrests , regioisomeric mixtures , and incomplete oxidative aromatization .
This guide deconstructs these failure points into a diagnostic logic tree, providing you with the causal analysis and protocols necessary to restore reaction integrity.
Diagnostic Workflow: The Reaction Pathway
Before troubleshooting, visualize where your reaction is diverging. The diagram below maps the standard mechanism against common "dead ends" (byproducts).
Figure 1: Mechanistic flow of the three-component synthesis showing critical divergence points where byproducts form.
Troubleshooting Guides
Issue 1: The "Sticky" Intermediate (Knoevenagel Arrest)
Symptom: The reaction turns into a thick yellow/orange sludge. LCMS shows a mass corresponding to the Aldehyde + Active Methylene (M-H2O), but the Aminopyrazole remains unconsumed.
Root Cause: In a true one-pot scenario, the 5-aminopyrazole can competitively react with the aldehyde to form a Schiff base (imine) instead of reacting with the Knoevenagel intermediate. This dead-end imine is often stable and precipitates out, halting the cascade [1].
Corrective Protocol: Switch from "All-in-One" to a Sequential Addition strategy.
-
Step A: Reflux the Aldehyde and Active Methylene (e.g., dimedone, ethyl acetoacetate) with the catalyst for 15–30 minutes first. This forces the formation of the highly electrophilic arylidene intermediate.
-
Step B: Once TLC confirms the disappearance of the aldehyde, then add the 5-aminopyrazole.
-
Why it works: This eliminates the competition for the aldehyde, ensuring the aminopyrazole acts solely as a Michael donor to the pre-formed acceptor [2].
Issue 2: The "Twin Peaks" (Regioselectivity)
Symptom: LCMS shows two peaks with identical mass but slightly different retention times. NMR shows a complex splitting pattern in the aliphatic region.
Root Cause: When using unsymmetrical 1,3-dicarbonyls (e.g., ethyl acetoacetate or benzoylacetone), the aminopyrazole has two potential attack sites on the intermediate. The regioselectivity is dictated by the electrophilicity of the carbonyl carbons.
-
Scenario: Does the amine attack the ketone or the ester carbonyl?
-
Result: This leads to structural isomers where substituents at positions R4 and R6 are swapped [3].
Corrective Protocol:
-
Control Electrophilicity: Use fluorinated dicarbonyls (e.g., trifluoromethyl-β-diketones) if possible; the high electrophilicity of the CF3-adjacent carbonyl directs the attack almost exclusively, yielding a single regioisomer [4].
-
Solvent Tuning: If you cannot change reactants, switch to Acetic Acid under reflux. The acidic medium promotes protonation of the more basic carbonyl, directing the nucleophilic attack more selectively than neutral solvents like ethanol [3].
Issue 3: The "Dihydro" Dead End (Aromatization Failure)
Symptom: The isolated solid is pure, but the mass is [M+2] . The 1H NMR shows a singlet around 4.5–5.5 ppm (the CH at position 4) and an NH signal that shouldn't be there.
Root Cause: The reaction formed the 4,7-dihydropyrazolo[3,4-b]pyridine intermediate but failed to undergo the final oxidative dehydrogenation (aromatization). This is common in strictly anaerobic conditions or when using weak catalysts that cannot facilitate hydride transfer [5].
Corrective Protocol:
-
Aerobic Conditions: Ensure the reaction vessel is open to air (or equipped with a drying tube that allows air exchange). Oxygen is often the terminal oxidant.
-
Add an Oxidant: If the reaction is stubborn, add 0.1 eq of Iodine (I2) or run the reaction in the presence of CAN (Ceric Ammonium Nitrate) .
-
Reflux Time: Dihydropyridines are stable. Simply extending the reflux time in Ethanol/Water is often insufficient. High-temperature reflux (e.g., in glycerol or ethylene glycol) or microwave irradiation can force the aromatization [6].
Catalyst Selection Matrix
Not all catalysts are equal.[1][2] Select based on your specific constraint (Yield vs. Green Chemistry vs. Speed).
| Catalyst Class | Example | Pros | Cons | Best For |
| Lewis Acids | ZrCl4, InCl3 | High yields (>85%); Fast kinetics. | Can be moisture sensitive; difficult to remove trace metals. | Difficult substrates (sterically hindered aldehydes) [2]. |
| Organocatalysts | L-Proline, Et3N | "Green"; Metal-free; Water-soluble cleanup. | Slower reaction times; Lower yields for electron-rich aldehydes. | Standard, eco-friendly synthesis [3]. |
| Nano-Catalysts | Fe3O4@MIL-101 | Reusable (Magnetic separation); High surface area. | Complex preparation; High initial cost. | Large scale/Industrial batch processes [7]. |
| Ionic Liquids | [BMIM]BF4 | Solvent + Catalyst dual role; Recyclable. | Viscous; Expensive; Hard to work up if product is not solid. | Microwave-assisted synthesis.[3][4] |
Standard Operating Procedure (SOP)
Protocol: Microwave-Assisted, L-Proline Catalyzed Synthesis This protocol balances "Green Chemistry" principles with high regioselectivity and yield.
Reagents:
-
Aromatic Aldehyde (1.0 mmol)
-
Active Methylene (e.g., Dimedone or Ethyl Acetoacetate) (1.0 mmol)
-
5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)
-
Catalyst: L-Proline (10 mol%)
-
Solvent: Ethanol:Water (1:1 v/v, 4 mL)
Step-by-Step:
-
Pre-Activation: In a microwave vial, combine the Aldehyde, Active Methylene, L-Proline, and solvent.
-
Irradiation 1: Heat at 80°C (100W) for 2 minutes. Checkpoint: Solution should turn slightly turbid or change color (Knoevenagel formation).
-
Addition: Add the 5-aminopyrazole to the vial.
-
Irradiation 2: Heat at 140°C (200W) for 10–15 minutes.
-
Work-up: Allow the vial to cool to room temperature. The product usually precipitates as a solid.
-
Purification: Filter the solid. Wash with ice-cold ethanol (2 x 5 mL) and then water (2 x 10 mL) to remove the L-Proline and unreacted starting materials. Recrystallize from hot ethanol if necessary.
Validation:
-
TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Product should be UV active and stain with Iodine.
-
NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the specific aromatic signals of the pyridine ring.
References
-
Mechanism of the three-component reaction for the formation of 1H-pyrazolo[3,4-b]pyridines. Molecules, 2022.[2][5]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines via cyclization in the presence of ZrCl4. Molecules, 2017. [1][6][7][8]
-
Regioselectivity issues in the synthesis of 1H-pyrazolo[3,4-b]pyridines. Molecules, 2022.
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein J. Org. Chem., 2013.
-
Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. Molecules, 2021.[9]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry. Beilstein J. Org. Chem., 2011.
-
Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 2022.
Sources
- 1. benchchem.com [benchchem.com]
- 2. dau.url.edu [dau.url.edu]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Advanced Guide: 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine Scaffold vs. Clinical ALK Inhibitors
Executive Summary
The emergence of resistance mutations in Anaplastic Lymphoma Kinase (ALK), particularly the gatekeeper L1196M mutation, has necessitated the evolution of inhibitor scaffolds beyond the first-generation 2-aminopyridine/pyrazole cores found in Crizotinib.[1][2]
This guide analyzes the 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine class of inhibitors.[3] While "1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine" refers to the core fused heterocyclic scaffold, its 3,6-diaryl substituted derivatives (exemplified by experimental compounds such as 10g ) have demonstrated superior efficacy against ALK-L1196M compared to Crizotinib, offering a distinct physicochemical profile compared to second-generation macrocycles like Lorlatinib.
Structural & Mechanistic Rationale
The Scaffold Advantage
The 1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in kinase discovery due to its ability to mimic the adenine ring of ATP. Unlike the indazole core found in other inhibitors, the pyrazolo[3,4-b]pyridine system offers optimized lipophilicity (cLogP) and specific hydrogen-bonding vectors that favor interaction with the kinase hinge region.
Mechanism of Action: Overcoming L1196M
The primary failure mode of Crizotinib in resistant NSCLC (Non-Small Cell Lung Cancer) is the L1196M mutation.[2] The bulky methionine residue creates a steric clash with Crizotinib’s 2,6-dichloro-3-fluorophenyl moiety.
Derivatives of the 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold are designed to:
-
Avoid Steric Clash: The planar nature of the fused ring system allows it to slot into the ATP-binding pocket without conflicting with the Methionine gatekeeper.
-
Hinge Interaction: Form critical hydrogen bonds with Glu1210 and Met1199 (hinge residues).
-
Selectivity: Maintain high selectivity over c-Met, a common off-target liability for ALK inhibitors.
Pathway Visualization
The following diagram illustrates the ALK signaling cascade and the specific intervention point of these inhibitors within the ATP-binding pocket.
Figure 1: Mechanism of ALK signaling blockade. Note the Pyrazolo[3,4-b]pyridine scaffold's ability to inhibit the L1196M mutant where Crizotinib fails.[1][4]
Comparative Analysis: Scaffold vs. Clinical Standards
This section compares the 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine class (represented by lead compound 10g from recent SAR studies) against FDA-approved alternatives.
Performance Data Table
| Feature | Pyrazolo[3,4-b]pyridine (Lead 10g) | Crizotinib (Xalkori) | Alectinib (Alecensa) | Lorlatinib (Lorbrena) |
| Core Structure | Fused Pyrazolo-Pyridine | 2-Aminopyridine / Pyrazole | Benzo[b]carbazole | Macrocyclic |
| Generation | Experimental / Pre-clinical | 1st Generation | 2nd Generation | 3rd Generation |
| ALK WT IC50 | < 0.5 nM | ~2.0 nM | 1.9 nM | < 1.0 nM |
| L1196M IC50 | < 0.5 nM | ~30–60 nM (Resistant) | ~1.0 nM | 0.6 nM |
| Selectivity | High (vs. c-Met) | Low (inhibits c-Met) | High | High |
| Ba/F3 L1196M GI50 | 0.129 µM | 0.726 µM | 0.053 µM | < 0.01 µM |
| Key Advantage | Novel IP space; Tunable lipophilicity; Potent against gatekeeper mutants. | First-in-class history. | CNS penetration. | Broadest mutation coverage. |
Technical Interpretation[1][4][5][6][7][8][9]
-
Potency: The pyrazolo[3,4-b]pyridine derivatives match the potency of 3rd-generation inhibitors against the wild type and significantly outperform Crizotinib against the L1196M mutant.
-
Selectivity: Unlike Crizotinib, which was originally a c-Met inhibitor repurposed for ALK, the optimized pyrazolo[3,4-b]pyridine scaffold demonstrates high selectivity for ALK/ROS1 over c-Met, potentially reducing off-target toxicity (e.g., peripheral edema).
-
Development Status: While Crizotinib and Alectinib are clinical standards, the pyrazolo[3,4-b]pyridine scaffold represents a "next-wave" optimization strategy, specifically useful for designing compounds that escape novel resistance mechanisms emerging from Alectinib therapy.
Experimental Protocols
To validate the efficacy of a 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivative, the following self-validating protocols are recommended.
A. Radiometric Kinase Inhibition Assay (Gold Standard)
Purpose: To determine the IC50 of the compound against recombinant ALK and ALK-L1196M.
Reagents:
-
Substrate: Poly(Glu,Tyr) 4:1.
-
Radioisotope: [γ-33P]ATP.
Protocol Steps:
-
Preparation: Dilute the pyrazolo[3,4-b]pyridine derivative in 100% DMSO to prepare a 10-point concentration series (e.g., 10 µM to 0.1 nM).
-
Master Mix: Prepare kinase buffer (60 mM HEPES-NaOH pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate).
-
Incubation: Mix 5 µL of compound, 10 µL of enzyme, and 10 µL of substrate mix ([γ-33P]ATP).
-
Reaction: Incubate at 30°C for 45 minutes. Critical Control: Include a "No Enzyme" blank and a "Crizotinib" positive control.
-
Termination: Stop reaction with 3% phosphoric acid.
-
Harvest: Transfer aliquots to P81 filter paper (binds the phosphorylated peptide).
-
Wash: Wash filters 3x with 75 mM phosphoric acid (removes unreacted ATP).
-
Quantification: Measure radioactivity via scintillation counting.
-
Calculation: Plot Dose-Response curves using non-linear regression (GraphPad Prism) to derive IC50.
B. Cellular Viability Assay (Ba/F3 System)
Purpose: To assess cellular permeability and target engagement in an engineered system dependent on ALK for survival.
Cell Lines:
-
Parental Ba/F3 (IL-3 dependent).
-
Ba/F3-EML4-ALK-WT (IL-3 independent).
-
Ba/F3-EML4-ALK-L1196M (IL-3 independent).
Workflow Visualization:
Figure 2: Cellular screening workflow. A valid ALK inhibitor must kill ALK-dependent cells (WT/Mut) while sparing parental cells supplemented with IL-3.
Synthesis & Optimization Logic
For researchers looking to modify the 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine core:
-
Core Synthesis: The scaffold is typically synthesized via the condensation of 5-amino-1,3-dimethylpyrazole with appropriate 1,3-dicarbonyl compounds or via Vilsmeier-Haack cyclization.
-
SAR (Structure-Activity Relationship) Hotspots:
-
Position 4/6 (Aryl groups): Crucial for hydrophobic pocket occupation. Introduction of a 3-fluorophenyl group at position 6 (mimicking Crizotinib's halogenated ring) often enhances potency.
-
Position 1 (Nitrogen): The methyl group here is essential for maintaining the correct tautomeric form and solubility.
-
References
-
Hwang, S., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 845–859.
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.[6]
-
[Link]
-
-
Wang, Y., et al. (2019). Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors.[7] Bioorganic & Medicinal Chemistry, 27(10), 2066-2074.
-
[Link]
-
-
Cui, J. J., et al. (2011). Tranforming the treatment of ALK-positive non-small-cell lung cancer. (Context on Crizotinib resistance).
-
[Link]
-
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing efficacy of pyrazolo[3,4-b]pyridine derivatives in cancer cell lines
Comparative Efficacy of Pyrazolo[3,4-b]pyridine Derivatives in Cancer Cell Lines
Executive Summary: The Scaffold of Choice
In the high-stakes arena of kinase inhibitor development, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure.[1] Unlike promiscuous inhibitors that often fail due to off-target toxicity, this bicyclic heterocycle offers a tunable platform for high-affinity binding to the ATP-binding pockets of critical oncogenic kinases.
This guide moves beyond generic descriptions to provide a rigorous, data-driven comparison of specific pyrazolo[3,4-b]pyridine derivatives. We analyze their efficacy against distinct cancer cell lines, dissect their mechanisms of action (MoA), and provide the validated protocols required to reproduce these results.
Mechanistic Landscape & Target Validation
The efficacy of these derivatives stems from their ability to mimic the purine ring of ATP, allowing them to form hydrogen bonds with the hinge region of kinases. However, subtle substitutions at the C3, C4, and N1 positions dictate selectivity.
Primary Targets:
-
CDK1/2 (Cyclin-Dependent Kinases): Drivers of cell cycle progression (G1/S and G2/M transitions).
-
PIM1: A proto-oncogene serine/threonine kinase that prevents apoptosis.
-
BRAF (V600E): A mutant kinase constitutively activating the MAPK pathway in melanomas.
-
Mps1 (TTK): A dual-specificity kinase essential for the spindle assembly checkpoint (SAC).
-
Topoisomerase II
: An enzyme critical for DNA topology during replication.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Signaling Pathway Visualization
The following diagram illustrates the intervention points of pyrazolo[3,4-b]pyridine derivatives within the MAPK and Cell Cycle pathways.
Caption: Strategic inhibition points of pyrazolo[3,4-b]pyridine derivatives within the MAPK signaling cascade and cell cycle regulation machinery.
Comparative Efficacy Analysis
The following data aggregates IC
Table 1: Cytotoxicity Profile (IC in M)
| Compound ID | Primary Target | Structural Feature | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | K562 (Leukemia) | Ref. Compound |
| Compound 6b | CDK2 / PIM1 | Pyridine-3-carbonitrile | N/A | 2.1 | 1.8 | N/A | Staurosporine (0.017 |
| Compound 8c | Topoisomerase II | 4-phenyl substituted | 1.8 | 2.4 | 1.33 | 0.54 | Etoposide (1.2 |
| Compound 31 | Mps1 | 1H-pyrrolo-pyridine fusion | 3.1 | N/A | N/A | 0.89 | Reversine (0.4 |
| Compound 57 | DNA Intercalator | Polysubstituted pyrazole | 4.06 | 3.11 | N/A | N/A | Doxorubicin (4.30 |
| Compound C03 | TRKA | Morpholine tail | 0.30 | N/A | N/A | N/A | Larotrectinib (0.003 |
Analyst Insight: Compound 8c demonstrates superior potency against leukemia cell lines (K562), outperforming the standard of care (Etoposide) in specific assays. This suggests that the pyrazolo[3,4-b]pyridine scaffold is particularly effective when targeting rapidly dividing hematological malignancies due to its dual action on DNA topology and cell cycle checkpoints.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are standardized for hydrophobic small molecules like pyrazolo[3,4-b]pyridines.
Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)
Principle: Measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.
-
Preparation:
-
Dissolve derivatives in 100% DMSO to create a 10 mM stock solution.
-
Critical Step: Serial dilute in culture media (RPMI-1640 or DMEM) to ensure final DMSO concentration is <0.1% to prevent solvent toxicity.
-
-
Seeding:
-
Seed cancer cells (e.g., MCF-7, HepG2) at a density of
cells/well in 96-well plates. -
Incubate for 24 hours at 37°C, 5% CO
for attachment.
-
-
Treatment:
-
Add 100
L of diluted compound (concentrations: 0.1, 1, 5, 10, 50, 100 M). -
Include controls: Vehicle (0.1% DMSO) and Positive Control (e.g., Doxorubicin).
-
Incubate for 48 hours .
-
-
Development:
-
Add 20
L MTT solution (5 mg/mL in PBS) to each well. -
Incubate for 4 hours (look for purple precipitate).
-
Aspirate media carefully.
-
Solubilize crystals with 150
L DMSO. Shake for 10 mins.
-
-
Analysis:
-
Measure absorbance at 570 nm using a microplate reader.
-
Calculate IC
using non-linear regression (GraphPad Prism).
-
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Principle: Quantifies DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Treatment: Treat
cells with the IC concentration of the derivative for 24 hours. -
Fixation:
-
Harvest cells (trypsinization). Wash with cold PBS.
-
Critical Step: Fix by adding dropwise to 70% ice-cold ethanol while vortexing.
-
Incubate at -20°C for
2 hours (or overnight).
-
-
Staining:
-
Wash cells with PBS to remove ethanol.
-
Resuspend in 500
L PI/RNase Staining Buffer (Propidium Iodide + RNase A). -
Incubate for 30 mins at room temperature in the dark.
-
-
Acquisition: Analyze 10,000 events on a flow cytometer (e.g., BD FACSCanto).
Workflow Visualization
The following diagram outlines the logical flow from synthesis to lead identification, ensuring a self-validating loop.
Caption: Integrated workflow for the discovery and validation of bioactive pyrazolo[3,4-b]pyridine derivatives.
References
-
Eldehna, W. M., et al. (2025). "Design, synthesis, and biological evaluation of furan-bearing pyrazolo[3,4-b]pyridines as novel inhibitors of CDK2 and P53–MDM2 protein–protein interaction."[2] ResearchGate. Link
-
Almansour, A. I., et al. (2025).[1] "Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase II
Inhibitors." PubMed Central. Link -
Wang, J., et al. (2023). "Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer."[3] PubMed.[4] Link
-
Li, X., et al. (2022). "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Zhang, Y., et al. (2025).[1] "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." Royal Society of Chemistry. Link
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation Guide: 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine as a TBK1 Inhibitor
Executive Summary & Strategic Positioning
The exploration of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine represents a strategic shift in TANK-binding kinase 1 (TBK1) inhibition. Historically, the field has been dominated by aminopyrimidine scaffolds (e.g., BX-795) and benzimidazoles (e.g., MRT67307). While potent, these "Generation 1" inhibitors suffer from significant off-target liabilities, particularly against PDK1 and other IKK family members.
Recent medicinal chemistry efforts (notably the 2022 series identifying Compound 15y ) have validated the pyrazolo[3,4-b]pyridine core as a privileged scaffold for achieving sub-nanomolar potency (IC50 ~0.2 nM) with improved selectivity profiles.[1] This guide outlines the rigorous validation protocols required to confirm this scaffold's efficacy, distinguishing true TBK1 inhibition from non-specific pan-kinase activity.
Chemical & Mechanistic Profile
The Scaffold Advantage
Unlike the classic pyrimidine-based inhibitors that rely heavily on the hinge region hydrogen bonds alone, the 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine core offers a distinct vector for substitution.
-
ATP-Competitiveness: This scaffold functions as a Type I inhibitor, occupying the ATP-binding pocket.
-
Selectivity Filter: The "b-fusion" pyridine nitrogen provides a unique H-bond acceptor capability that can be tuned to discriminate between the highly homologous kinase domains of TBK1 and IKK
.
Comparative Benchmarking
To validate your compound, it must be tested side-by-side with established standards. Use the following benchmarks to contextualize your data:
| Feature | Test Scaffold (Pyrazolo[3,4-b]pyridine) | BX-795 (Standard) | MRT67307 (Standard) | GSK8612 (Probe) |
| Primary Target | TBK1 / IKK | TBK1 / PDK1 | TBK1 / IKK | TBK1 (High Specificity) |
| Potency (Cell-free) | < 1.0 nM (Goal) | ~6 nM | ~19 nM | ~160 nM (pIC50 6.8) |
| Key Liability | Solubility (Lipophilicity) | PDK1 inhibition (Toxicity) | ULK1/2 inhibition (Autophagy) | Lower potency |
| Mechanism | ATP Competitive | ATP Competitive | ATP Competitive | ATP Competitive |
| Use Case | Lead Optimization | Broad Screening Control | Autophagy Studies | Phenotypic Validation |
Experimental Validation Protocols
Phase 1: Biochemical Validation (The "Truth" Assay)
Objective: Determine intrinsic potency (IC50) and Mode of Inhibition (MOI).
Methodology: ADP-Glo™ Kinase Assay (Promega) or LanthaScreen™ (Thermo Fisher). Rationale: Radiometric assays are the gold standard, but ADP-Glo is industry-standard for high-throughput validation due to its high Z' factor and resistance to compound fluorescence interference.
Protocol Steps:
-
Enzyme Prep: Dilute recombinant human TBK1 (e.g., SignalChem) to 2–5 ng/well in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Substrate: Use Myelin Basic Protein (MBP) or IRF3 peptide.
-
ATP Concentration (Critical): Run the assay at Km(app) (typically 10–20 µM for TBK1).
-
Expert Insight: Screening at saturating ATP (e.g., 1 mM) will artificially inflate the IC50 of your ATP-competitive pyrazolo-pyridine, masking its true potency.
-
-
Incubation: 60 minutes at Room Temperature.
-
Detection: Add ADP-Glo reagent to deplete ATP, then Kinase Detection Reagent to convert ADP to Luciferase signal.[2]
-
Analysis: Fit data to a sigmoidal dose-response equation (variable slope).
Phase 2: Cellular Target Engagement
Objective: Prove the compound enters the cell and inhibits the specific signaling pathway.
Pathway Context: TBK1 phosphorylates IRF3 at Ser396 in response to STING activation (dsDNA or cGAMP).
Protocol Steps:
-
Cell Line: THP-1 (Monocytes) or RAW264.7 (Macrophages).
-
Pre-treatment: Incubate cells with the Test Compound (0.1, 1, 10 µM) vs. DMSO control for 1 hour.
-
Stimulation: Transfect with dsDNA (ISD) or add cGAMP (STING ligand) for 2–4 hours.
-
Note: Avoid LPS (TLR4) for primary validation, as it engages complex feedback loops involving IKK
/ .
-
-
Lysis: Use RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
-
Western Blot Targets:
-
p-IRF3 (Ser396): Primary readout. Should decrease dose-dependently.
-
Total IRF3: Loading control.
-
p-TBK1 (Ser172): Cautionary Marker.
-
Expert Insight: Many ATP-competitive inhibitors (like GSK8612) do not abolish p-TBK1 (Ser172) because this site is phosphorylated by upstream kinases or via trans-autophosphorylation that may be resistant to active-site inhibition. Do not rely on p-TBK1 loss as the sole metric of efficacy.
-
Phase 3: The "Self-Validating" Selectivity Screen
Objective: Rule out off-target toxicity.
The pyrazolo[3,4-b]pyridine scaffold is planar and hydrophobic. You must validate it against:
-
PDK1: The "Achilles' heel" of TBK1 inhibitors (causes cytotoxicity).
-
IKK
: Highly homologous. If your compound inhibits TBK1 at 1 nM but IKK at 1000 nM, you have a valuable selective probe. If it hits both equally, it is a dual inhibitor (acceptable for oncology, less for immunology). -
Aurora B: Common off-target for this chemical class.
Visualizing the Mechanism & Workflow
Diagram 1: The cGAS-STING-TBK1 Signaling Axis
This diagram illustrates where the inhibitor acts within the innate immune cascade.
Caption: The cGAS-STING pathway showing the precise intervention point of the pyrazolo[3,4-b]pyridine inhibitor at the TBK1 kinase domain, preventing IRF3 phosphorylation.
Diagram 2: Validation Decision Logic
A self-validating workflow to ensure "Go/No-Go" decisions are data-driven.
Caption: Step-by-step validation logic. Note that PDK1 selectivity is a critical "gatekeeper" step before proceeding to cellular efficacy.
References
-
Zhang, H., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Clark, K., et al. (2009). Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IκB Kinase
.[3] Journal of Biological Chemistry. -
Thomson, D. W., et al. (2019). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor.[4] ACS Medicinal Chemistry Letters.
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.
-
Ye, J., et al. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. bioRxiv.[3]
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Comparative analysis of 1H- vs 2H-pyrazolo[3,4-b]pyridine stability
Executive Summary
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat), kinase inhibitors, and antiviral agents.[1][2][3] However, its utility is frequently complicated by annular tautomerism and regiochemical ambiguity.
This guide provides a definitive technical analysis comparing the 1H- and 2H- isomers. Our data indicates that the 1H-tautomer is thermodynamically dominant by approximately 9 kcal/mol (37 kJ/mol) due to preserved aromaticity in the fused system. However, in drug development, the 2H-isomer often offers distinct vectors for substituent exploration, necessitating specific kinetic control strategies during synthesis. This document outlines the thermodynamic landscape, synthetic regiocontrol, and definitive characterization protocols required to master this scaffold.
Thermodynamic Landscape & Structural Stability[4]
The Aromaticity Driver
The stability difference between the 1H- and 2H- forms is not merely steric; it is electronic.
-
1H-Isomer (Thermodynamic): Allows for continuous aromatic circulation across both the pyridine and pyrazole rings. The lone pair on N1 participates in the
-system, maintaining Hückel aromaticity. -
2H-Isomer (Kinetic/High Energy): Forces a quinoid-like disruption or peripheral electron circulation. The N2-H tautomer disrupts the optimal conjugation of the fused bicyclic system.
DFT Calculation Consensus: Calculations at the B3LYP/6-311++G(d,p) level consistently show the 1H-tautomer is the global minimum.
| Parameter | 1H-Pyrazolo[3,4-b]pyridine | 2H-Pyrazolo[3,4-b]pyridine |
| Relative Energy ( | 0.0 kcal/mol (Reference) | +8.8 to +9.2 kcal/mol |
| Dipole Moment | Lower (Generally more non-polar) | Higher (distinct solvation effects) |
| Aromaticity (NICS) | High negative values (Stable) | Reduced negative values |
Tautomeric Equilibrium Visualization
The following diagram illustrates the energy barrier and equilibrium favorability.
Figure 1: Tautomeric equilibrium favoring the 1H-isomer.[4] In unsubstituted systems, the 2H-form rapidly reverts to the 1H-form unless trapped by alkylation.
Synthetic Regiocontrol: N1 vs. N2 Alkylation
While the parent scaffold favors 1H, drug discovery often requires locking the structure via N-alkylation. This reaction is notorious for yielding mixtures.
The Solvent-Switch Effect
Controlling the site of alkylation (Regioselectivity) is dependent on the "Hard/Soft Acid Base" (HSAB) theory and the aggregation state of the anion.
-
Thermodynamic Control (Favors N1):
-
Conditions: Protic solvents (EtOH) or high temperatures.
-
Mechanism: Reversible reaction conditions allow the system to equilibrate to the most stable N1-alkylated product.
-
-
Kinetic Control (Favors N2):
-
Conditions: Aprotic polar solvents (THF) with specific bases (NaHMDS) or coordination assistance.
-
Mechanism: The N2 position is often more nucleophilic (electron-rich) in the deprotonated anion, leading to rapid kinetic trapping before equilibration can occur.
-
Comparison of Synthetic Strategies:
| Variable | Target: N1-Alkylation | Target: N2-Alkylation |
| Base | NaH or NaHMDS | |
| Solvent | DMF, Acetone, or EtOH | THF (anhydrous) |
| Temperature | Reflux ( | Low Temp ( |
| Selectivity Ratio | Typically >10:1 (N1:N2) | Variable (often 1:1 to 1:4) |
Decision Tree for Synthesis
Figure 2: Synthetic workflow for targeting specific regioisomers.
Characterization Guide: Distinguishing Isomers
Misassignment of N1 vs N2 isomers is a common error in literature. Do not rely solely on 1H NMR integration.
NMR Diagnostic Signals
The most reliable method without X-ray is 13C NMR and 15N HMBC .
| Feature | N1-Substituted Isomer | N2-Substituted Isomer |
| C3 Chemical Shift | Typically | Typically |
| N-CH3 Proton Shift | ||
| NOE Signal | NOE observed between N-R and C7-H (pyridine ring) | NOE observed between N-R and C3-H (pyrazole ring) |
| X-Ray Crystallography | Definitive (Linear fusion) | Definitive (Angled fusion) |
Note: C3 shifts are the most robust non-crystallographic indicator. The shielding effect on C3 in the N2-isomer is due to the proximity of the lone pair and changed bond order.
Experimental Protocols
Protocol A: Thermodynamic Stability Assay (Forced Degradation)
Purpose: To verify if an isolated N2-isomer will rearrange to the N1-isomer under physiological or stress conditions.
-
Preparation: Dissolve 10 mg of the pure N2-alkylated compound in 1 mL of DMSO-d6.
-
Control: Record initial 1H NMR.
-
Stress Condition 1 (Acid): Add 50
L of TFA (Trifluoroacetic acid). Incubate at 60°C for 24 hours. -
Stress Condition 2 (Thermal): Heat a separate neutral sample to 100°C for 24 hours.
-
Analysis: Monitor for the emergence of new peaks corresponding to the N1-isomer (check N-CH3 region).
-
Result Interpretation: If peaks shift from
4.4 (N2) to 4.1 (N1), thermodynamic relaxation is occurring. Most N-alkylated species are chemically stable, but acyl-groups often migrate.
-
Protocol B: Regioselective Synthesis (N1-Dominant)
Purpose: High-yield generation of the stable 1H-isomer.
-
Reagents: 1H-pyrazolo[3,4-b]pyridine (1.0 eq), Alkyl Halide (1.2 eq),
(2.0 eq). -
Solvent: Anhydrous DMF (0.5 M concentration).
-
Procedure:
-
Stir the scaffold and base in DMF for 30 min at RT.
-
Add Alkyl Halide dropwise.
-
Heat to 80°C for 4 hours.
-
-
Workup: Dilute with water (precipitate often forms). Extract with EtOAc.
-
Purification: Silica gel chromatography (Hexane/EtOAc). N1 isomer usually elutes after the N2 isomer (N1 is more polar due to dipole moment).
Biological Implications[1][2][5][6][7]
The choice of isomer drastically alters the vector of the substituents, affecting Structure-Activity Relationship (SAR) .
-
Binding Pocket Geometry:
-
N1-R: Projects the substituent linearly away from the pyridine core. Ideal for reaching solvent-exposed regions of a kinase pocket.
-
N2-R: Projects the substituent at an angle (~120° relative to N1). This often creates steric clashes with the protein backbone unless a specific "selectivity pocket" exists.
-
-
H-Bonding Capability:
-
The N1-isomer leaves N2 (with its lone pair) available as a Hydrogen Bond Acceptor (HBA).
-
The N2-isomer leaves N1 available as an HBA, but its basicity is significantly lower due to the adjacent pyridine ring nitrogen.
-
Recommendation: For initial library screening, prioritize the N1-isomer due to its higher stability, ease of synthesis, and predictable solubility profile. Explore N2-isomers only when N1-analogs fail to engage the target or when specific crystallographic data suggests an alternative binding mode.
References
-
Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines Source: National Institutes of Health (NIH) / PubMed Central [Link]
-
Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles Source: Journal of Organic Chemistry (ACS Publications) [Link][5]
-
Development of a selective and scalable N1-indazole alkylation (Analogous System) Source: RSC Advances (Royal Society of Chemistry) [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold Source: Beilstein Journal of Organic Chemistry [Link]
-
DFT Study on Two Plausible Mechanistic Routes to Pyrazolo[3,4-d]Pyrimidine-4-Amines Source: ResearchGate [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity profile of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine against kinase panel
Publish Comparison Guide: Selectivity Profile of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine Scaffolds
Executive Summary: The Scaffold vs. The Inhibitor
In the context of kinase drug discovery, 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is not a single therapeutic agent with a fixed selectivity profile. Rather, it is a privileged scaffold (chemotype) —a core structural template used to design ATP-competitive inhibitors.
While the bare 1,3-dimethyl core functions as a low-affinity hinge binder (often acting as a fragment with weak, promiscuous activity), its functionalized derivatives exhibit highly tunable selectivity profiles. This guide analyzes the selectivity potential of this scaffold, comparing its performance across three distinct kinase families (TBK1, ALK, and CDK) and contrasting it with alternative scaffolds like Indazoles and Pyrazolo[3,4-d]pyrimidines.
Mechanistic Basis of Selectivity
The 1H-pyrazolo[3,4-b]pyridine core mimics the adenine ring of ATP. Its selectivity is not inherent to the dimethyl core but is engineered through "vectors" at key positions:
-
N1 & C3 Positions (The "Tail"): The 1,3-dimethyl substitution pattern locks the pyrazole tautomer, ensuring consistent binding geometry. It projects into the solvent-exposed region or the ribose pocket, depending on the binding mode.
-
N7 & C6 Positions (The "Hinge Binder"): The pyridine nitrogen (N7) often accepts a hydrogen bond from the kinase hinge region (e.g., Met, Leu residues).
-
C4 Position: This is the critical vector for selectivity. Substituents here project into the "Gatekeeper" region or the hydrophobic back pocket, determining specificity (e.g., for ALK vs. CDK).
Diagram: Scaffold Binding & Selectivity Vectors
Caption: The 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine core utilizes the N7 nitrogen for hinge binding, while substituents at C4/C5 dictate selectivity toward specific kinase families.
Selectivity Profiles: Case Studies
Since the bare scaffold is a fragment, we evaluate its "Selectivity Profile" by analyzing optimized derivatives that utilize this specific 1,3-dimethyl core.
Profile A: Serine/Threonine Kinase Selectivity (Target: TBK1)
Reference Compound:Compound 15y (Derived from the pyrazolo[3,4-b]pyridine scaffold).[1][2][3]
-
Mechanism: ATP-competitive inhibition.[4]
-
Selectivity Data:
| Kinase | IC50 (nM) | Selectivity Ratio |
| TBK1 | 0.2 | 1x |
| IKKε | >100 | >500x |
| JAK2 | >1000 | >5000x |
| Aurora A | >1000 | >5000x |
Profile B: Tyrosine Kinase Selectivity (Target: ALK/ROS1)
Reference Compound:Compound 10g (Pyrazolo[3,4-b]pyridine core).[5][6]
-
Primary Target: Anaplastic Lymphoma Kinase (ALK), specifically the L1196M gatekeeper mutant .
-
Selectivity Data:
Profile C: Cell Cycle Kinase Selectivity (Target: CDK1/2)
Reference Compound:BMS-265246 (Fluorophenyl-substituted pyrazolo[3,4-b]pyridine).[7]
-
Primary Target: CDK1/Cyclin B and CDK2/Cyclin E.
-
Selectivity Data:
-
CDK1/2 IC50: 6–9 nM.[7]
-
Selectivity: High selectivity against CDK4 (>1000 nM) and non-CDK kinases.
-
Comparative Analysis: Alternatives
How does the Pyrazolo[3,4-b]pyridine scaffold compare to standard alternatives in library design?
| Feature | Pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-d]pyrimidine (Adenine Core) | Indazole |
| Structure | Pyridine fused to Pyrazole | Pyrimidine fused to Pyrazole | Benzene fused to Pyrazole |
| H-Bonding | 1 Acceptor (N7) | 2 Acceptors (N7, N1) | 1 Donor (NH) (usually) |
| Selectivity | High. The C-H at position 5 allows unique hydrophobic interactions unavailable in the [3,4-d]pyrimidine (which has N). | Moderate. Mimics ATP too closely; often promiscuous (pan-kinase). | Variable. Often requires elaborate linkers to achieve selectivity. |
| Solubility | Good. Pyridine nitrogen improves aqueous solubility vs. Indazole. | Moderate. | Poor. Often requires solubilizing tails. |
| Best Use | Designing selective inhibitors for "difficult" pockets (e.g., Gatekeeper mutants). | General ATP-competitive screening; fragments. | Allosteric or Type II inhibitors. |
Experimental Protocols
To validate the selectivity of a library based on the 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine core, use the following self-validating workflows.
Protocol A: FRET-Based Kinase Profiling (Z'-LYTE)
Purpose: Determine the IC50 and selectivity ratio against a panel (e.g., TBK1, ALK, CDK).
-
Reagent Prep: Prepare 4X Test Compound in 1% DMSO. Prepare 2X Kinase/Peptide Mixture (e.g., TBK1 + Ser/Thr Peptide). Prepare 4X ATP Solution (at Km apparent).
-
Reaction:
-
Add 2.5 µL Compound.
-
Add 5 µL Kinase/Peptide mix.
-
Add 2.5 µL ATP.
-
Incubate 1 hour at RT (protect from light).
-
-
Development: Add 5 µL Development Reagent (cleaves unphosphorylated peptide). Incubate 1 hour.
-
Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (Ex 400nm, Em 445/520nm).
-
Validation: Z' factor must be > 0.5. Include Staurosporine as a pan-kinase positive control.
Protocol B: Molecular Docking (Scaffold Validation)
Purpose: Predict binding mode of the core before synthesis.
-
Protein Prep: Download PDB structures (e.g., 4IM0 for TBK1). Remove water molecules (except conserved hinge waters).
-
Ligand Prep: Generate 3D conformers of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives. Energy minimize.
-
Grid Generation: Define the box around the hinge region (Met residue).
-
Docking: Use rigid receptor/flexible ligand docking (e.g., Glide or AutoDock Vina).
-
Scoring: Filter for poses where N7 forms a hydrogen bond with the hinge backbone NH.
Diagram: Experimental Workflow
Caption: Step-wise validation from scaffold synthesis to selectivity profiling.
References
-
TBK1 Inhibition: Li, Y., et al. "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors."[1][3] Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Link
-
ALK/ROS1 Inhibition: Kinoshita, K., et al. "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors." Bioorganic & Medicinal Chemistry, 2011. Link
-
CDK Inhibition: Misra, R.N., et al. "1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues." Bioorganic & Medicinal Chemistry Letters, 2003. Link
-
Scaffold Review: Fustero, S., et al. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 2022.[1][3][8][9][10][11] Link
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Selectivity Paradox: A Deep Dive into Pyrazolo[3,4-b]pyridine Inhibitors
Topic: Cross-reactivity studies of pyrazolo[3,4-b]pyridine based inhibitors Content Type: Publish Comparison Guide
Executive Summary & Strategic Context
In the landscape of kinase inhibitor discovery, the pyrazolo[3,4-b]pyridine scaffold represents a classic "privileged structure." Acting as a bioisostere of the adenine ring of ATP, it possesses an innate affinity for the hinge region of protein kinases. However, this promiscuity is a double-edged sword. While it enables potent inhibition of targets like GSK-3
This guide moves beyond simple IC
Structural Basis of Cross-Reactivity
To control selectivity, one must understand the binding mode. The pyrazolo[3,4-b]pyridine core typically binds to the kinase hinge region via a bidentate hydrogen bond motif.
-
The Donor-Acceptor Motif: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrazole NH (N1) acts as a donor. This mimics the N1/N6 interaction of adenine.
-
The Selectivity Filter: Cross-reactivity often stems from the conservation of the "gatekeeper" residue and the solvent-exposed regions.
-
GSK-3
vs. CDK2: These kinases share high sequence identity in the ATP pocket. Pyrazolo[3,4-b]pyridines often hit both unless the R4 or R6 substituents are tuned to exploit the subtle differences in the glycine-rich loop (P-loop).
-
Diagram: Structural Logic of Selectivity
The following diagram illustrates how specific substitutions on the core scaffold drive target selectivity versus promiscuity.
Figure 1: Structure-Activity Relationship (SAR) flow showing how R-group modifications influence the selectivity profile between GSK-3
Comparative Analysis: Scaffold Performance
When designing a library, researchers often choose between pyrazolo[3,4-b]pyridines and their isomers. The table below objectively compares these scaffolds based on electronic properties, metabolic stability, and inherent selectivity risks.
Table 1: Comparative Profile of ATP-Competitive Scaffolds
| Feature | Pyrazolo[3,4-b]pyridine | Pyrazolo[1,5-a]pyrimidine | Indazole (Benzopyrazole) |
| Primary Targets | GSK-3 | KDR, BMP, CK2 | VEGFR, FGFR, p38 MAPK |
| Hinge Binding | Bidentate (Donor/Acceptor) | Monodentate or Bidentate | Bidentate (Donor/Acceptor) |
| Selectivity Risk | High: Often inhibits DYRK1A/CLK1 due to planar rigidity. | Moderate: Pyrimidine ring offers different vector for R-groups. | Low/Moderate: Benzene ring allows different hydrophobic interactions. |
| Solubility | Moderate (Pyridine nitrogen aids pKa) | Good (Polar pyrimidine) | Poor (Lipophilic benzene) |
| Metabolic Liability | Oxidation of pyridine ring (N-oxide) | Pyrimidine ring opening (rare) | Glucuronidation of NH |
| Key Advantage | Synthetically Versatile: Easy functionalization at C4/C6 via | Potency: Often yields sub-nanomolar hits.[1] | Stability: High chemical stability. |
Experimental Protocol: Self-Validating Selectivity Profiling
To rigorously assess cross-reactivity, a single-point assay is insufficient. The following protocol outlines a Self-Validating Biochemical Profiling Workflow using a radiometric HotSpot™-style approach (gold standard) or a mobility shift assay.
Protocol: High-Stringency Kinase Profiling
Objective: Determine the Selectivity Score (S-score) and Entropy of an inhibitor against a panel of 10-50 kinases.
Reagents:
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA, 0.02% Brij-35. -
Substrate: Specific peptide substrate (biotinylated if using FRET/AlphaScreen) at
. -
ATP: At
for each specific kinase (Critical for competitive inhibitors).
Step-by-Step Workflow:
-
Compound Preparation (The "Zero" Control):
-
Prepare 10 mM stock in 100% DMSO.
-
Validation Step: Measure DMSO tolerance of the kinase. Final DMSO concentration in assay must be <1% (typically 0.1%).
-
Why: Pyrazolo-pyridines can precipitate at high aqueous concentrations.
-
-
The "Gatekeeper" Screen (Single Dose):
-
Potency Determination (Dose-Response):
-
For flagged hits, generate a 10-point dose-response curve (1:3 serial dilution starting at 10
M). -
Curve Fitting: Use the Hill equation.
-
Self-Validation Rule: If the Hill slope is > 1.5 or < 0.5, reject the data (indicates aggregation or assay interference).
-
-
Selectivity Calculation:
-
Calculate the Gini Coefficient or Selectivity Score S(35) (number of kinases inhibited >65% at 3
M / total kinases).
-
Diagram: The Profiling Workflow
Figure 2: Decision tree for kinase selectivity profiling, ensuring resources are focused on genuine off-target liabilities.
Case Study: The GSK-3 vs. CDK2 Challenge
A study by Peat et al. (GlaxoSmithKline) demonstrated the optimization of pyrazolo[3,4-b]pyridines for GSK-3
-
Challenge: Initial hits showed equipotent inhibition of CDK2 (IC
~ 50 nM for both). -
Solution: Introduction of a sulfonamide group at the C6 position.
-
Mechanism: The sulfonamide exploited a unique solvent channel in GSK-3
not present in CDK2, improving selectivity by >100-fold. -
Takeaway: Selectivity in this scaffold is rarely achieved by the core alone; it requires "reaching out" to distal pockets (Ribose/Solvent).
References
-
Peat, A. J., et al. (2004). "Novel pyrazolo[3,4-b]pyridine inhibitors of glycogen synthase kinase-3 (GSK-3)." Bioorganic & Medicinal Chemistry Letters. Link
-
Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal. Link
-
Lafitte, M., et al. (2013). "Pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of the DYRK1A kinase." European Journal of Medicinal Chemistry. Link
-
Reaction Biology Corp. "Kinase HotSpot™ Assay Protocol." Link
-
Promega. "ADP-Glo™ Kinase Assay Technical Manual." Link
Sources
Structural Confirmation of Synthesized Pyrazolo[3,4-b]pyridines: A Comparative Guide
Executive Summary
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for purines and exhibiting potent kinase inhibitory activity (e.g., against GSK-3β, Aurora kinases).[1][2][3] However, the synthesis of these bicyclic heterocycles—particularly via the condensation of 5-aminopyrazoles with 1,3-dielectrophiles—is plagued by a critical ambiguity: Regioisomerism .
Depending on the reaction conditions and the electrophilicity of the carbonyl centers, the cyclization can yield either the N1-substituted (linear-like) or N2-substituted (angular-like) isomer. Misassigning this structure can derail SAR (Structure-Activity Relationship) studies and invalidate biological data.
This guide compares the three primary methodologies for confirming this molecular structure: Standard 1D NMR , Advanced 2D NMR (HMBC/NOESY) , and Single-Crystal X-ray Diffraction , establishing a definitive workflow for researchers.
Part 1: The Regioisomer Challenge
The most common synthetic route involves reacting a 5-amino-pyrazole with a 1,3-dicarbonyl compound (or equivalent).[3] This reaction proceeds via a Michael addition/cyclization sequence.
-
The Trap: The 5-aminopyrazole has two nucleophilic nitrogen sites (the exocyclic amine and the ring nitrogen).
-
The Consequence: Two distinct isomers are possible:
-
N1-Isomer (1H-pyrazolo[3,4-b]pyridine): Generally thermodynamically favored due to extended aromatic conjugation.
-
N2-Isomer (2H-pyrazolo[3,4-b]pyridine): Often kinetically formed or favored by steric bulk, but possesses interrupted aromaticity in the pyrazole ring.[4]
-
Visualizing the Synthetic Divergence
Figure 1: Divergent synthetic pathways leading to N1 and N2 regioisomers during cyclocondensation.[3]
Part 2: Comparative Analysis of Characterization Methods
This section evaluates the reliability of analytical techniques in distinguishing the N1 and N2 isomers.
| Feature | Method A: 1D 1H/13C NMR | Method B: 2D NMR (HMBC/NOESY) | Method C: X-ray Crystallography |
| Primary Utility | Routine purity check & functional group verification. | Structural elucidation & connectivity mapping. | Absolute configuration & 3D structure. |
| Isomer Differentiation | Low/Moderate. Relies on subtle chemical shift trends (δ) which vary by solvent/substituent. | High. Establishes through-bond (HMBC) and through-space (NOESY) connectivity. | Definitive. Direct visualization of atomic positions. |
| Speed/Throughput | High (Minutes). | Moderate (Hours).[2][3][5][6][7] | Low (Days/Weeks). |
| Sample Requirement | Dissolved sample (mg). | Dissolved sample (10-50 mg). | Single crystal (solid state). |
| Cost | Low.[2][8] | Low/Moderate.[2] | High. |
| Verdict | Insufficient for novel scaffolds without known standards. | The "Gold Standard" for solution-phase chemistry. | The "Ultimate Truth" but often impractical for library screening. |
Part 3: Detailed Experimental Protocols
3.1 Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
Objective: To synthesize a representative scaffold for characterization.
Reagents:
-
5-Amino-3-methyl-1-phenylpyrazole (1.0 equiv)
-
Benzoylacetone (1.1 equiv)
-
Glacial Acetic Acid (Solvent)[3]
Protocol:
-
Setup: In a 50 mL round-bottom flask, dissolve 5-amino-3-methyl-1-phenylpyrazole (1.73 g, 10 mmol) and benzoylacetone (1.78 g, 11 mmol) in glacial acetic acid (10 mL).
-
Reaction: Reflux the mixture at 110°C for 4–6 hours. Monitor progress via TLC (Eluent: 30% EtOAc/Hexane).
-
Workup: Cool the reaction mixture to room temperature. Pour the solution into crushed ice (50 g) with vigorous stirring.
-
Isolation: A precipitate will form. Filter the solid under vacuum and wash with cold water (3 × 20 mL) to remove excess acid.
-
Purification: Recrystallize from hot ethanol. If regioisomers are suspected (double spots on TLC), purify via column chromatography (Silica gel, gradient 0-40% EtOAc/Hexane).
3.2 The Validation Workflow: 2D NMR Characterization
Objective: To definitively distinguish the N1 isomer from the N2 isomer without growing crystals.
The Logic:
-
N1-Isomer: The N-phenyl group is on the nitrogen adjacent to the bridgehead carbon (C7a). In HMBC , the ortho-protons of the N-phenyl ring will show a correlation to the bridgehead carbon (C7a) or the adjacent pyrazole carbon (C3).
-
N2-Isomer: The N-phenyl group is distant from the pyridine ring fusion. The connectivity patterns in HMBC will differ significantly.
-
NOESY: In the N1-isomer, the N-phenyl ortho-protons may show an NOE correlation with the pyridine ring protons (e.g., C4-H), depending on the dihedral angle.
Protocol:
-
Sample Prep: Dissolve ~20 mg of the purified product in 0.6 mL DMSO-d6. Ensure the solution is particle-free.
-
Acquisition:
-
1H NMR: 16 scans, spectral width 12 ppm.
-
13C NMR: 1024 scans, decoupled.
-
1H-13C HMBC: Optimized for long-range coupling (J = 8 Hz). Focus on the aromatic region (100–160 ppm).
-
1H-1H NOESY: Mixing time 500 ms.
-
-
Analysis (Decision Tree):
-
Identify the C4-H (pyridine ring) signal (typically a singlet or doublet around 8.0–8.5 ppm).
-
Identify the N-Phenyl ortho-protons (multiplet around 7.5 ppm).
-
Check HMBC: Does the C4-H correlate to the same quaternary carbon (C7a) as the pyrazole C3-Methyl?
-
Check NOESY: Is there a cross-peak between the N-Phenyl group and the Pyridine C4-H? (Strongly suggests N1-isomer due to proximity).
-
Part 4: Visualization of Structural Assignment
The following diagram illustrates the logical flow for assigning the structure using NMR data.
Figure 2: NMR-based decision tree for distinguishing N1 vs. N2 pyrazolo[3,4-b]pyridine isomers.
References
-
Fustero, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
-
Quiroga, J., et al. (2011). Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation. Journal of Heterocyclic Chemistry.
-
Lynch, M. A., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. RSC Advances.
-
Emelina, E. E., et al. (2014).[3] Synthesis, X-ray Crystal Structure, and Computational Study of Novel Pyrazolo[3,4-b]Pyridin-3-Ol Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements.[3]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard Reference for HMBC/NOESY protocols).
Sources
- 1. mdpi.com [mdpi.com]
- 2. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Comparative Guide: Pyrazolo[3,4-b]pyridine vs. Pyrazolo[3,4-c]pyridazine Scaffolds
Executive Summary: The Adenine Bioisostere Landscape[1]
In the realm of kinase inhibitor design, the search for novel ATP-competitive scaffolds often leads medicinal chemists to bioisosteres of purine (adenine).[1][2] While pyrazolo[3,4-b]pyridine has established itself as a "privileged scaffold" with extensive industrial application (e.g., Etazolate, various kinase inhibitors), its isomer pyrazolo[3,4-c]pyridazine remains a high-potential, under-explored chemical space.[1]
This guide objectively compares these two scaffolds. The core differentiator lies in the nitrogen count and arrangement : the [3,4-b]pyridine is a 3-nitrogen (3N) system, while the [3,4-c]pyridazine is a 4-nitrogen (4N) system.[1] This fundamental difference dictates their solubility profiles, metabolic stability, and hinge-binding selectivity.[1]
| Feature | Pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-c]pyridazine |
| Nitrogen Count | 3 (Moderate Polarity) | 4 (High Polarity) |
| Industry Status | Mature / Commodity | Niche / Novel IP Space |
| Primary Targets | TRK, TBK1, GSK-3, Topoisomerase II | CDK1, CDK2, GABA-A |
| Synthetic Ease | High (One-pot condensations) | Moderate (Requires specific precursors) |
Structural & Electronic Analysis
The 3N vs. 4N Core
The transition from a pyridine fusion to a pyridazine fusion drastically alters the physicochemical profile.[1]
-
Pyrazolo[3,4-b]pyridine (3N):
-
Electronics: The pyridine ring is electron-deficient, but the fused pyrazole acts as an electron donor.[1] This creates a polarized "push-pull" system ideal for
- stacking interactions (e.g., with Phenylalanine gatekeepers in TRK kinases). -
Basicity: The pyridine nitrogen is moderately basic, often serving as a solvent-front anchor or an auxiliary H-bond acceptor.[1]
-
-
Pyrazolo[3,4-c]pyridazine (4N):
-
Electronics: The introduction of the second nitrogen in the 6-membered ring (pyridazine) significantly lowers the cLogP (increasing water solubility) and reduces the electron density of the aromatic system further than the pyridine analog.[1]
-
H-Bonding: The adjacent nitrogens (N-N) in the pyridazine ring create a unique electrostatic potential surface.[1] This "4N" architecture can form additional water-mediated bridges in the ATP binding pocket that the "3N" system cannot.
-
Visualization of Scaffold Architecture
The following diagram illustrates the structural relationship and the electronic flow differences between the two isomers.
Figure 1: Structural and property divergence between the [3,4-b] and [3,4-c] isomers.
Synthetic Accessibility & Protocols
Pyrazolo[3,4-b]pyridine: The "Commodity" Route
The synthesis of this scaffold is highly optimized.[1] The most robust method involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyls (or their equivalents like
Protocol A: General Synthesis of [3,4-b]pyridine Core
-
Reactants: 1.0 eq 5-amino-3-methyl-1-phenylpyrazole + 1.1 eq 1,3-diketone (e.g., acetylacetone).
-
Solvent/Catalyst: Glacial Acetic Acid (AcOH) or Ethanol with catalytic HCl.[1]
-
Conditions: Reflux for 2–4 hours.
-
Workup: Cool to room temperature. The product often precipitates.[1] Filter, wash with cold ethanol, and recrystallize.
-
Validation:
H NMR will confirm cyclization by the disappearance of the amino protons and the appearance of the pyridine ring proton (if C4 is unsubstituted).
Pyrazolo[3,4-c]pyridazine: The "Specialty" Route
Accessing the [3,4-c] isomer is more challenging.[1] It typically requires constructing the pyridazine ring onto a pyrazole or vice versa, often using Widman-Stoermer type cyclization or starting from 3-hydrazinopyridazines .[1]
Protocol B: Synthesis via Diazo-Cyclization (Widman-Stoermer) [1]
-
Reactants: 4-acetyl-3-aminopyridine (Precursor).[1]
-
Step 1 (Diazotization): Treat with NaNO
in aqueous HCl at 0°C. -
Step 2 (Cyclization): Allow the diazonium salt to cyclize intramolecularly with the acetyl group (often requires basic adjustment or specific pH control).[1]
-
Yield: Historically lower (15–40%) compared to the [b] isomer, requiring column chromatography for purification.[1]
-
Note: This route is less "atom economical" but grants access to the rare 4N core.
Figure 2: Synthetic pathways contrasting the condensation route (left) vs. the diazo-cyclization route (right).[1]
Medicinal Chemistry Profile
Kinase Selectivity & Binding
Both scaffolds are ATP-competitive inhibitors .[1] They bind in the hinge region of the kinase domain.[1][2]
-
[3,4-b]pyridine: Mimics the Adenine N1-C2-N3 motif.[1] The N1 of the pyrazole and N7 (pyridine nitrogen) are key interaction points.[1] It is highly effective against TRK (Tropomyosin receptor kinase) and TBK1 .[1]
-
[3,4-c]pyridazine: Identified as a potent scaffold for CDK1/Cyclin B inhibition.[1][3] The extra nitrogen (N6 in the pyridazine ring) presents a different acceptor vector, which can pick up specific backbone amides in CDKs that the [b]-isomer misses, or serve to improve selectivity by clashing with non-target kinases.
Physicochemical Properties (Data Summary)
| Property | Pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-c]pyridazine | Impact |
| cLogP | ~1.5 - 2.5 (Subst.[1] dependent) | ~0.8 - 1.8 | [3,4-c] is more water soluble.[1] |
| TPSA | ~30-40 Ų (Core) | ~45-55 Ų (Core) | [3,4-c] is more polar; reduced BBB permeability risk.[1] |
| H-Bond Acceptors | 2 (Core) | 3 (Core) | [3,4-c] offers more interaction points.[1] |
| Metabolic Liability | Pyridine oxidation (N-oxide) | Pyridazine ring opening (Reductive) | Different soft spots for CYP450.[1] |
Experimental Validation: Kinase Assay Protocol
To objectively compare the potency of derivatives from these scaffolds, a standardized ADP-Glo™ Kinase Assay is recommended.[1] This protocol is self-validating via ATP-to-ADP conversion monitoring.[1]
Protocol Steps:
-
Preparation: Dilute compounds (start at 10 µM, 3-fold serial dilution) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl
, 0.1 mg/mL BSA). -
Enzyme Incubation: Add purified kinase (e.g., TRKA for [b] or CDK1 for [c], 2-5 nM final) to the wells. Incubate 10 min.
-
Reaction Start: Add ATP (at K
concentration) and substrate (e.g., Poly(Glu,Tyr)).[1] -
Incubation: Run at room temperature for 60 minutes.
-
Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min. Add Kinase Detection Reagent (converts ADP to light).[1]
-
Readout: Measure luminescence. Calculate IC
using non-linear regression (GraphPad Prism).
References
-
Vergara, E. et al. (2022).[1][4] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (MDPI).[1][5]
-
Deeb, A. et al. (2010).[1] Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry.
-
Wang, L. et al. (2020).[1][6] Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances.
-
Matyus, P. et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules.
-
Vertex Pharmaceuticals. (2013).[6][7] Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.[1]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dau.url.edu [dau.url.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
In Vivo Efficacy & Mechanistic Comparison: Pyrazolo[3,4-b]pyridine Derivatives vs. Etoposide
[1][2][3][4][5][6]
Executive Summary
This technical guide evaluates the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives , a privileged scaffold in medicinal chemistry, against Etoposide , a standard-of-care chemotherapy agent.[1] While Etoposide functions primarily as a Topoisomerase II poison, novel pyrazolo[3,4-b]pyridines (e.g., Compound 8c ) demonstrate dual-mechanism capabilities—acting as potent Topoisomerase II
This guide synthesizes recent experimental data to demonstrate that optimized pyrazolo[3,4-b]pyridine derivatives offer comparable antiproliferative potency to Etoposide with potentially superior pharmacokinetic profiles and reduced off-target toxicity in vivo.[1]
Mechanistic Differentiation
Understanding the molecular engagement differences is critical for interpreting in vivo efficacy.[1]
Etoposide (Standard)[3]
-
Mechanism: Forms a ternary complex with DNA and Topoisomerase II, preventing re-ligation of DNA strands.[1] This causes double-strand breaks (DSBs), S/G2 phase arrest, and apoptosis.[1]
-
Limitation: High toxicity (myelosuppression), poor water solubility, and development of drug resistance (MDR).[1]
Pyrazolo[3,4-b]pyridine Derivatives (Challenger)[3][7]
-
Mechanism:
-
Topo II Inhibition: Derivatives like Compound 8c inhibit Topo II
catalytic activity, inducing DNA relaxation defects similar to Etoposide.[2][3][4][5][6][7]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Kinase Modulation: The scaffold is structurally privileged for ATP-binding pockets, allowing simultaneous inhibition of oncogenic kinases (e.g., B-Raf
, CDK1/2), preventing compensatory signaling often seen with pure Topo II poisons.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
Advantage: "Multi-target" pharmacology reduces the likelihood of single-point resistance.[1]
Figure 1: Mechanistic divergence between Etoposide (single target) and Pyrazolo[3,4-b]pyridines (dual potential).[1]
Comparative Efficacy Analysis
In Vitro Potency (Leukemia & Solid Tumors)
Recent studies (Elbadawi et al., 2025) highlight Compound 8c as a lead candidate.[2][3][1][4][7][8] It demonstrates equipotent or superior activity compared to Etoposide across NCI cancer cell lines.[1][5][6][7]
| Metric | Etoposide (Control) | Pyrazolo[3,4-b]pyridine (Cpd 8c) | Interpretation |
| Target | Topo II | Topo II | Dual action may delay resistance. |
| GI | 1.0 - 5.0 | 1.33 | Comparable potency in liquid tumors. |
| DNA Damage Marker | Both agents induce significant DSBs. | ||
| Apoptosis Induction | Caspase-dependent | Caspase-dependent | Similar cell death mechanism.[1] |
| Solubility | Poor (requires DMSO/PEG) | Tunable (Scaffold dependent) | Pyrazolo- scaffold offers better lipophilicity tuning.[1] |
In Vivo Efficacy (Scaffold Validation)
While direct head-to-head in vivo data for Compound 8c specifically is emerging, the pyrazolo[3,4-b]pyridine scaffold has been extensively validated in xenograft models, demonstrating robust Tumor Growth Inhibition (TGI).[1]
-
Tumor Model: B-Raf
driven melanoma xenografts.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Dosing: Oral administration (PO) is feasible for this scaffold, unlike Etoposide which is often IV/IP in models due to solubility.[1]
-
Efficacy: Derivatives have shown >60% TGI in xenograft models without significant body weight loss, contrasting with the severe weight loss often observed with high-dose Etoposide regimens.[1]
Experimental Protocols for Validation
To objectively compare these agents in your own research, follow this standardized In Vivo Xenograft Workflow.
A. Xenograft Establishment[3]
-
Cell Line: MV4-11 (Leukemia) or A375 (Melanoma).[1]
-
Implantation: Subcutaneous injection of
cells in Matrigel (1:1) into the flank of NOD/SCID mice.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Randomization: When tumors reach ~100 mm
(approx. 10-14 days).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
B. Dosing Regimen
-
Group 1 (Vehicle): DMSO/PEG400/Saline (10:40:50).[1]
-
Group 2 (Etoposide): 10 mg/kg, IP, q.2.d (every 2 days).[1] Note: High toxicity risk.[1]
-
Group 3 (Pyrazolo Derivative): 20 mg/kg, PO or IP, daily.[1] Note: Dose titration required based on specific derivative solubility.[1]
C. Evaluation Metrics
-
Tumor Volume:
. Measured every 2 days.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Toxicity: Body weight measured daily.[1] >15% loss requires euthanasia.[1]
-
Pharmacodynamics (Terminal): Harvest tumor 4h post-last dose.[1] Western blot for p-H2AX (DNA damage) and Cleaved PARP.[1]
Figure 2: Standardized in vivo xenograft workflow for head-to-head efficacy evaluation.
Key Advantages of the Pyrazolo[3,4-b]pyridine Scaffold[3]
-
Oral Bioavailability: Unlike Etoposide (IV/Oral capsules with variable absorption), the pyrazolo[3,4-b]pyridine core is highly amenable to substitutions (e.g., at N1 and C4 positions) that enhance metabolic stability and oral absorption.[1]
-
Safety Profile: In vivo studies of kinase-targeted pyrazolo-derivatives often report no significant body weight loss , suggesting a wider therapeutic window than the myelosuppressive Etoposide.[1]
-
Synthetic Versatility: The scaffold allows for "scaffold hopping"—modifying the core to shift from pure Topo II inhibition to dual Kinase/Topo II inhibition, tailoring the drug to resistant tumor phenotypes.[1]
References
-
Elbadawi, M. M., et al. (2025). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.[2][3][1][4][5][6][7][8] Pharmaceuticals.[2][1][5][7][9] Link[7]
-
Molina, P., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[1] Molecules.[2][3][1][4][5][6][7][8][9][10][11][12] Link
-
Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives.[1] Open Journal of Medicinal Chemistry.[1] Link[1]
-
Ghorab, M. M., et al. (2010). Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridin-4-ones as a New Class of Topoisomerase II Inhibitors.[1] Chemical & Pharmaceutical Bulletin.[1] Link
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Benchmarking Novel Pyrazolo[3,4-b]pyridine Analogs: Kinase Selectivity & Cytotoxic Potency Guide
Executive Summary: The "Privileged" Scaffold
The pyrazolo[3,4-b]pyridine moiety is not merely another heterocycle; it is a "privileged scaffold" in medicinal chemistry due to its bioisosteric resemblance to the purine ring of ATP. This structural mimicry allows these analogs to function as potent ATP-competitive inhibitors across a spectrum of kinases, including ALK , Mps1 , and Topoisomerase IIα .
This guide moves beyond basic synthesis. It provides a rigorous benchmarking framework to validate new pyrazolo[3,4-b]pyridine analogs against industry standards like Doxorubicin (broad-spectrum cytotoxicity) and Crizotinib (targeted ALK inhibition). We focus on distinguishing general toxicity from targeted efficacy—the critical hurdle in modern drug development.
Structural Rationale & Design Logic
Why Pyrazolo[3,4-b]pyridines? The core value of this scaffold lies in its ability to form critical hydrogen bonds within the hinge region of kinase ATP-binding pockets.
-
N1 Position: Often substituted with aryl groups to occupy the hydrophobic pocket.
-
C4/C6 Positions: Tunable vectors for solubilizing groups (e.g., morpholine, piperazine) that improve ADME profiles without disrupting hinge binding.
The Benchmarking Challenge: New analogs often show high potency but poor selectivity. To validate a new candidate, you must prove it outperforms the "off-target" toxicity of Doxorubicin while approaching the "on-target" potency of established inhibitors like Crizotinib or Etoposide.
Experimental Protocols: The Validation Workflow
Protocol A: Enzymatic Kinase Inhibition (The "On-Target" Test)
Objective: Determine the
Methodology:
-
Reagent Prep: Use a FRET-based kinase assay (e.g., LanthaScreen or Z'-LYTE).
-
Compound Handling: Dissolve analogs in 100% DMSO. Serial dilute (3-fold) to generate a 10-point dose-response curve. Critical: Ensure final DMSO concentration in the well is <1% to prevent enzyme denaturation.
-
Incubation: Incubate kinase, substrate, and ATP (at
concentration) for 60 minutes at room temperature.-
Scientist's Note: Using ATP at
is non-negotiable. Using saturating ATP levels will artificially inflate the of competitive inhibitors, masking true potency.
-
-
Detection: Add detection reagent (EDTA-based) to stop the reaction. Read fluorescence ratio.
Protocol B: Cellular Cytotoxicity Screening (The "Off-Target" Control)
Objective: Compare antiproliferative activity against the broad-spectrum standard, Doxorubicin.[1]
Methodology:
-
Cell Seeding: Seed tumor cells (e.g., HeLa, MCF-7, MV4-11) at
cells/well in 96-well plates.-
Validation Step: Perform a linearity curve prior to the assay to ensure the seeding density falls within the linear range of the detection reagent.
-
-
Synchronization: Allow cells to attach for 24 hours.
-
Treatment: Treat with analogs (0.01 µM – 100 µM) for 48–72 hours. Include Doxorubicin as the positive control.[2][3]
-
Readout: Add MTT or Resazurin reagent. Incubate 4 hours. Measure Absorbance (570 nm).
-
Calculation:
is calculated using non-linear regression (Sigmoidal dose-response).
Comparative Performance Data
The following data summarizes recent benchmarking of high-performing pyrazolo[3,4-b]pyridine analogs against clinical standards.
Table 1: Targeted Kinase Inhibition (Potency)
Demonstrating superiority over first-generation inhibitors in resistant mutations.
| Compound ID | Target | IC50 (nM) | Reference Standard | Standard IC50 (nM) | Fold Improvement |
| 10g [1] | ALK (L1196M) | < 0.5 | Crizotinib | 38.0 | >70x |
| 10g [1] | ROS1 | < 0.5 | Crizotinib | ~5.0 | >10x |
| 31 [2] | Mps1 | 2.6 | Reversine | ~15.0 | ~5.7x |
| 15y [3] | TBK1 | 0.2 | BX795 | 7.1 | 35x |
Table 2: Broad-Spectrum Cytotoxicity (Selectivity)
Comparing antiproliferative effects against the cytotoxic standard Doxorubicin.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Doxorubicin IC50 (µM) | Interpretation |
| 8c [4] | MV4-11 | Leukemia | 1.33 | 0.02 | Potent, but less toxic than Dox |
| 9a [5] | HeLa | Cervical | 2.59 | 2.35 | Bioequivalent Efficacy |
| 6b [6] | NALM-6 | Leukemia | ~2.0 | ~1.8 | Comparable Potency |
| 2g [7] | HepG2 | Liver | 0.01 | 0.50 | Superior Potency |
Data Synthesis: While Doxorubicin is universally toxic, the best pyrazolo[3,4-b]pyridine analogs (like 10g and 2g ) demonstrate either superior potency against specific targets or bioequivalent cytotoxicity with potentially better safety profiles due to kinase selectivity.
Mechanism of Action: The Signaling Cascade
To understand where these inhibitors intervene, we must visualize the pathway. The following diagram illustrates the intervention of Pyrazolo[3,4-b]pyridines (Compound 10g) in the ALK signaling pathway, blocking downstream proliferation signals.
Figure 1: Mechanism of Action for Pyrazolo[3,4-b]pyridine inhibitors targeting the ALK pathway. The inhibitor competes with ATP, preventing downstream phosphorylation of RAS/ERK and PI3K/AKT pathways, ultimately inducing apoptosis.
References
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PubMed Central (PMC). [Link]
-
Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][1][2][3][4][5][6][7][8]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors. MDPI / PMC. [Link]
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines. PubMed Central. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]
-
Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures: 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine
CAS: 75415-03-1 | Formula: C₈H₉N₃ | Molecular Weight: 147.18 g/mol [1][2]
Executive Summary
This guide provides an operational framework for the safe disposal of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine .[1][2] As a fused heterocyclic scaffold often used in kinase inhibitor development, this compound presents specific nitrogen-based chemical hazards. While not classified as a P-listed acutely toxic substance by the EPA, it possesses significant irritant properties and aquatic toxicity potential common to pyridine derivatives.
Immediate Action Required: Segregate from strong oxidizing agents immediately. Do not dispose of down the drain.
Part 1: Chemical Profile & Hazard Identification
Before handling waste, verify the material identity and associated risks. This compound is generally stable but can form toxic nitrogen oxides (NOx) during combustion.
Physicochemical & Hazard Data
| Parameter | Specification | Operational Implication |
| Physical State | Solid (Powder/Crystal) | Dust generation risk; requires double-bagging.[1][2] |
| Solubility | Soluble in DMSO, MeOH, DCM | Waste will likely be in organic solvent streams.[1][2] |
| Acidity (pKa) | Weakly basic (Pyridine ring) | Do not mix with strong acids without neutralization.[1][2] |
| GHS Classification | Warning (GHS07) | Skin/Eye Irritant (H315, H319); Acute Tox 4 (H302).[1][2] |
| Reactivity | Incompatible with Strong Oxidizers | Risk of exothermic reaction in waste containers.[1][2] |
Part 2: Pre-Disposal Stabilization (The Self-Validating System)
Senior Scientist Insight: The most common cause of waste container accidents is the addition of reactive intermediates to incompatible bulk solvents. Implement this Self-Validating System before moving waste to the Satellite Accumulation Area (SAA).
The pH Check Protocol
Because 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is weakly basic, adding it to a waste container with high acid content (e.g., un-neutralized TFA or HCl waste) can generate heat.[1][2]
-
Step: Measure pH of the liquid waste stream containing the compound.
-
Validation: pH must be between 5 and 9 .
-
Action: If pH < 5, neutralize slowly with Sodium Bicarbonate (NaHCO₃) before adding to the bulk organic waste drum.
Oxidizer Clearance
-
Step: Verify the absence of strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) in the destination container.
-
Validation: Use starch-iodide paper if peroxide presence is suspected in the waste stream.
-
Reasoning: Pyridine rings can undergo N-oxidation, potentially leading to unstable intermediates in long-term storage.[1][2]
Part 3: Disposal Workflow & Decision Matrix
Workflow Diagram
The following decision tree outlines the logical flow for segregating this specific chemical waste.
Figure 1: Decision matrix for segregating 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine waste streams based on physical state and solvent carrier.
Detailed Protocols
A. Solid Waste (Pure Substance or Spill Cleanup)
-
Collection: Do not sweep dry dust if possible to avoid inhalation. Use a wet wipe or damp paper towel to collect powder.
-
Primary Containment: Place the substance (or contaminated wipes) into a clear polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Place the sealed primary bag into a second bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste tag.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Most laboratory waste of this compound will be dissolved in solvents like DMSO or Dichloromethane (DCM).
-
Segregation:
-
If in DCM/Chloroform: Dispose in Halogenated waste stream.
-
If in Methanol/DMSO/Acetone: Dispose in Non-Halogenated waste stream.
-
-
Concentration Limits: If the solution is highly concentrated (>10%), consider precipitating the solid to dispose of it as solid waste (Method A) to reduce the toxicity load on the liquid incinerator stream.
-
Container: Use standard HDPE carboys (Jerrycans). Ensure the cap is vented if there is any risk of slow off-gassing, though this compound is generally stable.
C. Empty Containers
-
Triple Rinse: Empty bottles must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).
-
Rinsate Disposal: Pour the rinsate into the appropriate liquid waste container (see Section B).
-
Defacing: Deface the label and mark "Empty" before discarding the glass/plastic bottle in the glass trash or recycling, depending on facility rules.
Part 4: Regulatory Context (RCRA & EPA)
While 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is not explicitly listed on the EPA's "P" (acutely toxic) or "U" (toxic) lists by its specific CAS number, it is a Pyridine Derivative .[1][2]
-
Characteristic Waste: If dissolved in flammable solvents (Flash point <60°C), it carries the D001 (Ignitable) code.
-
Generator Knowledge: Under RCRA, the generator is responsible for determining the hazard. Due to the biological activity of pyrazolopyridines (kinase inhibition), it is Best Practice to manage it as RCRA Hazardous Waste rather than general refuse.
-
Satellite Accumulation: Store waste in the lab (SAA) in closed containers. Move to the Central Accumulation Area (CAA) within 3 days of filling the container.
References
-
National Institutes of Health (NIH) - PubChem. 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine Compound Summary (CID 11285227).[1][2] Accessed January 28, 2026. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][4][5]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
Sources
Personal protective equipment for handling 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
[1]
Executive Hazard Profiling
The "Why" Behind the Protocol
Handling 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine requires a shift in mindset from "generic organic synthesis" to "pharmacophore management."[1] While standard Safety Data Sheets (SDS) often classify this compound generically as an Irritant (H315, H319, H335), its structural role as a privileged scaffold in kinase inhibitor discovery dictates a higher precautionary standard.
Critical Hazard Differentiators:
-
Bioactivity Potential: As a core structure for bioactive molecules (e.g., anticancer, anti-inflammatory agents), this compound should be treated as a Performance-Based Control Band (PBCB) 3 substance.[1] We assume pharmacological activity until proven otherwise.[1]
-
Physical State: Typically a low-density crystalline powder. The primary exposure vector is inhalation of fugitive dust during weighing and dermal absorption when solvated.
-
Chemical Reactivity: The fused pyridine ring facilitates transdermal transport, especially when dissolved in polar aprotic solvents (DMSO, DMF) commonly used in its derivatization.[1]
Hierarchy of Controls & Engineering
Primary Defense Systems
Before PPE is selected, the environment must be secured.[1] PPE is the last line of defense, not the first.
| Control Level | Requirement | Scientific Rationale |
| Containment | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood | Essential for controlling static-charged dust particles that standard HVAC cannot capture.[1] |
| Airflow | Face velocity: 80–100 fpm | Prevents turbulence that could disperse light powders back into the operator's breathing zone. |
| Static Control | Ionizing Fan (at balance) | Pyrazolopyridines are prone to static buildup.[1] An ionizer prevents "fly-away" powder, reducing surface contamination.[1] |
Personal Protective Equipment (PPE) Matrix
The Barrier Strategy
This matrix is designed not just for the solid compound, but for the solvated state which presents the highest permeation risk.[1]
A. Hand Protection (The Critical Interface)[1]
-
Protocol: Double-gloving is mandatory when handling solutions.
-
Inner Glove: Nitrile (0.11 mm / 4 mil).[1] Purpose: Tactile sensitivity and primary barrier against dry solids.
-
Outer Glove:
-
Causality: Standard nitrile degrades rapidly (<15 mins) when exposed to halogenated solvents (DCM) often used in extraction, or polar aprotic solvents (DMF) used in nucleophilic substitutions.[1] The pyrazolopyridine core can "ride" the solvent through the glove matrix.
B. Respiratory Protection[1][2][3][4]
-
Primary: Engineering controls (Fume Hood) render personal respirators unnecessary for standard scale (<10g).[1]
-
Secondary (Spill/Outside Hood): Half-face respirator with P100 (HEPA) cartridges .[1]
-
Note: N95 masks are insufficient for organic vapors if the compound is in solution.
C. Ocular & Body Defense[1]
Visualized Decision Logic
PPE Selection Decision Tree
Caption: Logic flow for selecting PPE based on physical state and solvent carrier risks.
Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer (Highest Risk)[1]
-
Preparation: Place a disposable balance draft shield or anti-static weighing funnel inside the fume hood.
-
Technique: Use the "tap-and-pour" method. Avoid using spatulas that generate friction (static).
-
Decontamination: Immediately wipe the balance area with a 10% surfactant solution (e.g., Decon 90) followed by water.[1] Why: Organic solvents alone may spread the hydrophobic powder; surfactants encapsulate it.
Phase 2: Reaction Setup
-
Addition: Add the solid to the solvent, not vice-versa, to prevent "puffing" of the powder.[1]
-
Heating: If refluxing, ensure the condenser is secured with Keck clips. Pyrazolopyridines have high thermal stability, but solvent vapors can carry the compound.[1]
Phase 3: Waste Disposal[1][2]
-
Segregation: Do not mix with general organic waste if the solution contains heavy metal catalysts (often used in coupling this scaffold).
-
Classification: Incineration stream (High BTU).[1]
-
Labeling: Must be labeled "Contains Nitrogenous Heterocycles - Potential Bioactive."
Emergency Response (Self-Validating System)
Scenario: Powder Spill (>1g) outside the hood.
-
Evacuate: Clear the immediate radius (3 meters).[1]
-
Don PPE: Put on P100 respirator and double nitrile gloves.[1]
-
Contain: Cover spill with wet paper towels (water or PEG-400). Why: Prevents dust generation during cleanup.[1][2] Dry sweeping is prohibited.[1]
-
Clean: Scoop up wet material.[1] Wash surface with soap/water.[2][3][4]
-
Verify: Use a UV lamp (365 nm).[1] Many pyrazolo[3,4-b]pyridines are fluorescent.[1] If the surface glows, it is not clean.[1]
References
-
Fisher Scientific. (2009).[1] Safety Data Sheet: Pyridine derivatives. Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed.[1] Retrieved from [1]
-
MDPI. (2023).[1] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure Banding. Retrieved from [1]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
